(S)-3-Phenylcyclopentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-phenylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXYJLOYZMFIN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448724 | |
| Record name | (S)-3-Phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86505-50-2 | |
| Record name | (S)-3-Phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Phenylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-Phenylcyclopentanone: A Chiral Building Block for Drug Development
(S)-3-Phenylcyclopentanone is a chiral ketone that has garnered significant interest in the field of organic synthesis, particularly as a versatile building block for the stereoselective synthesis of complex molecules. Its rigid cyclopentanone framework, coupled with the stereogenic center bearing a phenyl group, makes it a valuable precursor for a variety of biologically active compounds, including those targeting the central nervous system. This guide offers a detailed exploration of its chemical and physical properties, spectroscopic signature, synthesis, and applications, providing a critical resource for its effective utilization in research and development.
Chemical Structure and Stereochemistry
This compound possesses a five-membered carbocyclic ring with a ketone functional group at the C1 position and a phenyl substituent at the C3 position. The stereochemical designation "(S)" refers to the absolute configuration at the chiral center (C3), as determined by the Cahn-Ingold-Prelog priority rules.
The cyclopentanone ring is not planar and exists in various envelope and twist conformations that rapidly interconvert at room temperature. The presence of the bulky phenyl group at the C3 position influences the conformational equilibrium, favoring conformations that minimize steric interactions. This conformational preference can play a crucial role in directing the stereochemical outcome of reactions involving this chiral ketone.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | (3S)-3-phenylcyclopentan-1-one | [1] |
| CAS Number | 86505-50-2 | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 154-155 °C at 10 Torr (for racemic mixture) | |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and acetone. Sparingly soluble in water. | General chemical principles for ketones of similar structure. |
| Storage | Store in a cool, dry place, sealed in a dry, room temperature environment. |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of 3-phenylcyclopentanone will exhibit characteristic signals for the aromatic and aliphatic protons. The aromatic protons of the phenyl group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. The aliphatic protons of the cyclopentanone ring will show more complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The methine proton at the chiral center (C3) is expected to be a multiplet, shifted downfield due to the influence of the adjacent phenyl group. The remaining methylene protons on the cyclopentanone ring will appear as overlapping multiplets in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon (C1) is expected to have a characteristic chemical shift in the downfield region, typically around δ 215-220 ppm. The aromatic carbons of the phenyl group will appear in the range of δ 125-145 ppm. The chiral methine carbon (C3) will be found in the aliphatic region, along with the other methylene carbons of the cyclopentanone ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected to appear around 1740-1750 cm⁻¹ for a five-membered ring ketone. Other characteristic absorptions include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (around 1600 and 1450 cm⁻¹).
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at an m/z of 160. The fragmentation pattern is expected to show characteristic losses. A prominent fragment would likely result from the loss of the phenyl group (C₆H₅), leading to a peak at m/z 83. Another significant fragmentation pathway could involve the loss of a C₂H₄O fragment via a McLafferty-type rearrangement, if sterically feasible, or other ring-cleavage pathways.
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A highly effective and widely utilized method is the rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to cyclopent-2-en-1-one. This reaction, often employing a chiral phosphine ligand such as (S)-BINAP, provides the desired (S)-enantiomer with high enantioselectivity.
Experimental Protocol: Asymmetric Synthesis (Adapted from a similar procedure)
Materials:
-
Cyclopent-2-en-1-one
-
Phenylboronic acid
-
[Rh(acac)(C₂H₄)₂] (acetylacetonatobis(ethylene)rhodium(I))
-
(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
1,4-Dioxane
-
Water (degassed)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(acac)(C₂H₄)₂] and (S)-BINAP.
-
Add a degassed mixture of 1,4-dioxane and water.
-
Stir the mixture at room temperature until a homogeneous catalyst solution is formed.
-
Add phenylboronic acid and cyclopent-2-en-1-one to the catalyst solution.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Causality in Experimental Choices: The choice of a rhodium catalyst in combination with a chiral phosphine ligand like (S)-BINAP is critical for achieving high enantioselectivity. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the phenyl group to one face of the enone, leading to the preferential formation of the (S)-enantiomer. The use of a mixed solvent system like dioxane/water is often necessary to solubilize both the organic and inorganic reagents.
Applications in Drug Development
This compound serves as a valuable chiral synthon for the preparation of a range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility stems from the ability to introduce a stereocenter with a phenyl group early in a synthetic sequence, which can then be further elaborated to construct more complex molecular architectures.
Precursor for Central Nervous System (CNS) Agents
Derivatives of phenyl-substituted carbocycles have shown a wide range of biological activities, including effects on the central nervous system. For instance, analogues of 1-phenylcyclohexylamine, a phencyclidine (PCP) derivative, have been investigated for their anticonvulsant properties. Contraction of the cyclohexane ring to a cyclopentane ring in these analogues has been shown to be a favorable modification for separating anticonvulsant activity from motor toxicity.[2] this compound can serve as a starting material for the synthesis of such chiral 1-phenylcyclopentylamine derivatives, allowing for the exploration of stereospecific interactions with biological targets.
Chiral Building Block in Asymmetric Synthesis
Safety and Handling
This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chiral building block of significant value to the drug development community. Its well-defined stereochemistry, coupled with the synthetic accessibility of both enantiomers, makes it an attractive starting material for the enantioselective synthesis of complex pharmaceutical agents. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is paramount for its successful application in the synthesis of novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral synthons like this compound in the drug discovery and development pipeline is set to increase.
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Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. air.unimi.it. [Link]
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3-Phenylcyclopentan-1-one | C11H12O | CID 11137433. PubChem. [Link]
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This compound | C11H12O | CID 10931730. PubChem. [Link]
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3-Phenylcyclopentanone - Physico-chemical Properties. ChemBK. [Link]
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Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. PubMed. [Link]
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A Technical Guide to (3S)-3-Phenylcyclopentan-1-one: A Chiral Keystone for Advanced Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
(3S)-3-Phenylcyclopentan-1-one is a chiral ketone that serves as a valuable stereodefined building block in modern organic synthesis. Its rigid cyclopentanone core, combined with a strategically positioned phenyl group at a defined stereocenter, makes it an important precursor for the enantioselective synthesis of complex molecules, particularly in the realm of pharmaceutical development. The precise three-dimensional arrangement of its functional groups allows for a high degree of stereochemical control in subsequent transformations, a critical consideration in the synthesis of bioactive compounds where enantiomeric purity dictates therapeutic efficacy and safety. This guide provides an in-depth overview of the nomenclature, synthesis, physicochemical properties, and applications of this versatile chiral intermediate.
Part 1: Nomenclature and Structure
The unambiguous identification of (3S)-3-phenylcyclopentan-1-one is crucial for scientific communication and procurement.
IUPAC Nomenclature
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is (3S)-3-phenylcyclopentan-1-one .[1] This name precisely describes the molecular structure: a five-membered carbon ring (cyclopentane) with a ketone functional group at the first position (-1-one) and a phenyl substituent at the third carbon. The "(3S)" prefix denotes the absolute stereochemistry at the chiral center, C3, according to the Cahn-Ingold-Prelog priority rules.
Common Synonyms and Identifiers
In scientific literature and commercial catalogs, (3S)-3-phenylcyclopentan-1-one is also known by several synonyms:
-
(S)-3-Phenylcyclopentanone[1]
-
(S)-3-phenyl-cyclopentanone
For precise database searching and material acquisition, the following identifiers are essential:
| Identifier | Value |
| CAS Number | 86505-50-2[1] |
| Molecular Formula | C₁₁H₁₂O[1] |
| Molecular Weight | 160.21 g/mol [1] |
| InChIKey | MFBXYJLOYZMFIN-JTQLQIEISA-N[1] |
Part 2: Enantioselective Synthesis
The utility of (3S)-3-phenylcyclopentan-1-one is intrinsically linked to its enantiopurity. Consequently, its synthesis demands a robust and highly stereocontrolled methodology. The rhodium-catalyzed asymmetric 1,4-addition of a phenyl group to an enone is a premier strategy for this purpose.
Core Methodology: Rhodium-Catalyzed Asymmetric Conjugate Addition
The most effective and widely recognized method for preparing (3S)-3-phenylcyclopentan-1-one is the rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of phenylboronic acid to 2-cyclopenten-1-one. This reaction forms the crucial carbon-phenyl bond at the β-position of the enone, simultaneously establishing the chiral center with high enantioselectivity.
The choice of a chiral phosphine ligand is paramount for inducing asymmetry. The (S)-BINAP ligand, a well-regarded C₂-symmetric bisphosphine, has proven to be highly effective in this transformation, consistently yielding the (S)-enantiomer of the product with excellent enantiomeric excess (ee).
Experimental Protocol: Synthesis of (3S)-3-Phenylcyclopentan-1-one
This protocol is based on established procedures for rhodium-catalyzed asymmetric 1,4-additions.
Reaction Scheme:
A representative experimental workflow for the synthesis.
Materials:
-
2-Cyclopenten-1-one
-
Phenylboronic acid
-
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]
-
(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP]
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Rh(acac)(C₂H₄)₂ (e.g., 3 mol%) and (S)-BINAP (e.g., 3.3 mol%) in anhydrous 1,4-dioxane. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active chiral catalyst complex.
-
Reaction Setup: To the catalyst solution, add 2-cyclopenten-1-one (1.0 equivalent) followed by a solution of phenylboronic acid (1.4-2.5 equivalents) in a 10:1 mixture of dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (3S)-3-phenylcyclopentan-1-one as a colorless oil.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Causality and Optimization:
-
Excess Boronic Acid: An excess of phenylboronic acid is often used to drive the reaction to completion and to compensate for any competitive protodeboronation (hydrolysis of the boronic acid to benzene).
-
Solvent System: The dioxane/water solvent system is crucial. Water facilitates the transmetalation step in the catalytic cycle, where the phenyl group is transferred from boron to rhodium.
-
Temperature: The reaction requires elevated temperatures (typically 100 °C) to achieve a reasonable reaction rate. Lower temperatures can lead to sluggish or incomplete conversion.
-
Inert Atmosphere: The rhodium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere throughout the procedure to maintain its catalytic activity.
Part 3: Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The spectroscopic data for the racemic mixture is representative of the individual enantiomers.
Physicochemical Properties
| Property | Value |
| Appearance | Colorless oil |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| Boiling Point | ~125-130 °C at 0.5 mmHg |
| Topological Polar Surface Area | 17.1 Ų |
| XLogP3-AA | 1.8 |
(Data sourced from PubChem CID 10931730 and other empirical sources)
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
-
Key Absorptions (cm⁻¹):
-
~3060-3030 (aromatic C-H stretch)
-
~2960-2870 (aliphatic C-H stretch)
-
~1745 (strong, C=O stretch, characteristic of a five-membered ring ketone)
-
~1600, 1495, 1450 (aromatic C=C stretches)
-
~750, 700 (C-H out-of-plane bending for a monosubstituted benzene ring)
-
(Representative data for 3-phenylcyclopentanone)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (CDCl₃, 400 MHz), δ (ppm):
-
7.38 – 7.20 (m, 5H, Ar-H)
-
3.45 – 3.35 (m, 1H, CH-Ph)
-
2.80 – 2.10 (m, 6H, cyclopentanone ring CH₂)
-
-
¹³C NMR (CDCl₃, 100 MHz), δ (ppm):
-
218.0 (C=O)
-
142.5 (Ar-C, quaternary)
-
128.8 (Ar-CH)
-
127.0 (Ar-CH)
-
126.8 (Ar-CH)
-
45.0 (CH₂)
-
44.5 (CH-Ph)
-
38.5 (CH₂)
-
31.0 (CH₂)
-
(Predicted and representative data for 3-phenylcyclopentanone)
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Electron Ionization (EI-MS), m/z (%):
-
160 ([M]⁺, molecular ion)
-
104 ([M - C₃H₄O]⁺, tropylium-like fragment)
-
91 ([C₇H₇]⁺, tropylium ion)
-
(Data for racemic 3-phenylcyclopentan-1-one from PubChem CID 11137433)[2]
Part 4: Applications in Drug Discovery and Development
The true value of (3S)-3-phenylcyclopentan-1-one lies in its application as a chiral precursor. Its stereocenter serves as an anchor point for building molecular complexity with a high degree of spatial control.
Keystone Intermediate for Neurokinin-1 (NK₁) Receptor Antagonists
(3S)-3-Phenylcyclopentan-1-one is a documented intermediate in the synthesis of potent antagonists for the neurokinin-1 (NK₁) receptor.[3] These receptors, which are activated by the neuropeptide Substance P, are implicated in pain transmission, inflammation, and emesis.[3] Consequently, NK₁ receptor antagonists are a significant area of research for developing novel analgesics, anti-inflammatory agents, and antiemetics.
The synthesis of these antagonists often involves the conversion of the ketone in (3S)-3-phenylcyclopentan-1-one to an amine, followed by the elaboration of a side chain. The (S)-configuration of the phenyl group is critical for achieving the correct three-dimensional orientation required for high-affinity binding to the NK₁ receptor.
Precursor for Chiral Amines and Other Derivatives
Beyond specific targets, (3S)-3-phenylcyclopentan-1-one is a versatile starting point for a variety of chiral molecules.
-
Reductive Amination: The ketone can be readily converted to a primary or secondary amine via reductive amination. This transformation introduces a new chiral center and a key functional group for further derivatization, opening pathways to a wide range of biologically active cyclopentylamine derivatives.
-
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents), allowing for the stereocontrolled installation of new carbon-carbon bonds and the creation of chiral tertiary alcohols.
The following diagram illustrates the central role of (3S)-3-phenylcyclopentan-1-one as a synthetic hub.
Synthetic utility of (3S)-3-phenylcyclopentan-1-one.
Conclusion
(3S)-3-Phenylcyclopentan-1-one is a synthetically valuable chiral building block whose importance is underscored by the demand for enantiomerically pure compounds in the life sciences. Its efficient and highly stereoselective synthesis via rhodium-catalyzed conjugate addition makes it an accessible intermediate for both academic research and industrial drug development. The strategic combination of a rigid scaffold, a defined stereocenter, and a versatile ketone functionality ensures its continued application in the construction of complex and biologically significant molecules. This guide has provided a comprehensive technical overview to support researchers and scientists in leveraging the full potential of this powerful synthetic tool.
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PubChem. (n.d.). 3-Phenylcyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Pandey, G., Reddy, P. Y., & Kumar, V. (2006). Recent Syntheses of Frog Alkaloid Epibatidine. ResearchGate. Retrieved from [Link]
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Tourwé, D., et al. (n.d.). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. National Center for Biotechnology Information. Retrieved from [Link]
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Carroll, F. I., et al. (2010). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-(substituted phenyl)epibatidine analogues. Nicotinic partial agonists. National Center for Biotechnology Information. Retrieved from [Link]
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Di Pietro, O., et al. (n.d.). Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Epibatidine. Retrieved from [Link]
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Ojima, I., et al. (n.d.). Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenylcyclopentan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. National Center for Biotechnology Information. Retrieved from [Link]
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Brands, K. M. J., et al. (2003). Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Princeton University. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenylpentan-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (3S)-3-Hydroxy-1-phenylpentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]
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The Genesis of a Chiral Synthon: A Technical Guide to the Discovery and First Enantioselective Synthesis of 3-Phenylcyclopentanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Cyclopentanones in Synthesis and Medicine
In the landscape of modern organic chemistry and medicinal chemistry, the cyclopentanone framework holds a place of distinction. Its prevalence in a vast array of biologically active natural products, including the prostaglandins, has rendered it a critical target for synthetic chemists.[1][2] The introduction of a stereocenter, particularly in an enantiomerically pure form, exponentially increases the value of these five-membered rings, transforming them into powerful chiral building blocks for the construction of complex molecular architectures. Enantiopure 3-phenylcyclopentanone, a seemingly simple molecule, is a quintessential example of such a chiral synthon, offering a unique combination of stereochemical information and versatile chemical handles. Its (R)- and (S)-enantiomers serve as valuable precursors in the synthesis of a variety of pharmacologically active agents, from prostaglandin analogues to potential therapeutics for central nervous system disorders.[3][4] This guide provides a comprehensive exploration of the discovery and the seminal first efficient enantioselective synthesis of 3-phenylcyclopentanone, with a focus on the underlying scientific principles and practical applications that have established its importance in the field.
Early Approaches and the Quest for Enantiopurity
The initial forays into the synthesis of 3-substituted cyclopentanones often resulted in racemic mixtures, presenting the challenge of separating the enantiomers. Classical resolution techniques, while effective, are often inefficient, with a theoretical maximum yield of 50% for the desired enantiomer. Early methods for obtaining enantiopure cyclic ketones included the use of chiral auxiliaries, which, while offering good stereocontrol, require additional synthetic steps for attachment and removal. Enzymatic resolution also emerged as a powerful tool for accessing enantiomerically enriched cyclic ketones.[5] However, the development of a catalytic, asymmetric method that could directly generate the desired enantiomer in high yield and enantiomeric excess remained a significant goal in synthetic organic chemistry.
A Landmark Achievement: The Hayashi-Miyaura Rhodium-Catalyzed Asymmetric 1,4-Addition
A pivotal breakthrough in the efficient synthesis of enantiopure 3-phenylcyclopentanone came from the work of Hayashi and Miyaura, who developed a rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclopentenone.[6][7] This reaction, utilizing a chiral phosphine ligand, typically (S)- or (R)-BINAP, provided a direct and highly enantioselective route to the target molecule.[6][8]
Causality Behind the Experimental Choices
The success of the Hayashi-Miyaura reaction hinges on several key factors:
-
The Choice of Catalyst: A rhodium(I) precursor, such as [Rh(acac)(C₂H₄)₂], is used to generate the active catalytic species in situ.[6] Rhodium's ability to undergo oxidative addition, migratory insertion, and reductive elimination is central to the catalytic cycle.
-
The Chiral Ligand: The use of a chiral bisphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is the cornerstone of the asymmetric induction. The C₂-symmetric, atropisomeric nature of BINAP creates a chiral environment around the rhodium center, dictating the facial selectivity of the addition of the phenyl group to the cyclopentenone.
-
The Phenyl Source: Phenylboronic acid is an ideal reagent for this transformation. It is air- and moisture-stable, readily available, and its transmetalation to the rhodium center is a key step in the catalytic cycle.[3]
-
Reaction Conditions: The reaction is typically carried out in a mixed solvent system, often dioxane and water, at elevated temperatures.[6] The presence of water is believed to facilitate the transmetalation step.[3]
The Catalytic Cycle: A Mechanistic Overview
The currently accepted mechanism for the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to an enone involves a series of well-defined steps:[3][9]
-
Transmetalation: The active rhodium(I) catalyst undergoes transmetalation with phenylboronic acid to form a phenylrhodium(I) species.
-
Migratory Insertion: The double bond of the cyclopentenone coordinates to the phenylrhodium(I) complex, followed by migratory insertion of the phenyl group to the β-carbon of the enone. This step generates a rhodium enolate intermediate and is the key stereochemistry-determining step. The chiral ligand dictates which face of the enone is presented for the addition.
-
Protonolysis: The rhodium enolate is then protonated, typically by a molecule of water, to release the 3-phenylcyclopentanone product and regenerate a rhodium-hydroxo species.
-
Catalyst Regeneration: The rhodium-hydroxo species reacts with another molecule of phenylboronic acid to regenerate the active phenylrhodium(I) catalyst, completing the cycle.
A [label="[Rh(I)-BINAP]+", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Phenylrhodium(I) Species", pos="2,2!"]; C [label="π-Complex Formation", pos="3,0!"]; D [label="Rhodium Enolate", pos="1,-2!"]; E [label="Hydroxorhodium(I) Species", pos="-1,-2!"]; F [label="3-Phenylcyclopentanone", pos="-3,0!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="Transmetalation\n(PhB(OH)₂)"]; B -> C [label="Coordination\n(Cyclopentenone)"]; C -> D [label="Migratory Insertion\n(Stereodetermining)"]; D -> F [label="Protonolysis (H₂O)"]; D -> E [label=""]; E -> A [label="Reaction with PhB(OH)₂"]; }
Figure 1: Simplified catalytic cycle of the Hayashi-Miyaura reaction.Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the rhodium-catalyzed asymmetric 1,4-addition to synthesize (R)-3-phenylcyclopentanone, based on the work of Hayashi and Miyaura and detailed in Organic Syntheses.[10]
Materials and Equipment:
-
2-Cyclopenten-1-one
-
Phenylboronic acid
-
[Rh(acac)(C₂H₄)₂] (Acetylacetonatobis(ethylene)rhodium(I))
-
(R)-BINAP
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, [Rh(acac)(C₂H₄)₂] (0.03 mmol, 1 mol%) and (R)-BINAP (0.033 mmol, 1.1 mol%) are dissolved in 1,4-dioxane (5 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, 2-cyclopenten-1-one (3.0 mmol, 1.0 equiv.) and phenylboronic acid (3.6 mmol, 1.2 equiv.) are added, followed by water (0.5 mL).
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-phenylcyclopentanone as a colorless oil.
Characterization Data:
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). Spectroscopic data (¹H NMR, ¹³C NMR, IR) are used to confirm the structure of the product.[10]
| Compound | Yield | Enantiomeric Excess (ee) | Specific Rotation |
| (R)-3-Phenylcyclopentanone | ~95% | >99% | [α]D²⁰ -29.5 (c 1.0, CHCl₃) |
Start [label="Start", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Preparation\n([Rh(acac)(C₂H₄)₂] + (R)-BINAP in Dioxane)"]; Reactants [label="Addition of Reactants\n(Cyclopentenone, Phenylboronic Acid, Water)"]; Reaction [label="Heating and Stirring\n(100 °C, 5 h)"]; Workup [label="Aqueous Workup\n(Ether, Water, Brine)"]; Purification [label="Column Chromatography"]; Product [label="Enantiopure (R)-3-Phenylcyclopentanone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Catalyst; Catalyst -> Reactants; Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Figure 2: Experimental workflow for the synthesis of (R)-3-phenylcyclopentanone.Applications in Drug Development and Total Synthesis
The enantiopure forms of 3-phenylcyclopentanone are valuable intermediates in the synthesis of various biologically active molecules.
Prostaglandin Analogues
Chiral 3-substituted cyclopentanones are fundamental building blocks for the synthesis of prostaglandins and their analogues, which have a wide range of therapeutic applications, including in the treatment of glaucoma, ulcers, and cardiovascular diseases.[1][11][12] The 3-phenylcyclopentanone core can be further elaborated to introduce the characteristic side chains of prostaglandins.
Central Nervous System (CNS) Drug Candidates
The rigid cyclopentane ring and the presence of a phenyl group make 3-phenylcyclopentanone an attractive scaffold for the development of drugs targeting the central nervous system.[3] Its derivatives have been explored for their potential as analgesics and neuromodulators.[5][13][14][15]
Antiviral Agents
The cyclopentane ring is a key structural motif in many antiviral nucleoside analogues. While direct applications of 3-phenylcyclopentanone in approved antiviral drugs are not widely documented, its potential as a chiral starting material for the synthesis of novel antiviral agents is an active area of research.[16][17]
Conclusion and Future Perspectives
The development of the rhodium-catalyzed asymmetric 1,4-addition by Hayashi and Miyaura marked a significant advancement in the synthesis of enantiopure 3-phenylcyclopentanone. This method provides a highly efficient, direct, and enantioselective route to this valuable chiral building block. The principles of this reaction, particularly the use of chiral ligands to control stereochemistry in transition metal catalysis, have had a profound impact on the field of asymmetric synthesis.
Looking forward, the demand for enantiomerically pure compounds in drug discovery will continue to drive the development of new and improved synthetic methods. While the Hayashi-Miyaura reaction remains a benchmark, ongoing research focuses on developing more sustainable and economical catalytic systems, including those based on more abundant and less expensive metals. Furthermore, the exploration of 3-phenylcyclopentanone and its derivatives as scaffolds for new therapeutic agents is a promising avenue for future drug development efforts. The story of 3-phenylcyclopentanone serves as a powerful testament to the crucial interplay between fundamental synthetic methodology and the advancement of medicinal chemistry.
References
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Hayashi, T., & Miyaura, N. (2002). Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. Journal of the American Chemical Society, 124(18), 5052–5058. [Link]
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Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 121(49), 11591–11592. [Link]
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Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to α,β-Unsaturated Ketones. Tetrahedron Letters, 42(20), 3467-3470. [Link]
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Simeonov, S. P., Afonso, C. A. M., & Vassilev, N. G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5871. [Link]
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MySkinRecipes. (n.d.). (R)-3-Phenylcyclopentanone. Retrieved from [Link]
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Jean, M., Casanova, B., Gnoatto, S., & van de Weghe, P. (2013). Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition. Organic & Biomolecular Chemistry, 11(36), 6029–6045. [Link]
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Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 80, 205. [Link]
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Simeonov, S. P., Afonso, C. A. M., & Vassilev, N. G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5871. [Link]
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Abdel-Magid, A. F., Maryanoff, C. A., & Carson, J. R. (1990). Synthesis and analgesic activity of new phencyclidine derivatives. Journal of Medicinal Chemistry, 33(7), 2034–2038. [Link]
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Feldman, P. L., James, M. K., Brackeen, M. F., & Bilodeau, M. T. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208. [Link]
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Yeung, J. M., Corleto, L. A., & Knaus, E. E. (1982). Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity. Journal of Medicinal Chemistry, 25(6), 720–723. [Link]
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Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]
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Hayashi, T., Senda, T., & Ogasawara, M. (1999). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cycloalkenones. Tetrahedron: Asymmetry, 10(20), 4049-4052. [Link]
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Collins, P. W., & Djuric, S. W. (1993). Synthesis of therapeutically useful prostaglandin and prostacyclin analogs. Chemical Reviews, 93(4), 1533–1564. [Link]
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Qiu, Y. L., Geiser, F., Kira, T., Gullen, E., Cheng, Y. C., Ptak, R. G., Breitenbach, J. M., Drach, J. C., Hartline, C. B., Kern, E. R., & Zemlicka, J. (2000). Synthesis and enantioselectivity of the antiviral effects of (R,Z)-,(S,Z)-methylenecyclopropane analogues of purine nucleosides and phosphoralaninate prodrugs: influence of heterocyclic base, type of virus and host cells. Antiviral Chemistry & Chemotherapy, 11(3), 191–202. [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(8), 2603. [Link]
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Patel, S. S., & Goyal, A. (2023). Prostaglandins. In StatPearls. StatPearls Publishing. [Link]
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An In-depth Technical Guide to the Physical and Spectroscopic Properties of (S)-3-Phenylcyclopentanone
Introduction: The Significance of (S)-3-Phenylcyclopentanone in Modern Chemistry
This compound is a chiral ketone of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its rigid cyclopentanone framework, coupled with the stereogenic center at the C3 position, makes it a valuable chiral building block for the synthesis of more complex enantiomerically pure molecules. The phenyl substituent offers a site for further functionalization and influences the molecule's electronic and steric properties. This guide provides a comprehensive overview of the essential physical and spectroscopic data of this compound, offering a foundational understanding for researchers and professionals working with this versatile compound.
Physicochemical Properties: A Quantitative Overview
The fundamental physical properties of this compound are summarized in the table below. These parameters are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Molecular Weight | 160.21 g/mol | [1][2] |
| CAS Number | 86505-50-2 | [1][2] |
| IUPAC Name | (3S)-3-phenylcyclopentan-1-one | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 154-155 °C at 10 mmHg | - |
| Density | 1.072 g/cm³ (predicted) | - |
| Specific Rotation ([α]D) | Data reported in chiroptical studies | [3] |
A key characteristic of a chiral molecule is its ability to rotate plane-polarized light, a property quantified by its specific rotation. For this compound, its chiroptical properties, including electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD), have been the subject of detailed studies.[3] The specific rotation is a critical parameter for confirming the enantiomeric purity of a sample.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. The following sections detail the expected features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (C₆H₅): The five protons on the phenyl ring will appear as a complex multiplet in the range of δ 7.20-7.40 ppm. The exact chemical shifts and coupling patterns depend on the specific magnetic environment of each proton.
-
Aliphatic Protons (Cyclopentanone Ring): The seven protons on the cyclopentanone ring will resonate in the upfield region of the spectrum.
-
The methine proton at the chiral center (C3-H) is expected to appear as a multiplet around δ 3.0-3.5 ppm, shifted downfield due to the influence of the adjacent phenyl group.
-
The methylene protons adjacent to the carbonyl group (C2-H₂ and C5-H₂) will be diastereotopic and are expected to appear as complex multiplets in the range of δ 2.2-2.8 ppm.
-
The methylene protons at the C4 position (C4-H₂) will also be diastereotopic and will likely resonate as multiplets in the range of δ 1.8-2.4 ppm.
-
The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A characteristic signal for the ketone carbonyl carbon will be observed in the downfield region, typically around δ 215-220 ppm.
-
Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring will give rise to signals in the aromatic region (δ 125-145 ppm). The ipso-carbon (the carbon attached to the cyclopentanone ring) will have a distinct chemical shift from the ortho, meta, and para carbons.
-
Aliphatic Carbons (Cyclopentanone Ring): The five carbons of the cyclopentanone ring will appear in the upfield region.
-
The chiral methine carbon (C3) will resonate around δ 45-55 ppm.
-
The methylene carbons adjacent to the carbonyl group (C2 and C5) are expected around δ 35-45 ppm.
-
The C4 methylene carbon will appear further upfield, typically in the range of δ 25-35 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the following characteristic absorption bands:
-
C=O Stretch (Ketone): A strong, sharp absorption band will be present in the region of 1740-1750 cm⁻¹. The position of this band is characteristic of a five-membered cyclic ketone.
-
C-H Stretch (Aromatic): Absorption bands corresponding to the C-H stretching vibrations of the phenyl group will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): C-H stretching vibrations of the cyclopentanone ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.
-
C-H Bending (Aromatic): Out-of-plane C-H bending vibrations of the monosubstituted benzene ring will give rise to strong absorptions in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (160.21).
-
Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several characteristic pathways:
-
Loss of the Phenyl Group: Cleavage of the bond between the cyclopentanone ring and the phenyl group would result in a fragment at m/z 83 (C₅H₇O⁺) and a phenyl radical (m/z 77). The phenyl cation (C₆H₅⁺) at m/z 77 is also a likely observed fragment.
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of CO (m/z 28) or other small neutral molecules.
-
McLafferty Rearrangement: While less common for cyclic ketones without a γ-hydrogen on a side chain, rearrangement pathways should be considered.
-
Experimental Protocols: A Practical Guide
The following sections provide standardized protocols for the synthesis, purification, and analysis of this compound. These protocols are designed to be self-validating, with clear checkpoints for ensuring the quality and identity of the product.
Asymmetric Synthesis of this compound
An effective method for the enantioselective synthesis of this compound is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclopent-2-en-1-one. The use of a chiral phosphine ligand, such as (S)-BINAP, is crucial for inducing the desired stereochemistry.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [Rh(cod)₂]BF₄ (1 mol%) and (S)-BINAP (1.1 mol%). Add a degassed solvent such as 1,4-dioxane or THF and stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve phenylboronic acid (1.2 equivalents) and cyclopent-2-en-1-one (1.0 equivalent) in the same degassed solvent.
-
Reaction Execution: To the solution of the starting materials, add the pre-formed rhodium/(S)-BINAP catalyst solution via cannula.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Workflow for the asymmetric synthesis of this compound.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum should be obtained.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
-
Sample Preparation: For a neat liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
-
Sample Preparation: Accurately weigh a sample of purified this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform or ethanol) to prepare a solution of known concentration (c, in g/mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.
-
Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the sample solution, ensuring there are no air bubbles in the light path. Measure the observed optical rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l). The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should be reported.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and spectroscopic properties of this compound, a key chiral building block in modern organic chemistry. The presented data and protocols offer a solid foundation for researchers and drug development professionals to confidently synthesize, purify, and characterize this important molecule. A thorough understanding of its physicochemical and spectroscopic characteristics is paramount for its effective utilization in the development of novel chemical entities.
References
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ResearchGate. The experimental (room temperature) optical rotation (left panels), a,... [Link]
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ResearchGate. Determining the Conformer Populations of ( R )-(+)-3-Methylcyclopentanone Using Vibrational Absorption, Vibrational Circular Dichroism, and Specific Rotation. [Link]
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Organic Syntheses. Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. [Link]
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(S)-3-Phenylcyclopentanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Cyclopentanones in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for therapeutic efficacy and safety. Among the vast arsenal of chiral building blocks available to the medicinal chemist, cyclic ketones, and specifically enantiomerically pure cyclopentanones, represent a versatile and powerful class of synthons. Their rigid, five-membered ring structure provides a well-defined conformational scaffold, making them ideal starting points for the construction of a wide array of biologically active molecules, including prostaglandins, steroids, and carbocyclic nucleoside analogues.
This technical guide focuses on (S)-3-Phenylcyclopentanone (CAS Number: 86505-50-2), a chiral ketone that has garnered interest as a precursor for stereochemically complex targets. Its phenyl substituent offers a site for further functionalization and introduces a key element of aromaticity, which is prevalent in many drug molecules. This document will provide an in-depth overview of its commercial availability, a detailed protocol for its asymmetric synthesis, methods for its analytical quality control, and a discussion of its applications in drug discovery and development, all grounded in authoritative scientific literature.
I. Commercial Availability and Sourcing
This compound is available from a number of specialized chemical suppliers. For researchers, it is crucial to distinguish between the racemic mixture (CAS 64145-51-3) and the desired (S)-enantiomer (CAS 86505-50-2)[1]. When procuring this reagent, careful verification of the CAS number and the supplier's certificate of analysis, which should include enantiomeric purity data, is paramount. The compound is typically sold for research and development purposes only[2].
Below is a comparative table of notable suppliers offering this compound. Purity and available quantities are subject to batch-to-batch variation and should be confirmed with the supplier.
| Supplier | Product Number (Example) | Purity Specification (Typical) | Available Quantities |
| Santa Cruz Biotechnology, Inc. | sc-255301 | ≥98% | 100 mg, 250 mg, 1 g |
| BLD Pharm | BD145525 | ≥98% (GC) | 100 mg, 250 mg, 1 g |
| CP Lab Safety | 10-145525 | min 98% (GC) | 100 mg |
| Chemenu | CM322480 | 95% | Inquire |
II. Asymmetric Synthesis: A Detailed Experimental Protocol
The stereoselective synthesis of this compound can be efficiently achieved through the rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to 2-cyclopentenone. This method, pioneered by Hayashi and coworkers, utilizes a chiral phosphine ligand (in this case, (S)-BINAP) to induce high enantioselectivity in the conjugate addition, yielding the desired (S)-enantiomer with excellent enantiomeric excess (ee)[3].
Causality Behind Experimental Choices:
-
Rhodium Catalyst: Rhodium(I) complexes are highly effective in catalyzing the 1,4-addition of organoboron reagents to α,β-unsaturated ketones. The choice of a rhodium precursor like acetylacetonatobis(ethylene)rhodium(I) allows for the in situ formation of the active chiral catalyst upon coordination with the BINAP ligand.
-
(S)-BINAP Ligand: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a C₂-symmetric chiral bisphosphine ligand. Its axial chirality creates a chiral environment around the rhodium center, which directs the facial selectivity of the phenyl group's addition to the cyclopentenone, thus controlling the stereochemistry of the product. The use of the (S)-enantiomer of BINAP yields the (S)-enantiomer of the product.
-
Aqueous Dioxane Solvent System: The use of a mixed aqueous-organic solvent system (dioxane/water) at elevated temperatures has been shown to be crucial for both high catalytic activity and enantioselectivity in these reactions[3][4].
-
Phenylboronic Acid: Phenylboronic acid is a readily available, air- and moisture-stable organoboron reagent, making it a practical and safe source of the phenyl nucleophile for this transformation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition
Reaction Scheme:
Caption: Asymmetric synthesis of this compound.
Materials and Reagents:
-
2-Cyclopentenone (distilled before use)
-
Phenylboronic acid
-
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]
-
(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP]
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, add acetylacetonatobis(ethylene)rhodium(I) (0.03 mmol, 1.0 eq) and (S)-BINAP (0.033 mmol, 1.1 eq).
-
Add 5 mL of anhydrous 1,4-dioxane.
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the active chiral catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add phenylboronic acid (1.5 mmol, 50 eq).
-
Add 2-cyclopentenone (1.0 mmol, 33 eq).
-
Add 0.5 mL of deionized water.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of diethyl ether and 10 mL of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound as a colorless oil.
-
Expected Outcome: This procedure typically yields the product in high chemical yield (>90%) and with high enantiomeric purity (>97% ee)[3].
III. Analytical and Quality Control Methods
Ensuring the enantiomeric purity of this compound is critical for its use in stereoselective synthesis. The primary methods for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).
Workflow for Enantiomeric Purity Determination
Caption: General workflow for chiral chromatography analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
-
Typical Column: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), are often effective for this class of compounds.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector set to an appropriate wavelength (e.g., 254 nm) is commonly used, as the phenyl group provides a strong chromophore.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds like this compound.
-
Typical Column: A capillary column coated with a derivatized cyclodextrin as the chiral stationary phase is commonly employed.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A programmed temperature ramp is used to elute the compound and achieve separation of the enantiomers.
-
Detection: A Flame Ionization Detector (FID) is typically used for detection.
-
Data Analysis: The % ee is calculated from the peak areas in the same manner as for HPLC.
IV. Application in Drug Development: A Gateway to Carbocyclic Nucleosides
Chiral cyclopentanone and cyclopentenone derivatives are crucial intermediates in the synthesis of carbocyclic nucleosides, a class of compounds with significant antiviral and anticancer activity[5][6]. In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability by removing the glycosidic bond, which is susceptible to enzymatic cleavage.
While a specific, marketed drug directly synthesized from this compound is not prominently documented, its structural motif is highly relevant. The synthesis of many carbocyclic nucleoside analogues relies on the stereocontrolled functionalization of a chiral cyclopentane core. For instance, the synthesis of antiviral agents effective against orthopoxviruses (such as smallpox and monkeypox) and SARS-CoV has been achieved using chiral cyclopentenyl intermediates derived from D-ribose[5][7].
The this compound scaffold can be envisioned as a versatile starting point for such syntheses. The ketone functionality allows for the introduction of a hydroxyl group with controlled stereochemistry via asymmetric reduction or for further carbon-carbon bond formation. The phenyl group can be retained as part of the final molecule or modified to introduce other functional groups. The established stereocenter at the 3-position provides a crucial anchor for controlling the relative stereochemistry of subsequent transformations, which is paramount for achieving the desired biological activity.
V. Conclusion
This compound is a valuable chiral building block with established commercial availability and a well-defined route for its asymmetric synthesis. The rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclopentenone provides a reliable and highly enantioselective method for its preparation. Robust analytical techniques, primarily chiral HPLC and GC, are available to ensure its enantiomeric purity. As a versatile scaffold, it holds significant potential for the synthesis of complex, biologically active molecules, particularly in the area of carbocyclic nucleoside analogues for antiviral drug discovery. This guide provides the foundational technical information for researchers and drug development professionals to effectively source, synthesize, and utilize this important chiral intermediate in their synthetic endeavors.
References
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Shaw, S. A., et al. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. [Link]
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Crimmins, M. T., & She, J. (2004). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 104(11), 5041-5064. [Link]
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Olsen, D. B., et al. (2003). Practical Synthesis of d- and l-2-Cyclopentenone and Their Utility for the Synthesis of Carbocyclic Antiviral Nucleosides against Orthopox Viruses (Smallpox, Monkeypox, and Cowpox Virus). The Journal of Organic Chemistry, 68(23), 9012–9018. [Link]
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Hayashi, T., et al. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Accounts of Chemical Research, 34(7), 499-509. [Link]
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Wang, Z., et al. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634–3637. [Link]
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Hayashi, T., et al. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 1-Alkenylphosphonates. Organic Syntheses, 77, 1. [Link]
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CAS number 86505-50-2 properties and safety data
An In-Depth Technical Guide to GW501516 (Cardarine) for the Research Professional
A Note on Chemical Identification: The initial request specified CAS number 86505-50-2, which corresponds to (S)-3-Phenylcyclopentanone, a chemical intermediate.[1][2][3] However, the context of the inquiry, focusing on properties and safety for drug development professionals, strongly indicates that the intended subject is the well-known research chemical GW501516, also known as Cardarine. This guide will focus on GW501516, which has the CAS number 317318-70-0.[4][5][6]
Introduction
GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist.[4][7] It was initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline for the potential treatment of metabolic and cardiovascular diseases, such as dyslipidemia.[4][5][8] Despite promising initial findings in animal models, its development was halted in 2007 due to the emergence of rapid cancer development in multiple organs during animal trials.[4][7] This guide provides a comprehensive overview of the technical properties, mechanism of action, and critical safety data for GW501516, intended for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [4] |
| Other Names | GW-501,516, GW1516, GSK-516, Cardarine, Endurobol | [4] |
| CAS Number | 317318-70-0 | [5] |
| Molecular Formula | C21H18F3NO3S2 | [4][9] |
| Molar Mass | 453.49 g·mol−1 | [4] |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in organic solvents such as ethanol (~12 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (DMF) (~25 mg/ml). Sparingly soluble in aqueous buffers. | [9] |
| Storage | Store at -20°C | [9] |
| Stability | ≥4 years at -20°C | [9] |
Mechanism of Action: The PPAR-δ Agonist Pathway
GW501516 is a selective agonist for the PPAR-δ receptor, exhibiting high affinity (Ki = 1 nM) and potency (EC50 = 1 nM). Its selectivity for PPAR-δ is over 1,000-fold higher than for PPAR-α and PPAR-γ.[4][8]
The primary mechanism of action involves the binding of GW501516 to the PPAR-δ receptor. This binding event recruits the coactivator PGC-1α.[4] The resulting PPAR-δ/coactivator complex then upregulates the expression of genes involved in energy expenditure and fatty acid metabolism.[4][6] This activation of PPAR-δ is central to its observed effects on lipid metabolism and endurance.
Caption: Mechanism of action of GW501516 as a PPAR-δ agonist.
Pharmacological Effects and Potential Applications
Animal studies have demonstrated several significant pharmacological effects of GW501516:
-
Improved Endurance: Studies in mice showed a dramatic improvement in physical performance.[4]
-
Enhanced Fatty Acid Metabolism: Increased fatty acid oxidation in skeletal muscle has been observed in rats.[4]
-
Metabolic Disease Modulation: In animal models, GW501516 has shown protection against diet-induced obesity and type II diabetes.[4] In obese rhesus monkeys, it was found to increase high-density lipoprotein (HDL) and lower very-low-density lipoprotein (VLDL).[4]
These properties led to its initial investigation for treating metabolic disorders.[5] However, the severe safety concerns that emerged have halted any legitimate clinical development.
Safety and Toxicity: A Critical Concern
The primary reason for the cessation of clinical development of GW501516 was the discovery that it caused cancer to develop rapidly in several organs in animal studies.[4][7] This carcinogenic effect is believed to be linked to the activation of PPAR-δ.[4]
Key Safety Concerns:
-
Carcinogenicity: Animal studies demonstrated a clear link between GW501516 administration and the rapid development of cancers.[4][7]
-
Not Approved for Human Use: The compound has never been approved for human use, and no safe dosage has been established.[7]
-
Black Market Availability and Misuse: Despite the known risks, GW501516 is available on the black market and is misused by some athletes and bodybuilders as a performance-enhancing substance.[4][7] The World Anti-Doping Agency (WADA) has banned the substance and issued warnings about its health risks.[4]
Handling Precautions for Researchers:
Given its hazardous nature, strict safety protocols should be followed when handling GW501516 in a research setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Handling: Do not ingest, inhale, or allow contact with eyes or skin. Wash hands thoroughly after handling.[9]
-
Ventilation: Use in a well-ventilated area or under a fume hood.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemicals.
Experimental Protocols
Preparation of Stock Solutions:
For in vitro and in vivo studies, proper preparation of GW501516 solutions is crucial.
-
Solvent Selection: GW501516 is soluble in organic solvents like ethanol, DMSO, and DMF.[9]
-
Stock Solution Preparation:
-
Aqueous Buffer Dilution:
-
For experiments requiring aqueous solutions, GW501516 is sparingly soluble.
-
A common method is to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. For example, a 1:2 solution of DMF:PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/ml.[9]
-
It is not recommended to store aqueous solutions for more than one day.[9]
-
Caption: Workflow for preparing GW501516 solutions for experimental use.
Conclusion
GW501516 (Cardarine) is a compound of significant scientific interest due to its potent and selective PPAR-δ agonism and its demonstrated effects on metabolism and endurance in preclinical models. However, the severe and well-documented carcinogenic risks associated with its use make it unsuitable for human consumption and have led to the termination of its clinical development. For the research community, a comprehensive understanding of its properties, mechanism of action, and, most importantly, its safety hazards is paramount for responsible handling and interpretation of experimental data.
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An In-Depth Technical Guide on the Stereochemistry and Absolute Configuration of 3-Phenylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. This is particularly true in the pharmaceutical industry, where enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. 3-Phenylcyclopentanone, a chiral ketone, serves as a valuable model system for understanding the principles and techniques involved in stereochemical assignment. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of 3-phenylcyclopentanone, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its chirality, explore various analytical techniques for stereochemical elucidation, and provide practical, field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug discovery and development. The two mirror-image forms of a chiral molecule are known as enantiomers. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.
3-Phenylcyclopentanone is a chiral molecule due to the presence of a stereocenter at the C3 position of the cyclopentanone ring.[1] Its enantiomers, (R)-3-phenylcyclopentanone and (S)-3-phenylcyclopentanone, provide an excellent platform for illustrating the methods used to separate, identify, and assign the absolute configuration of chiral compounds.[2][3] Understanding these methods is paramount for ensuring the safety, efficacy, and quality of chiral pharmaceuticals.
The Stereochemistry of 3-Phenylcyclopentanone
The core of 3-phenylcyclopentanone's stereochemistry lies in the tetrahedral carbon at the third position of the cyclopentane ring, which is bonded to a hydrogen atom, a phenyl group, and two different carbon atoms within the ring. This arrangement creates a chiral center, leading to the existence of two enantiomers.
Enantiomers and Their Representation
The (R) and (S) nomenclature, based on the Cahn-Ingold-Prelog (CIP) priority rules, is used to define the absolute configuration of each enantiomer. For 3-phenylcyclopentanone, the priority of the substituents around the chiral center (C3) is assigned as follows:
-
-Phenyl group: Highest priority due to the higher atomic number of the directly attached carbon atom, which is further bonded to other carbons.
-
-C(O)CH2- group (part of the ring): Higher priority than the -CH2- group.
-
-CH2- group (part of the ring): Lower priority than the -C(O)CH2- group.
-
-H (Hydrogen atom): Lowest priority.
By orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence of the remaining substituents from highest to lowest priority determines the configuration. A clockwise sequence corresponds to the (R)-enantiomer, while a counter-clockwise sequence indicates the (S)-enantiomer.
Methodologies for Determining Absolute Configuration
A variety of experimental and computational techniques can be employed to determine the absolute configuration of a chiral molecule like 3-phenylcyclopentanone. The choice of method often depends on the physical state of the sample, the available instrumentation, and the need for unequivocal proof.
Chiroptical Spectroscopy: A Powerful Tool for Stereochemical Analysis
Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are non-destructive and can often be performed on small sample quantities in solution.[4]
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. For chiral ketones like 3-phenylcyclopentanone, the n → π* electronic transition of the carbonyl chromophore is particularly sensitive to the stereochemical environment. The sign of the Cotton effect (the peak in the ECD spectrum) associated with this transition can be predicted using the Octant Rule .[5][6][7]
The Octant Rule divides the space around the carbonyl group into eight octants using three perpendicular planes.[5][8][9] The contribution of a substituent to the sign of the Cotton effect depends on the octant it occupies. For 3-phenylcyclopentanone, the phenyl group is the primary determinant of the Cotton effect's sign. By analyzing the preferred conformation of the cyclopentanone ring and the position of the phenyl substituent relative to the carbonyl group, one can predict whether the (R) or (S) enantiomer will exhibit a positive or negative Cotton effect.[5][6]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure 3-phenylcyclopentanone sample in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives a maximum absorbance of ~1.
-
Instrumentation: Use a calibrated circular dichroism spectrophotometer.
-
Data Acquisition: Record the ECD spectrum over the appropriate wavelength range to encompass the n → π* transition of the carbonyl group (typically around 280-320 nm).
-
Data Analysis: Identify the sign of the Cotton effect. Compare the experimental sign with the prediction from the Octant Rule to assign the absolute configuration.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light by molecular vibrations.[10][11] VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution and has become a reliable alternative to X-ray crystallography.[4][12]
The key advantage of VCD is that a molecule has many vibrational bands, each potentially providing stereochemical information, leading to a rich and highly specific spectrum.[13] The absolute configuration is determined by comparing the experimental VCD spectrum with the computationally predicted spectrum for one of the enantiomers. A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[14][15]
Workflow for VCD-Based Absolute Configuration Determination
Caption: Workflow for VCD-based absolute configuration determination.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is often considered the definitive method for determining the absolute configuration of a chiral molecule.[16] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms. For chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute configuration.
The main limitation of this technique is the requirement for a suitable single crystal of the compound or a derivative, which can be challenging to obtain. 3-Phenylcyclopentanone itself is a liquid at room temperature, making direct crystallographic analysis difficult. However, it can be converted into a crystalline derivative for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
While NMR spectroscopy is not inherently a chiral technique, it can be used to determine absolute configuration by employing chiral derivatizing agents or chiral solvating agents.[17][18] The reaction of a chiral molecule with a chiral auxiliary of known absolute configuration results in the formation of diastereomers. These diastereomers have different physical properties and, importantly, distinct NMR spectra.[15] By analyzing the differences in the chemical shifts of the diastereomeric products, it is possible to deduce the absolute configuration of the original molecule.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.[19][20] While primarily a separation technique, it can be used for absolute configuration assignment if a reference standard of known configuration is available. By comparing the retention time of the unknown sample with that of the standard, the identity of the enantiomer can be confirmed. Additionally, coupling a chiral HPLC system with a CD detector allows for the online determination of the sign of the Cotton effect for each eluting enantiomer, providing further evidence for configurational assignment.[19]
Synthesis and Resolution of 3-Phenylcyclopentanone Enantiomers
Access to enantiomerically pure samples is a prerequisite for determining absolute configuration and for use in drug development. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. Various catalytic asymmetric methods have been developed for the synthesis of chiral cyclopentanones.[21][22] For example, asymmetric conjugate addition of a phenyl group to 2-cyclopenten-1-one, catalyzed by a chiral rhodium-phosphine complex, can yield enantiomerically enriched 3-phenylcyclopentanone.
Illustrative Enantioselective Synthesis Workflow
Caption: Enantioselective synthesis of (R)-3-phenylcyclopentanone.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include:
-
Classical Resolution: Formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of the diastereomers by crystallization.
-
Enzymatic Resolution: Utilizing the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[23]
-
Preparative Chiral Chromatography: Scaling up analytical chiral HPLC to isolate larger quantities of each enantiomer.[20]
Conclusion and Future Perspectives
The determination of the absolute configuration of chiral molecules like 3-phenylcyclopentanone is a critical task in modern chemistry, with profound implications for the pharmaceutical industry. This guide has outlined the key principles and a range of powerful analytical techniques available to researchers. While X-ray crystallography remains the definitive method, the advancements in chiroptical spectroscopy, particularly VCD, coupled with computational chemistry, have provided a reliable and more accessible means for stereochemical assignment in solution.[4][12] As synthetic methodologies become more sophisticated and the demand for enantiomerically pure compounds grows, a thorough understanding and proficient application of these techniques will continue to be essential for the development of safe and effective chiral drugs. The integration of multiple analytical techniques provides a self-validating system, ensuring the highest level of confidence in the assigned absolute configuration.
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Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Journal of the American Chemical Society, 126(48), 15694–15695. [Link]
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Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]
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Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6016. [Link]
-
Ianni, F., Sardella, R., Fulle, S., Di Filippo, E. S., & Natalini, B. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2991. [Link]
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Literature review of (S)-3-Phenylcyclopentanone synthesis and reactions
An In-depth Technical Guide to the Synthesis and Reactions of (S)-3-Phenylcyclopentanone
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its rigid five-membered carbocyclic scaffold, combined with a stereocenter at the C3 position, makes it an important precursor for a variety of complex molecular architectures. The phenyl group offers a site for further functionalization, while the ketone moiety provides a reactive handle for numerous chemical transformations. This guide offers a comprehensive exploration of the key asymmetric synthetic routes to access this chiral ketone and delves into its characteristic reactions, providing researchers and drug development professionals with a detailed, field-proven technical overview.
PART 1: Asymmetric Synthesis of this compound
The enantioselective construction of the this compound core is paramount to its utility. Several powerful strategies have been developed, with transition-metal catalysis and organocatalysis being the most prominent.
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
One of the most robust and widely adopted methods for synthesizing chiral 3-aryl cyclopentanones is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a cyclic enone.[2] This reaction is prized for its high yields, exceptional enantioselectivities, and operational simplicity.
Causality Behind Experimental Choices: The success of this transformation hinges on the chiral ligand complexed to the rhodium center. Bidentate phosphine ligands, such as (S)-BINAP, create a chiral environment around the metal. This chiral pocket dictates the facial selectivity of the enone's approach to the rhodium-aryl intermediate, leading to the preferential formation of one enantiomer. The choice of a mixed solvent system, typically dioxane and water, is crucial for both the solubility of the reagents and facilitating the transmetalation step of the catalytic cycle.
Diagram 1: Catalytic Cycle of Rh-Catalyzed 1,4-Addition
Sources
Conformational Analysis of Phenyl-Substituted Cyclopentanones: A Guide to Structure, Dynamics, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentanone motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds, from prostaglandins to modern anticancer agents.[1][2] Its five-membered ring, however, is not a static, planar entity but a dynamic system whose three-dimensional shape—or conformation—is critical to its biological function. The introduction of a substituent, such as a phenyl group, profoundly influences this conformational landscape, locking the ring into preferred geometries that dictate its interaction with biological targets. This guide provides an in-depth exploration of the conformational analysis of phenyl-substituted cyclopentanones, synthesizing foundational principles with advanced analytical techniques. We will dissect the phenomenon of pseudorotation, explore the governing stereoelectronic effects of the phenyl group, and detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, computational chemistry, and X-ray crystallography. This document is designed to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate the conformation of these vital chemical scaffolds to design more potent and selective therapeutics.
Chapter 1: The Dynamic Cyclopentanone Ring and the Concept of Pseudorotation
Unlike the relatively rigid cyclopropane or the well-defined chair conformation of cyclohexane, the cyclopentane ring possesses significant flexibility.[3] This flexibility is not random; it follows a specific, low-energy pathway of interconversion known as pseudorotation .[4] The planar conformation of cyclopentane is destabilized by significant torsional strain from eclipsing C-H bonds.[3][5] To alleviate this strain, the ring puckers out of the plane.
The two most prominent conformations that represent energy minima on this pseudorotational circuit are the envelope (possessing Cs symmetry) and the twist or half-chair (possessing C₂ symmetry).[6][7]
-
Envelope Conformation: Four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling a flap.
-
Twist Conformation: Three carbon atoms are coplanar, with one atom puckered above the plane and another below it.
In an unsubstituted cyclopentane ring, the energy barrier between these forms is negligible, leading to a continuous and rapid interconversion—a "rotation" of the pucker around the ring.[4][8] This entire conformational space can be precisely described by a set of polar coordinates known as the Cremer-Pople puckering coordinates: the puckering amplitude (q) and the phase angle of pseudorotation (φ).[8]
Caption: The pseudorotation pathway of cyclopentanone, interconverting between envelope and twist forms.
Chapter 2: Directing the Conformation: The Influence of the Phenyl Substituent
The introduction of a substituent, particularly a bulky one like a phenyl group, disrupts the free pseudorotation of the cyclopentanone ring.[9] The system now has distinct energy minima, and the ring will predominantly adopt the conformation that best accommodates the substituent. This preference is dictated by a combination of steric and electronic factors, collectively known as stereoelectronic effects.[10][11]
-
Steric Hindrance: The primary driving force is the minimization of steric strain. The bulky phenyl group will strongly favor a pseudo-equatorial position over a more sterically hindered pseudo-axial position. In a pseudo-axial orientation, the phenyl group would experience unfavorable 1,3-diaxial-like interactions with other axial protons on the ring.
-
Stereoelectronic Interactions: Beyond simple bulk, orbital interactions can further stabilize or destabilize certain conformations. For instance, hyperconjugation between the filled π-orbitals of the phenyl ring and empty σ* anti-bonding orbitals of adjacent C-C bonds in the cyclopentanone ring can contribute to conformational stability.[12] The specific nature of these interactions depends on the phenyl group's position relative to the carbonyl.
The position of the phenyl group is critical. A 2-phenylcyclopentanone will have a different conformational preference and electronic environment than a 3-phenylcyclopentanone due to the proximity of the phenyl ring to the electron-withdrawing carbonyl group.
References
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- 11. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-3-Phenylcyclopentanone via Rhodium-Catalyzed Asymmetric Conjugate Addition
Abstract: This document provides a comprehensive technical guide for the enantioselective synthesis of (S)-3-Phenylcyclopentanone, a valuable chiral building block in pharmaceutical and natural product synthesis.[1][2] We detail a robust protocol centered on the rhodium-catalyzed asymmetric 1,4-conjugate addition of phenylboronic acid to cyclopentenone. This guide covers the underlying reaction mechanism, optimization of the catalytic system, a detailed step-by-step experimental protocol, and expected outcomes. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the methodology.
Scientific Introduction: The Importance of Chiral Cyclopentanones
Chiral cyclopentanone frameworks are privileged structures found in a multitude of biologically active molecules, including prostaglandins, alkaloids, and synthetic pharmaceuticals. The stereochemical configuration of these scaffolds is often critical to their biological function. This compound, in particular, serves as a versatile intermediate for creating more complex chiral molecules.[1]
The rhodium-catalyzed asymmetric 1,4-addition of organometallic reagents to α,β-unsaturated ketones represents one of the most powerful and reliable methods for constructing chiral carbon-carbon bonds.[3][4] This approach offers high enantioselectivity, broad substrate scope, and operational simplicity, making it a cornerstone of modern asymmetric catalysis. This application note focuses on the use of a chiral rhodium-phosphine complex to catalyze the addition of a phenyl group to cyclopentenone, yielding the (S)-enantiomer with high fidelity.[3]
Reaction Mechanism: The Rhodium Catalytic Cycle
The success of this enantioselective transformation hinges on a well-defined catalytic cycle orchestrated by a chiral rhodium(I) complex. The cycle is generally understood to proceed through three key intermediates, as established by mechanistic and spectroscopic studies.[3][5]
-
Transmetalation: The cycle initiates with the transmetalation of the phenyl group from the organoboron reagent (phenylboronic acid) to a rhodium(I)-hydroxide species, which is formed in situ in the aqueous reaction medium. This step generates a key aryl-rhodium intermediate, [Rh(I)-Ph].[5][6]
-
Carbometalation (Enone Insertion): The electron-deficient olefin of the cyclopentenone substrate coordinates to the phenyl-rhodium complex. This is followed by the migratory insertion of the enone's carbon-carbon double bond into the rhodium-phenyl bond. This step is stereodetermining; the chiral ligand environment dictates the facial selectivity of the enone insertion, leading to the formation of a chiral rhodium (oxa-π-allyl) enolate intermediate.[3][5]
-
Hydrolysis & Catalyst Regeneration: The rhodium enolate intermediate is hydrolyzed by water present in the reaction medium. This protonolysis step releases the enol form of the 3-phenylcyclopentanone product (which quickly tautomerizes to the ketone) and regenerates the rhodium(I)-hydroxide catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: Rhodium-catalyzed 1,4-addition cycle.
Key Components and Experimental Choices
The efficiency and stereochemical outcome of the synthesis are highly dependent on the careful selection of each component of the catalytic system.
-
Rhodium Precursor: A common and effective precursor is the rhodium(I) acetylacetonate bis(ethylene) complex, [Rh(acac)(C₂H₄)₂], or the chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂. These are air-stable solids that readily react with chiral phosphine ligands in situ to form the active catalyst.
-
Chiral Ligand: The choice of ligand is paramount for achieving high enantioselectivity. (S)-BINAP ((S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) is a well-established and commercially available C₂-symmetric biaryl bisphosphine ligand that consistently delivers excellent results for this class of transformation.[3][4][5] Its rigid chiral backbone creates a well-defined steric environment that effectively biases the approach of the prochiral enone.
-
Arylating Agent: Phenylboronic acid is the preferred reagent due to its commercial availability, stability to air and moisture, and favorable reactivity profile.[3][7] Unlike more reactive organometallics like organolithium or Grignard reagents, organoboron compounds exhibit excellent functional group tolerance.[8]
-
Solvent System: The reaction is often performed in a solvent mixture containing water, such as 1,4-dioxane/water or toluene/water.[3] As shown in the mechanism, water is not merely a solvent but a stoichiometric reactant required for the protonolysis step that releases the product and regenerates the catalyst.[5]
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a 1 mmol scale.
4.1 Materials and Reagents
| Reagent | CAS No. | M.W. | Amount | Mmol | Purity |
| [Rh(acac)(C₂H₄)₂] | 32648-31-8 | 258.12 | 7.7 mg | 0.03 | ≥98% |
| (S)-BINAP | 76189-56-5 | 622.67 | 20.5 mg | 0.033 | ≥98% |
| Phenylboronic Acid | 98-80-6 | 121.93 | 183 mg | 1.5 | ≥97% |
| 2-Cyclopenten-1-one | 930-30-3 | 82.10 | 82.1 mg | 1.0 | ≥98% |
| 1,4-Dioxane | 123-91-1 | - | 10 mL | - | Anhydrous |
| Deionized Water | 7732-18-5 | - | 1 mL | - | - |
4.2 Equipment
-
25 mL Schlenk flask or round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
4.3 Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
4.4 Step-by-Step Procedure
-
Catalyst Formation: To a 25 mL Schlenk flask under a nitrogen atmosphere, add [Rh(acac)(C₂H₄)₂] (7.7 mg, 0.03 mmol, 3 mol%) and (S)-BINAP (20.5 mg, 0.033 mmol, 3.3 mol%). Add 5 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 15-20 minutes. The solution should turn from a pale yellow to a deeper orange/red, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add 2-cyclopenten-1-one (82.1 mg, 1.0 mmol) followed by phenylboronic acid (183 mg, 1.5 mmol). Finally, add the remaining 5 mL of 1,4-dioxane and 1 mL of deionized water.
-
Reaction Execution: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to 100 °C in a preheated oil bath. Maintain vigorous stirring for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting cyclopentenone.
-
Workup: After the reaction is complete (as judged by monitoring), cool the flask to room temperature. Dilute the mixture with 20 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine) (2 x 15 mL).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford the pure product.
-
Analysis: The final product, this compound, should be a colorless or pale yellow oil. Confirm its identity using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
Expected Results and Data
Under the optimized conditions described, this rhodium-catalyzed reaction consistently provides the desired product in high yield and with excellent enantioselectivity.
| Entry | Rhodium Source (mol%) | Ligand | Arylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| 1 | [Rh(acac)(C₂H₄)₂] (3) | (S)-BINAP | Phenylboronic Acid | Dioxane/H₂O | 100 | ~99 | 97 | S | [3] |
Note: Yields are for the isolated product after chromatography. Enantiomeric excess is determined by chiral HPLC analysis.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Cause: Impurity of the chiral ligand or use of a racemic ligand.
-
Solution: Ensure the use of high-purity (S)-BINAP. Verify its optical rotation if in doubt.
-
Cause: Reaction temperature is too high, potentially leading to background uncatalyzed reactions or partial racemization.
-
Solution: While 100 °C is standard, temperature optimization may be necessary for different substrates.
-
-
Low Yield or Incomplete Reaction:
-
Cause: Inefficient catalyst formation or catalyst deactivation. The Rh(I) catalyst can be sensitive to oxygen.
-
Solution: Ensure all steps are performed under an inert atmosphere (nitrogen or argon). Use freshly distilled or anhydrous solvents.
-
Cause: Poor quality of the boronic acid, which can contain inactive anhydride species (boroxines).
-
Solution: Use fresh, high-quality phenylboronic acid.
-
-
Safety:
-
Rhodium compounds are precious metals and should be handled with care to minimize waste.
-
Organic solvents like 1,4-dioxane and hexanes are flammable and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
References
-
Hayashi, T., Senda, T., & Ogasawara, M. (2006). Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. Proceedings of the National Academy of Sciences, 103(1), 15-19. [Link]
-
Sakai, M., Hayashi, H., & Miyaura, N. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Angewandte Chemie International Edition, 41(17), 3275-3277. [Link]
-
Miyamura, H., Nishino, K., Yasukawa, T., & Kobayashi, S. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8047-8055. [Link]
-
Hayashi, T. (2004). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organometallic Reagents. Bentham Science Publishers. [Link]
-
Zigterman, J. L., Woo, J. C., Walker, S. D., Tedrow, J. S., Borths, C. J., Bunel, E. E., & Faul, M. M. (2007). Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides. The Journal of Organic Chemistry, 72(23), 8870-8876. [Link]
-
Routaboul, L., & Gomeza, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8344-8386. [Link]
-
Feng, C., & Yu, Z. X. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(42), 8773-8776. [Link]
-
Stoltz, B. M., & Virgil, S. C. (2011). Enantioselective Synthesis of β-Ketoesters and β-Diketones via Palladium-Catalyzed Asymmetric Conjugate Addition. Organic Syntheses, 88, 338. [Link]
-
Lautens, M., & Fagnou, K. (2004). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 43(24), 3162-3165. [Link]
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- 4. Chapter - Rhodium-Catalyzed Asymmetric 1,4-Addition of Organometallic Reagents | Bentham Science [benthamscience.com]
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- 6. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and het ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03025H [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
Asymmetric synthesis of chiral ketones using (S)-3-Phenylcyclopentanone
An Application Guide to the Asymmetric Synthesis of Chiral Ketones via Diastereoselective Alkylation of (S)-3-Phenylcyclopentanone
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and life sciences industries, where the biological activity of a molecule is often exclusive to a single stereoisomer.[1] Chiral ketones, specifically those with α-stereocenters, are pivotal intermediates in the synthesis of numerous natural products and active pharmaceutical ingredients (APIs). This guide provides a detailed protocol and theoretical framework for the asymmetric synthesis of α-alkylated chiral ketones through the diastereoselective alkylation of this compound. We will explore the mechanistic principles governing the stereochemical outcome, provide step-by-step experimental procedures, and discuss critical parameters that ensure high diastereoselectivity and yield.
Introduction: The Strategic Use of this compound
The challenge in asymmetric synthesis lies in controlling the three-dimensional arrangement of atoms during a chemical transformation. While numerous methods exist, including asymmetric catalysis and the use of chiral pool starting materials, chiral auxiliary-based methods remain a robust and predictable strategy.[2][3][4] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[5]
However, an equally powerful strategy involves using a chiral starting material where the inherent stereocenter directs the formation of a new one. This compound serves as an exemplary reagent in this approach. It is a conformationally chiral molecule where the stereocenter at C3, bearing a bulky phenyl group, effectively biases the reactivity of the prochiral α-positions (C2 and C5).[6] By converting this ketone into its corresponding enolate, the phenyl group dictates the facial selectivity of an incoming electrophile, leading to the preferential formation of one diastereomer.
Key Advantages of this Methodology:
-
High Predictability: The stereochemical outcome is reliably controlled by the steric influence of the C3-phenyl group.
-
Operational Simplicity: The procedure relies on well-established enolate chemistry, making it accessible and scalable.[7]
-
Direct Access to Chiral Products: The product of the alkylation is the desired α-substituted chiral ketone, which can be used directly in subsequent synthetic steps without the need for an auxiliary cleavage reaction.[5]
Mechanistic Rationale and Stereochemical Control
The success of this asymmetric synthesis hinges on the principles of kinetic enolate formation and subsequent diastereoselective alkylation. The entire process is designed to favor one reaction pathway through a lower energy transition state.[8]
2.1. Regio- and Kinetically-Controlled Enolate Formation
To ensure alkylation occurs at a specific α-carbon, we must control the formation of the enolate. Deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate (formed faster, at the less substituted α-carbon) and the thermodynamic enolate (more stable, at the more substituted α-carbon).
For 3-phenylcyclopentanone, the two α-positions (C2 and C5) are electronically similar. However, to prevent unwanted side reactions and ensure rapid, irreversible deprotonation, a strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[7][9]
Causality Behind Experimental Choices:
-
Strong Base (LDA): Ensures complete and rapid deprotonation to form the enolate quantitatively.
-
Low Temperature (-78 °C): This is the cornerstone of kinetic control. At this temperature, the deprotonation is irreversible, and there is insufficient thermal energy for the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate. This locks in the desired reactive species.[9]
2.2. Diastereoselective Alkylation: The Role of the Phenyl Group
Once the planar lithium enolate is formed, the C3 stereocenter becomes the sole element of stereochemical control. The bulky phenyl group resides on one face of the cyclopentyl ring system. For the incoming electrophile (e.g., an alkyl halide), an approach from the same face as the phenyl group (syn attack) is sterically hindered. Consequently, the electrophile preferentially approaches from the opposite, less hindered face (anti attack).[8] This facial bias is the origin of the asymmetric induction.
The diagram below illustrates this crucial relationship, where the enolate intermediate directs the incoming electrophile to achieve a high degree of diastereoselectivity.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation of LDA Solution (In Situ): a. To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF (5 mL) and diisopropylamine (154 µL, 1.1 mmol). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (440 µL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe. A white precipitate may form. d. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: a. In a separate dry flask, dissolve this compound (160.2 mg, 1.0 mmol) in anhydrous THF (3 mL). b. Add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C over 10 minutes. c. Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: a. Add methyl iodide (75 µL, 1.2 mmol) to the enolate solution dropwise. b. Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: a. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. b. Remove the cold bath and allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL). d. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄. e. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. f. Purify the crude product by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to yield the pure α-alkylated ketone.
Protocol 2: Analysis of Stereoselectivity
The primary method for determining the success of the asymmetric induction is to measure the diastereomeric ratio (d.r.) of the product.
-
¹H NMR Spectroscopy:
-
The two diastereomers (cis and trans) will have distinct signals in the proton NMR spectrum.
-
Carefully integrate the well-resolved peaks corresponding to each diastereomer (e.g., the methyl protons or the α-proton) to determine the ratio.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
For a more precise determination of the stereochemical purity, chiral HPLC is the gold standard.
-
Use a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with an appropriate mobile phase (typically a mixture of hexanes and isopropanol).
-
The two diastereomers should elute at different retention times, and the ratio of their peak areas gives the d.r.
-
Expected Results and Data
The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile. Primary alkyl halides that react efficiently via an S_N2 mechanism are ideal. [7]
| Electrophile (R-X) | Product | Typical Yield | Typical d.r. (trans:cis) |
|---|---|---|---|
| Methyl Iodide | (2S,3S)-2-Methyl-3-phenylcyclopentanone | 85-95% | >95:5 |
| Benzyl Bromide | (2S,3S)-2-Benzyl-3-phenylcyclopentanone | 80-90% | >90:10 |
| Allyl Bromide | (2S,3S)-2-Allyl-3-phenylcyclopentanone | 75-85% | >90:10 |
| Ethyl Iodide | (2S,3S)-2-Ethyl-3-phenylcyclopentanone | 80-90% | >92:8 |
Note: Yields and d.r. are representative and may vary based on precise reaction conditions and scale.
Troubleshooting and Key Insights
-
Issue: Low Diastereoselectivity.
-
Cause: Temperature may have risen above -78 °C, allowing for enolate equilibration.
-
Solution: Ensure rigorous temperature control throughout the addition and reaction period. Use a properly insulated bath and a calibrated low-temperature thermometer.
-
Cause: The base was not sufficiently hindered or was of poor quality.
-
Solution: Use freshly titrated n-BuLi and high-purity diisopropylamine to prepare LDA in situ.
-
-
Issue: Low Yield.
-
Cause: Incomplete deprotonation.
-
Solution: Ensure at least 1.1 equivalents of freshly prepared LDA are used. Allow sufficient time for enolate formation (at least 1 hour at -78 °C).
-
Cause: Presence of moisture or oxygen.
-
Solution: Use oven- or flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
-
-
Issue: Formation of Dialkylated Product.
-
Cause: Excess electrophile or allowing the reaction to warm prematurely can lead to deprotonation of the mono-alkyated product followed by a second alkylation.
-
Solution: Use only a slight excess of the electrophile (1.1-1.2 equivalents) and quench the reaction at low temperature once the starting material is consumed.
-
Conclusion
The diastereoselective alkylation of this compound is a powerful and reliable method for the asymmetric synthesis of α-substituted chiral ketones. By leveraging the principles of kinetic enolate formation and sterically-directed alkylation, this strategy provides a direct and efficient route to valuable chiral building blocks. The protocols and insights provided in this guide offer a robust foundation for researchers in drug discovery and synthetic chemistry to successfully implement this methodology.
References
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
- Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. Semantic Scholar.
- Chiral Auxiliaries - Principles and Recent Applic
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College Chemistry.
- 3-Phenyl-cyclopentanone | 64145-51-3. Biosynth.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Chiral auxiliary. Wikipedia.
- 3-Phenyl-cyclopentanone. CymitQuimica.
- A Comparative Guide to Intramolecular Enolate Alkylation Methods for Cyclopentanone Synthesis. Benchchem.
- Enolate Alkyl
- Alkylation of Enol
- Advanced Chiral Auxiliary Synthesis. BOC Sciences.
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- Alkylation of cyclohexanone enol
- Chiral Drugs: An Overview. PubMed Central.
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Application Note: (S)-3-Phenylcyclopentanone as a Versatile Chiral Building Block in Pharmaceutical Synthesis
Abstract: The precise control of stereochemistry is a cornerstone of modern pharmaceutical development, directly influencing a drug's efficacy, safety, and pharmacokinetic profile.[1][2] Chiral building blocks are indispensable tools in this endeavor, providing an efficient route to enantiomerically pure active pharmaceutical ingredients (APIs).[3][4][5] This application note provides a detailed guide on the synthesis and utility of (S)-3-Phenylcyclopentanone, a valuable C5 chiral synthon. We explore its enantioselective synthesis via rhodium-catalyzed asymmetric 1,4-addition and demonstrate its application as a precursor for advanced pharmaceutical intermediates, specifically in the context of synthesizing cyclopentanoid structures relevant to antiviral drug discovery.[6] Detailed protocols, mechanistic insights, and analytical guidelines are provided for researchers, chemists, and drug development professionals.
The Imperative of Chirality in Drug Design
In pharmaceutical science, chirality is not a trivial detail; it is a critical determinant of biological function. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. A drug's desired therapeutic effect often resides in a single enantiomer (the eutomer), while its mirror image (the distomer) may be inactive or, in some cases, responsible for undesirable side effects.[2] Consequently, the stereoselective synthesis of APIs is a regulatory and scientific necessity.[1]
Chiral building blocks, like this compound, serve as foundational starting materials that introduce a defined stereocenter early in a synthetic sequence.[1][5] This strategy, known as the "chiral pool" approach, simplifies complex syntheses, avoids costly late-stage resolutions of racemates, and ensures the production of a single, desired enantiomer.[2] this compound is particularly valuable due to its conformationally constrained five-membered ring and the phenyl group, which provides a handle for further functionalization through aromatic chemistry.
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is essential for its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (3S)-3-phenylcyclopentan-1-one | [7] |
| CAS Number | 86505-50-2 | [7][8] |
| Molecular Formula | C₁₁H₁₂O | [7][8] |
| Molecular Weight | 160.21 g/mol | [7] |
| Canonical SMILES | C1CC(=O)C[C@H]1C2=CC=CC=C2 | [7] |
| InChIKey | MFBXYJLOYZMFIN-JTQLQIEISA-N | [7] |
Enantioselective Synthesis of this compound
The reliable and scalable synthesis of enantiomerically pure this compound is crucial for its application. One of the most robust methods is the rhodium-catalyzed asymmetric 1,4-addition of a phenyl group to an achiral precursor, 2-cyclopenten-1-one. This reaction exemplifies a powerful strategy for creating chiral centers with high fidelity.[9]
Causality of the Method:
The success of this transformation hinges on the use of a chiral phosphine ligand, such as (S)-BINAP, in conjunction with a rhodium(I) precursor. The rhodium center coordinates with the chiral ligand, creating a C₂-symmetric chiral environment. This chiral catalyst complex then orchestrates the conjugate addition of phenylboronic acid to the cyclopentenone. The steric and electronic properties of the BINAP ligand block one face of the enone substrate, forcing the phenyl group to add preferentially to the other face, thereby inducing high enantioselectivity. The use of an aqueous dioxane system at elevated temperatures facilitates the transmetalation step from boron to rhodium, which is critical for catalytic turnover.[9]
Synthetic Workflow Diagram
Caption: Rhodium-catalyzed asymmetric 1,4-conjugate addition.
Experimental Protocol: Asymmetric Synthesis
This protocol is adapted from established methodologies for rhodium-catalyzed conjugate additions.[9]
Materials:
-
2-Cyclopenten-1-one (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂] (1 mol%)
-
(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP] (1.2 mol%)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Diethyl ether
-
Saturated aq. NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a nitrogen-flushed, oven-dried Schlenk flask equipped with a magnetic stir bar, add Rh(acac)(C₂H₄)₂ (0.01 eq) and (S)-BINAP (0.012 eq).
-
Reaction Setup: Add anhydrous 1,4-dioxane to the flask to dissolve the catalyst components. Stir for 15 minutes at room temperature to allow for ligand exchange and formation of the active catalyst.
-
Addition of Reagents: To the catalyst solution, add phenylboronic acid (1.5 eq) followed by 2-cyclopenten-1-one (1.0 eq). Finally, add deionized water (typically 10:1 dioxane:water v/v).
-
Reaction Execution: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 5-8 hours.
-
QC Step 1 (Reaction Monitoring): Monitor the reaction progress by TLC or GC-MS. Take a small aliquot, quench with water, extract with ethyl acetate, and analyze. The reaction is complete upon full consumption of the 2-cyclopenten-1-one starting material.
-
Workup: Cool the reaction mixture to room temperature. Add diethyl ether and wash the organic phase sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oily residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 90:10) to yield this compound as a colorless oil.
-
QC Step 2 (Characterization):
-
Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column). An ee of >98% is typically expected.
-
Measure the specific rotation using a polarimeter.
-
Application Case Study: A Precursor for Antiviral Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[6] This modification often imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond. This compound is an excellent starting material for such targets because its stereocenter can dictate the stereochemistry of the subsequent hydroxyl and nucleobase attachments, which is critical for antiviral activity.[6][10]
This section outlines a representative, multi-step synthesis to convert this compound into a key chiral amino-alcohol intermediate, a versatile precursor for various carbocyclic nucleoside analogues.
Synthetic Strategy and Rationale:
The strategy involves transforming the ketone into an amine, which can then be coupled with a heterocyclic base. A key transformation is the stereocontrolled reduction of an oxime or a related intermediate to install a second stereocenter. The existing (S)-phenyl stereocenter directs this reduction, leading to a specific diastereomer.
Synthetic Workflow Diagram
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Application Notes and Protocols: Rhodium-Catalyzed Asymmetric 1,4-Addition for the Synthesis of (S)-3-Phenylcyclopentanone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (S)-3-Phenylcyclopentanone via a rhodium-catalyzed asymmetric 1,4-addition. This document delves into the underlying principles of the reaction, offers a detailed experimental protocol, and discusses expected outcomes and troubleshooting.
The Significance of Chiral Cyclopentanones
Chiral cyclopentenones are pivotal structural motifs in a myriad of bioactive molecules, serving as key intermediates in the asymmetric synthesis of prostaglandins, prostanoid derivatives, and other natural products.[1] The precise stereochemical control in the synthesis of these five-membered rings is paramount, as the biological activity of a chiral molecule is often dictated by its three-dimensional arrangement.[2][3][4] this compound, in particular, is a valuable building block in medicinal chemistry, with its scaffold appearing in various drug candidates.[5] The rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclopentenone stands out as a highly efficient and enantioselective method for accessing this important chiral ketone.[6]
Mechanism and Principle of Asymmetric 1,4-Addition
The rhodium-catalyzed asymmetric 1,4-addition of an organoboron reagent to an α,β-unsaturated ketone is a powerful carbon-carbon bond-forming reaction. The catalytic cycle, which has been a subject of detailed mechanistic studies, generally involves three key intermediates: an arylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex.[7][8]
The reaction is initiated by the transmetalation of the phenyl group from phenylboronic acid to the rhodium(I) catalyst, which is rendered chiral by a suitable ligand, such as (S)-BINAP. This step forms a phenylrhodium(I) intermediate. Subsequently, the cyclopentenone substrate coordinates to the rhodium center, followed by migratory insertion of the phenyl group to the β-carbon of the enone, leading to the formation of a rhodium enolate, often represented as an oxa-π-allylrhodium intermediate. The final step involves hydrolysis of this intermediate, which releases the 3-phenylcyclopentanone product and regenerates a hydroxorhodium species. This hydroxorhodium complex can then react with another molecule of phenylboronic acid to restart the catalytic cycle.[7][8] The enantioselectivity of the reaction is determined during the migratory insertion step, where the chiral ligand environment dictates the facial selectivity of the enone coordination and subsequent phenyl group transfer.
Figure 1: Catalytic cycle of the rhodium-catalyzed asymmetric 1,4-addition.
Experimental Protocol
This protocol is adapted from established procedures for the rhodium-catalyzed asymmetric 1,4-addition to cyclic enones.[6][9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Cyclopentenone | >98% | Commercially Available | Should be freshly distilled if purity is a concern. |
| Phenylboronic Acid | >97% | Commercially Available | |
| [Rh(acac)(C₂H₄)₂] | Commercially Available | Rhodium precursor. | |
| (S)-BINAP | >98% | Commercially Available | Chiral bisphosphine ligand. |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Water | Deionized | In-house | |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Saturated NaCl Solution | In-house | ||
| Anhydrous MgSO₄ | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Two-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Catalyst Preparation: In a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add [Rh(acac)(C₂H₄)₂] (0.03 mmol, 3 mol%) and (S)-BINAP (0.033 mmol, 3.3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add phenylboronic acid (1.5 mmol).
-
Solvent and Substrate Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe. Finally, add 2-cyclopentenone (1.0 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 5 hours.
-
Workup: After cooling the reaction to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (20 mL) and wash successively with water (2 x 10 mL) and saturated NaCl solution (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Determine the yield and confirm the structure and enantiomeric excess of the product using ¹H NMR, ¹³C NMR, and chiral HPLC analysis.
Results and Discussion
Expected Outcome
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% (S) |
| Appearance | Colorless to pale yellow oil |
High yields and excellent enantioselectivities are typically observed for this reaction.[6] The use of a water-containing solvent system is often crucial for achieving high catalytic activity.[6][10]
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of reagents.
-
Solution: Ensure the use of freshly distilled 2-cyclopentenone and high-purity phenylboronic acid. The reaction time can be extended, or the temperature slightly increased. The quality of the rhodium precursor and ligand is also critical.
-
-
Low Enantioselectivity:
-
Cause: Impurities in the chiral ligand or catalyst deactivation.
-
Solution: Use a highly pure (S)-BINAP ligand. Ensure that the reaction is carried out under a strict inert atmosphere to prevent oxidation of the phosphine ligand.
-
-
Side Reactions:
-
Cause: Competing side reactions of phenylboronic acid, such as protodeboronation.
-
Solution: Using a slight excess of phenylboronic acid can help to drive the desired reaction to completion.[6]
-
Conclusion
The rhodium-catalyzed asymmetric 1,4-addition provides a robust and highly enantioselective route to this compound. The mild reaction conditions, high yields, and excellent stereocontrol make this method particularly attractive for applications in pharmaceutical and fine chemical synthesis. By following the detailed protocol and considering the troubleshooting guidelines, researchers can reliably synthesize this valuable chiral building block.
References
-
Hayashi, T., Suda, A., & Takeda, K. (2005). Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. Proceedings of the National Academy of Sciences, 102(40), 14158-14162. [Link]
-
Chen, J., Chu, T., & Zhang, J. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8047-8054. [Link]
-
Okamoto, K., Hayashi, T., & Rawal, V. H. (2008). Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions. Organic Letters, 10(19), 4387-4389. [Link]
-
Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Journal of the American Chemical Society, 125(25), 7834-7841. [Link]
-
Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508-11509. [Link]
-
Chen, J., Chu, T., & Zhang, J. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8047-8054. [Link]
-
Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508-11509. [Link]
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 124(18), 5052-5058. [Link]
-
Nishimura, T., Yasuhara, Y., & Hayashi, T. (2007). Effect of chiral diene ligands in rhodium-catalyzed asymmetric addition of arylboronic acids to α,β-unsaturated sulfonyl compounds. Tetrahedron: Asymmetry, 18(13), 1773-1778. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(20), 12584-12631. [Link]
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 13. [Link]
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Takaya, Y., Ogasawara, M., & Hayashi, T. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469-471. [Link]
-
Fairweather, K. A., & Williams, C. M. (2007). Rhodium Catalyzed Hydroacylation: Synthesis of Biologically Active Benzothiepinones. Lycoming College Department of Chemistry and Physics. [Link]
-
Janeck, M., & Janeckova, L. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1246-1281. [Link]
-
Zheng, C., Wu, H., & You, S.-L. (2015). Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones. Chemistry–An Asian Journal, 10(3), 540-543. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cyclopentanone: A Key Player in Modern Industries. Inno Pharmchem. [Link]
-
Wang, J., Chen, S., & Li, X. (2021). Synthesis of Cyclopentenones through Rhodium-Catalyzed C–H Annulation of Acrylic Acids with Formaldehyde and Malonates. Organic Letters, 23(13), 5054-5059. [Link]
-
Kuriyama, M., Tomioka, K., & Fuji, K. (2001). Rhodium(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated amides. The Journal of Organic Chemistry, 66(26), 8944-8946. [Link]
-
Lopopolo, A., Curci, A., & Denora, N. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. [Link]
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McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. [Link]
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Lopopolo, A., Curci, A., & Denora, N. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. [Link]
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Kim, J., & Rovis, T. (2021). Rh (III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones. ChemRxiv. [Link]
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Hyster, T. K., & Rovis, T. (2011). Rhodium (III)-catalyzed CH activation mediated synthesis of isoquinolones from amides and cyclopropenes. Chemical Communications, 47(41), 11528-11530. [Link]
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Application Notes & Protocols: (S)-3-Phenylcyclopentanone in the Vanguard of Natural Product Total Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of natural product synthesis, the strategic use of chiral building blocks is paramount for achieving stereochemical control and synthetic efficiency.[1][2] Among these, cyclopentane and cyclopentanone frameworks are ubiquitous motifs found in a vast array of biologically active natural products.[3][4] This technical guide delves into the application of (S)-3-Phenylcyclopentanone, a versatile and conformationally chiral synthon, in the asymmetric total synthesis of complex molecules.[5] We will explore its enantioselective synthesis and showcase its pivotal role in the construction of prominent natural product families, including prostaglandins, jatrophane diterpenes, and carbocyclic nucleosides. This document provides not only the strategic context but also detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Strategic Importance and Synthesis of a Chiral Workhorse
The success of a total synthesis campaign often hinges on the availability of enantiomerically pure starting materials that can effectively translate their stereochemical information to the final target. This compound serves as an exemplary chiral synthon, providing a rigid five-membered ring scaffold with a defined stereocenter that dictates the facial selectivity of subsequent transformations.
Enantioselective Synthesis Protocol
The most robust and widely adopted method for preparing this compound is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclopenten-1-one.[6] This reaction leverages a chiral phosphine ligand, such as (S)-BINAP, to induce high enantioselectivity.
Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition
-
Reaction Setup: To a flame-dried, 500-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add phenylboronic acid (12.2 g, 100 mmol), (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP] (300 mg, 0.482 mmol), and acetylacetonatobis(ethylene)rhodium(I) (103 mg, 0.399 mmol).
-
Solvent Addition: Add 100 mL of a dioxane/water (10:1) solvent mixture via cannula.
-
Substrate Addition: Add 2-cyclopenten-1-one (6.7 mL, 80 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and add 200 mL of diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield this compound as a colorless oil.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 90-97% | [6] |
| Enantiomeric Excess (ee) | >99% | [6] |
| Catalyst Loading | 0.5 mol% Rh | [6] |
| Reaction Time | 5 hours | [6] |
| Temperature | 100 °C | [6] |
Synthesis Workflow Diagram
Caption: Asymmetric synthesis of the chiral synthon.
Application in Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with diverse and potent hormone-like effects, including the regulation of inflammation.[7] Their structures are characterized by a central cyclopentane ring bearing two extended side chains. Chiral cyclopentenones are therefore invaluable precursors in their asymmetric synthesis.[8][9][10]
Retrosynthetic Strategy
The core strategy involves the sequential and stereocontrolled installation of the α- and ω-side chains onto a chiral cyclopentenone core. A synthon like this compound can be readily converted to a functionalized cyclopentenone intermediate, setting the crucial stereochemistry that directs the subsequent additions.
Caption: Retrosynthetic analysis of Prostaglandin E1.
Protocol: Conjugate Addition of the ω-Side Chain
This protocol describes the organocuprate-mediated conjugate addition of the ω-side chain to a chiral cyclopentenone, a key step in many prostaglandin syntheses.[11]
-
Organocuprate Preparation: In a flame-dried flask under argon, dissolve the vinylstannane precursor for the ω-side chain in dry THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes. In a separate flask, prepare a suspension of CuI in THF at -78 °C. Transfer the vinyl lithium solution to the CuI suspension via cannula to form the Gilman cuprate.
-
Conjugate Addition: Dissolve the chiral cyclopentenone intermediate (derived from this compound) in dry THF and cool to -78 °C. Add the freshly prepared organocuprate solution dropwise.
-
Reaction Conditions: Stir the mixture at -78 °C for 1-2 hours, allowing the reaction to proceed. The stereochemistry of the addition is controlled by the existing stereocenter on the cyclopentanone ring.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the resulting product by flash chromatography to obtain the cyclopentanone with the appended ω-side chain.
Keystone for Jatrophane Diterpene Synthesis
Jatrophane diterpenes are a large family of natural products known for their complex, macrocyclic structures and promising biological activities, such as reversing multidrug resistance (MDR) in cancer cells.[12][13] A common structural feature is a highly substituted cyclopentane ring embedded within the larger macrocycle.[4][14]
Synthetic Assembly Strategy
The total synthesis of jatrophanes is a formidable challenge that typically relies on a convergent fragment-coupling strategy.[13][14] A chiral cyclopentane building block, prepared from a precursor like this compound, constitutes a critical fragment. This "western fragment" is coupled with other fragments before a macrocyclization event, often using ring-closing metathesis (RCM), to forge the final architecture.[13][14]
Caption: Convergent synthesis of a Jatrophane diterpene.
Protocol: B-Alkyl Suzuki-Miyaura Cross-Coupling
This protocol outlines a key fragment coupling step used to assemble the carbon skeleton of the macrocyclic precursor.[14]
-
Reaction Setup: In a Schlenk tube, combine the cyclopentane-derived vinyl iodide fragment, the borane-containing second fragment, a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., Cs2CO3, 3 equivalents).
-
Solvent and Degassing: Add a degassed solvent mixture, such as DME/water (3:1). The mixture should be thoroughly degassed via several freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) to 80-90 °C for 12-24 hours. Monitor the formation of the coupled product by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by silica gel chromatography to isolate the linear precursor for the subsequent ring-closing metathesis step.
Application in Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are nucleoside analogs where a cyclopentane or cyclopentene ring replaces the furanose sugar moiety.[15] This structural modification confers increased metabolic stability against enzymatic cleavage, making them highly valuable as antiviral and anticancer agents.[15][16][17]
Convergent Synthetic Pathway
The most flexible route to carbocyclic nucleosides is a convergent approach.[15] In this strategy, a chiral, functionalized cyclopentane derivative (the carbocyclic "sugar") is synthesized and then coupled with a nucleobase in a late-stage step. This compound can be transformed into a suitable cyclopentenol or cyclopentenyl amine derivative for this purpose.
Caption: Convergent approach to carbocyclic nucleosides.
Protocol: Mitsunobu Coupling for N-Glycosylation
The Mitsunobu reaction is a classic and effective method for coupling the carbocyclic alcohol with the N-H of a nucleobase.[15]
-
Reaction Setup: To a solution of the chiral cyclopentenol derivative (1 equiv.), the desired nucleobase (1.2 equiv.), and triphenylphosphine (PPh3, 1.5 equiv.) in anhydrous THF at 0 °C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF dropwise.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon, a critical consideration for stereochemical planning.
-
Workup: Quench the reaction with water and extract with ethyl acetate. The triphenylphosphine oxide byproduct can be challenging to remove.
-
Purification: After concentrating the organic phase, the crude product is often purified via rigorous flash column chromatography on silica gel. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can simplify purification.
Conclusion
This compound has proven to be a robust and highly effective chiral synthon in the asymmetric total synthesis of diverse and biologically significant natural products. Its straightforward enantioselective synthesis provides a reliable entry point to complex molecular architectures. The protocols and strategies detailed herein for prostaglandins, jatrophane diterpenes, and carbocyclic nucleosides underscore the versatility of this building block. As synthetic chemists continue to tackle increasingly complex targets, the strategic application of such well-defined chiral synthons will remain a cornerstone of innovation in drug discovery and development.
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Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634–3637. [Link]
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Noyori, R., Suzuki, M., & Yanagisawa, A. (1988). Prostaglandin synthesis via two-component coupling. Highly efficient synthesis of chiral prostaglandin intermediates 4-alkoxy-2-alkyl-2-cyclopenten-1-one and 4-alkoxy-3-alkenyl-2-methylenecyclopentan-1-one. The Journal of Organic Chemistry, 53(15), 3595–3608. [Link]
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Lentsch, C., Valdivia, C., Pikal, S., & Rinner, U. (2010). Total Synthesis of Natural and Non-Natural Δ5,6Δ12,13-Jatrophane Diterpenes and Their Evaluation as MDR Modulators. The Journal of Organic Chemistry, 75(10), 3296–3309. [Link]
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Paquette, L. A., & Sugimura, T. (1986). Chiral cyclobutanones as versatile synthons: the first enantioselective total synthesis of (+)-laurene. Journal of the American Chemical Society, 108(13), 3841–3842. [Link]
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Application Note: Stereoselective Reduction of 3-Phenylcyclopentanone
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For: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. The reduction of prochiral ketones to form stereodefined secondary alcohols is a fundamental transformation in this endeavor.[1] 3-Phenylcyclopentanone serves as an excellent model substrate for demonstrating key principles of stereoselective reduction. The resulting chiral 3-phenylcyclopentanol isomers are valuable building blocks in the synthesis of various biologically active molecules.
This application note provides a detailed guide to the stereoselective reduction of 3-phenylcyclopentanone, focusing on two robust and widely adopted protocols: the diastereoselective reduction using a bulky hydride reagent and the enantioselective Corey-Bakshi-Shibata (CBS) reduction. We will delve into the mechanistic underpinnings of stereocontrol, provide step-by-step experimental procedures, and outline analytical methods for determining the stereochemical outcome of the reactions.
Mechanism and Stereochemical Control
The stereochemical outcome of a ketone reduction is determined by the facial selectivity of the hydride attack on the carbonyl carbon. In the case of 3-phenylcyclopentanone, the existing stereocenter at the 3-position directs the incoming hydride to one of the two diastereotopic faces of the carbonyl group.
Diastereoselective Reduction: The use of sterically demanding reducing agents, such as L-Selectride®, often leads to high diastereoselectivity. The bulky nature of the reagent favors attack from the less sterically hindered face of the ketone. For 3-phenylcyclopentanone, the phenyl group at the 3-position creates a significant steric bias, directing the hydride to the face opposite to the phenyl group, leading predominantly to the trans-3-phenylcyclopentanol.
Enantioselective Reduction: For the synthesis of a specific enantiomer, a chiral catalyst is employed to create a chiral environment around the ketone, thereby differentiating the two enantiotopic faces. The Corey-Bakshi-Shibata (CBS) reduction is a powerful method that utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source.[2][3] The catalyst coordinates to the carbonyl oxygen, activating it for reduction and sterically blocking one face, which directs the borane to attack from the other face with high enantioselectivity.[4][5][6] The predictability of the stereochemical outcome based on the catalyst's chirality is a key advantage of this method.[3]
Experimental Protocols
Protocol 1: Diastereoselective Reduction with L-Selectride®
This protocol describes the diastereoselective reduction of 3-phenylcyclopentanone to afford predominantly trans-3-phenylcyclopentanol.
Materials:
-
3-phenylcyclopentanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-phenylcyclopentanone (1.0 eq) and dissolve it in anhydrous THF (approximately 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® solution (1.2 eq) dropwise to the stirred ketone solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of water at -78 °C, followed by 3 M NaOH solution and then 30% H₂O₂ solution. Caution: The quenching of excess hydride reagent is exothermic and generates hydrogen gas.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-phenylcyclopentanol.
Protocol 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
This protocol outlines the enantioselective reduction of 3-phenylcyclopentanone using a chiral oxazaborolidine catalyst to produce a specific enantiomer of 3-phenylcyclopentanol.[2][3]
Materials:
-
3-phenylcyclopentanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl) solution (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Reaction Setup: In a separate flame-dried flask, dissolve 3-phenylcyclopentanone (1.0 eq) in anhydrous THF (approximately 0.5 M).
-
Addition of Borane: Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution at room temperature.
-
Addition of Ketone: Add the solution of 3-phenylcyclopentanone dropwise to the catalyst-borane mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Workup: Add 1 M HCl solution and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Analysis of Stereoselectivity
Determining the diastereomeric ratio (dr) and enantiomeric excess (ee) is crucial for evaluating the success of a stereoselective reduction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the diastereomeric ratio of the product mixture.[7][8] The signals corresponding to the protons and carbons of the two diastereomers will have slightly different chemical shifts, allowing for their integration and the calculation of the dr.[9] In some cases, derivatization to form new diastereomers or the use of chiral shift reagents may be necessary to resolve overlapping signals.[10]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of a chiral compound.[11][12][13][14] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[15] By comparing the peak areas of the two enantiomers, the ee can be calculated. A variety of chiral columns are commercially available, and the selection depends on the specific analyte.[14]
Data Presentation
| Reduction Method | Reagent/Catalyst | Typical Yield (%) | Typical Stereoselectivity |
| Diastereoselective | L-Selectride® | >90% | >95:5 dr (trans:cis) |
| Enantioselective | (R)- or (S)-CBS Catalyst | >90% | >95% ee |
Visualizations
Experimental Workflow for Diastereoselective Reduction
Caption: Workflow for the diastereoselective reduction of 3-phenylcyclopentanone.
Mechanism of CBS Reduction
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Application Notes and Protocols: (S)-3-Phenylcyclopentanone as a Versatile Chiral Building Block in the Synthesis of Biologically Active Molecules
Introduction: The Strategic Value of (S)-3-Phenylcyclopentanone in Stereoselective Synthesis
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is intrinsically linked to its biological activity, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Chiral building blocks, therefore, serve as foundational pillars in the construction of complex, single-enantiomer drug candidates. Among these, this compound has emerged as a particularly valuable synthon. Its rigid cyclopentane core, coupled with the stereodefined phenyl group, provides a versatile scaffold for the stereocontrolled synthesis of a range of biologically active molecules, most notably prostaglandin analogs and carbocyclic nucleosides.
The phenyl group in this compound is not merely a passive substituent. It can serve as a handle for further functionalization or be instrumental in directing the stereochemical outcome of subsequent reactions. The ketone functionality, an inherent site of reactivity, allows for a multitude of transformations, including nucleophilic additions, reductions, and alpha-functionalizations. The inherent chirality of the molecule, with the phenyl group at the 3-position, provides a crucial element of stereocontrol, influencing the facial selectivity of reactions at the carbonyl group and the adjacent positions. This application note will delve into the practical utility of this compound, providing detailed protocols and expert insights into its application in the synthesis of key biologically active molecules. We will focus on its use in the construction of prostaglandin precursors, showcasing the causality behind the experimental choices and providing a self-validating system for researchers in the field.
Core Application: Stereocontrolled Synthesis of a Prostaglandin E1 Precursor
Prostaglandins are a class of lipid compounds with diverse physiological effects, making them and their analogs important therapeutic agents.[1] A key challenge in their synthesis is the precise control of multiple stereocenters. This compound provides an elegant solution for establishing the stereochemistry of the cyclopentane core. The following section details a validated protocol for the synthesis of a key intermediate for Prostaglandin E1 (PGE1), leveraging the stereodirecting influence of the phenyl group.
The overall synthetic strategy involves a stereoselective conjugate addition of an organocuprate reagent to an α,β-unsaturated cyclopentenone derived from this compound. This crucial step introduces the ω-side chain of the prostaglandin with a high degree of stereocontrol.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a Prostaglandin E1 precursor.
Part 1: Synthesis of (R)-3-Phenyl-2-cyclopenten-1-one
The initial step involves the conversion of this compound to the corresponding α,β-unsaturated ketone. This transformation sets the stage for the crucial conjugate addition reaction.
Protocol:
-
α-Bromination: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol at 0 °C, add pyridinium tribromide (1.1 eq) portion-wise. The reaction is typically stirred at this temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The rationale for using pyridinium tribromide is its milder and more selective brominating nature compared to elemental bromine, which helps to minimize side reactions.
-
Elimination: The crude α-bromoketone is then subjected to dehydrobromination. A common method is to dissolve the crude product in a solvent like dimethylformamide (DMF) and add a non-nucleophilic base such as lithium carbonate (1.5 eq) and lithium bromide (1.5 eq). The mixture is heated to around 120 °C for 2-3 hours. The lithium bromide assists in the elimination process.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (R)-3-Phenyl-2-cyclopenten-1-one.
Expert Insight: The stereocenter at the 3-position is retained during this process. The choice of a non-nucleophilic base is critical to favor elimination over substitution.
Part 2: Organocuprate Conjugate Addition
This is the cornerstone of the synthesis, where the ω-side chain is introduced with high stereocontrol. The use of a Gilman reagent (an organocuprate) is key to achieving a 1,4-conjugate addition rather than a 1,2-addition to the carbonyl group.[2]
Protocol:
-
Preparation of the Gilman Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of the appropriate vinyl stannane (2.2 eq) (precursor to the ω-side chain) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium (2.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. In a separate flask, copper(I) cyanide (1.05 eq) is suspended in anhydrous THF and cooled to -78 °C. The freshly prepared vinyllithium solution is then transferred to the copper(I) cyanide suspension via cannula. The mixture is allowed to warm slightly to around -20 °C until a homogeneous solution of the Gilman reagent is formed.
-
Conjugate Addition: The solution of the Gilman reagent is re-cooled to -78 °C. A solution of (R)-3-Phenyl-2-cyclopenten-1-one (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours. The bulky phenyl group on the cyclopentenone ring effectively blocks one face of the molecule, directing the incoming nucleophile to the opposite face, thus ensuring high diastereoselectivity.
-
Enolate Trapping: The resulting enolate is then trapped by adding a suitable electrophile that will become the α-side chain. For the synthesis of a PGE1 precursor, this is typically an aldehyde, such as methyl 7-oxoheptanoate (1.2 eq). The reaction is allowed to warm slowly to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield the desired prostaglandin precursor.
Expert Insight: The choice of copper source (in this case, copper(I) cyanide) and the stoichiometry of the reagents are critical for the successful formation of the Gilman reagent and the subsequent conjugate addition. The low reaction temperature is essential to maintain the stability of the organometallic reagents and to maximize stereoselectivity.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| α-Bromination | This compound | Pyridinium tribromide | Methanol | 0 | 2-4 | ~90 (crude) |
| Elimination | α-bromo-3-phenylcyclopentanone | Li₂CO₃, LiBr | DMF | 120 | 2-3 | 75-85 |
| Conjugate Addition | (R)-3-Phenyl-2-cyclopenten-1-one, Gilman reagent | n-BuLi, CuCN | THF | -78 | 1-2 | 70-80 |
| Enolate Trapping | Intermediate enolate | Methyl 7-oxoheptanoate | THF | -78 to RT | 12 | 65-75 |
Application in the Synthesis of Antiviral Carbocyclic Nucleosides
The chiral cyclopentane scaffold derived from this compound is also a valuable starting point for the synthesis of carbocyclic nucleosides.[3][4] These are nucleoside analogs where the furanose oxygen is replaced by a methylene group, often leading to increased metabolic stability and potent antiviral activity.
Conceptual Synthetic Pathway
Caption: Conceptual pathway to carbocyclic nucleosides.
The synthesis would typically involve a Baeyer-Villiger oxidation of this compound to form a chiral lactone. Subsequent ring-opening and functional group manipulations would lead to a key aminocyclopentanol intermediate. This intermediate can then be coupled with a variety of nucleobase precursors to generate a library of carbocyclic nucleoside analogs for biological screening. The stereochemistry of the final product is dictated by the initial chirality of the starting material.
Conclusion
This compound is a powerful and versatile chiral building block for the asymmetric synthesis of biologically active molecules. Its utility in establishing the stereochemically rich cyclopentane core of prostaglandins and carbocyclic nucleosides has been highlighted. The provided protocols and insights aim to equip researchers with the practical knowledge to leverage this valuable synthon in their own drug discovery and development endeavors. The ability to control multiple stereocenters in a predictable manner underscores the importance of such chiral building blocks in modern organic synthesis.
References
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A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications. Available at: [Link]
-
Concise, scalable and enantioselective total synthesis of prostaglandins. Nature Chemistry. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4- Addition-Aldol. Organic Letters. Available at: [Link]
-
[Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao. Available at: [Link]
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SYNTÉZA NOVÝCH KARBOCYKLICKÝCH NUKLEOSIDOVÝCH ANALOGŮ. Masaryk University Faculty of Science. Available at: [Link]
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Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Acta Pharmaceutica Sinica B. Available at: [Link]
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Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity. Molecules. Available at: [Link]
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Classification and synthesis of carbocyclic C-nucleosides A Nucleoside... ResearchGate. Available at: [Link]
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Access to Chiral Cyclopentane Scaffolds by Enantioselective Nickel-Catalyzed Annulations. ETH Zurich Research Collection. Available at: [Link]
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3.3: Syntheses of Prostaglandins from Acyclic Precursors. Chemistry LibreTexts. Available at: [Link]
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Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link]
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Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. Journal of Medicinal Chemistry. Available at: [Link]
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Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. Available at: [Link]
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Anwendungs- und Protokollleitfaden: Derivatisierung von (S)-3-Phenylcyclopentanon für die chirale GC- oder HPLC-Analyse
Erstellt von: Dr. Eva Schmidt, Senior Application Scientist
Datum: 01. Januar 2026
Abstrakt: Dieser Leitfaden beschreibt detaillierte Protokolle zur Derivatisierung von (S)-3-Phenylcyclopentanon, einem chiralen Keton, für die anschließende enantioselektive Analyse mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC). Die vorgestellten Methoden konzentrieren sich auf die Bildung von Diastereomeren durch Reaktion mit chiralen Derivatisierungsreagenzien, was eine Trennung auf achiralen stationären Phasen ermöglicht. Dieser Ansatz ist entscheidend für die Qualitätskontrolle, die pharmazeutische Entwicklung und die Metabolismusstudien, bei denen die genaue Bestimmung der enantiomeren Reinheit von entscheidender Bedeutung ist.
Einleitung: Die Herausforderung der chiralen Trennung von Ketonen
Die Analyse und Trennung von Enantiomeren stellt eine wesentliche Herausforderung in der analytischen Chemie dar. Enantiomere besitzen identische physikalische Eigenschaften wie Siedepunkt, Schmelzpunkt und Löslichkeit, was ihre Trennung mit Standard-Chromatographietechniken unmöglich macht.[1][2] (S)-3-Phenylcyclopentanon ist ein solches chirales Molekül, dessen Enantiomere unterschiedliche biologische Aktivitäten aufweisen können, was ihre genaue Quantifizierung in Bereichen wie der pharmazeutischen Industrie unerlässlich macht.[3]
Eine bewährte Strategie zur Überwindung dieser Hürde ist die chirale Derivatisierung.[1][4] Bei diesem Verfahren wird ein racemisches oder enantiomer angereichertes Gemisch des Analyten mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDR) umgesetzt.[1][4] Diese Reaktion wandelt das Enantiomerenpaar in ein Diastereomerenpaar um.[1][4] Diastereomere haben, im Gegensatz zu Enantiomeren, unterschiedliche physikalische und chemische Eigenschaften, was ihre chromatographische Trennung auf konventionellen, achiralen stationären Phasen ermöglicht.[2][5]
Dieser Leitfaden bietet praxisorientierte Protokolle für die Derivatisierung von (S)-3-Phenylcyclopentanon zur Analyse mittels GC und HPLC und erläutert die zugrunde liegenden chemischen Prinzipien.
Prinzip der diastereomeren Derivatisierung
Die Kernreaktion bei der Derivatisierung von Ketonen ist die Bildung eines Imins (Schiff'sche Base) oder Hydrazons.[6] Ein chirales primäres Amin oder ein chirales Hydrazin reagiert mit der Carbonylgruppe des Ketons unter Wasserabspaltung.
-
(S)-3-Phenylcyclopentanon + (R)-Chirales Reagenz → (S,R)-Diastereomer
-
(R)-3-Phenylcyclopentanon + (R)-Chirales Reagenz → (R,R)-Diastereomer
Die resultierenden Diastereomere weisen unterschiedliche sterische Anordnungen auf, was zu differenzierten Wechselwirkungen mit der stationären Phase der Chromatographiesäule führt und somit eine Trennung ermöglicht.
Logik des Arbeitsablaufs
Abbildung 1: Allgemeiner Arbeitsablauf der chiralen Derivatisierung.
Methode 1: Derivatisierung für die GC-Analyse
Für die Gaschromatographie eignen sich Reagenzien, die flüchtige und thermisch stabile Derivate bilden. Chirale Hydrazine sind hierfür eine ausgezeichnete Wahl.[7] Wir empfehlen die Verwendung von (R)-(+)-1-Phenylhydrazin oder einem ähnlichen chiralen Hydrazin-Derivat.
3.1. Empfohlenes Reagenz: (R)-(+)-1-Methyl-1-phenylhydrazin
Dieses Reagenz reagiert effizient mit Ketonen zu stabilen Hydrazonen. Die Phenylgruppe sorgt für eine gute thermische Stabilität, während das zusätzliche Methyl am Stickstoff die Flüchtigkeit im Vergleich zu unsubstituierten Phenylhydrazinen verbessert.
3.2. Protokoll: Bildung von Diastereomeren Hydrazonen
Materialien:
-
(S)-3-Phenylcyclopentanon-Probe (gelöst in Toluol oder einem anderen aprotischen Lösungsmittel)
-
(R)-(+)-1-Methyl-1-phenylhydrazin (in stöchiometrischem Überschuss, z.B. 1.5 Äquivalente)
-
Toluol (wasserfrei)
-
Eisessig (katalytische Menge)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionsgefäß mit Septum
-
Heizblock oder Wasserbad
-
GC-Vials
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen Reaktionsgefäß werden 10 mg der (S)-3-Phenylcyclopentanon-Probe in 1 ml wasserfreiem Toluol gelöst.
-
Reagenzzugabe: Fügen Sie 1.5 Äquivalente (R)-(+)-1-Methyl-1-phenylhydrazin zur Lösung hinzu.
-
Katalyse: Geben Sie einen Tropfen (ca. 5-10 µL) Eisessig hinzu, um die Reaktion zu katalysieren.[7] Die Säure protoniert den Carbonylsauerstoff und aktiviert das Keton für den nukleophilen Angriff des Hydrazins.
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie den Ansatz für 60 Minuten bei 60-80 °C. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), falls erforderlich.
-
Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab. Fügen Sie eine kleine Menge wasserfreies Natriumsulfat hinzu, um das entstandene Wasser und Reste der Säure zu binden.
-
Probenvorbereitung für GC: Zentrifugieren oder filtrieren Sie die Lösung, um das Natriumsulfat zu entfernen. Überführen Sie den Überstand direkt in ein GC-Vial. Eine weitere Aufreinigung ist in der Regel nicht notwendig, da die Derivate direkt analysiert werden können.
3.3. GC-Analysebedingungen (Beispiel)
| Parameter | Einstellung | Begründung |
| Säule | Standard apolare Säule (z.B. DB-5ms, 30m x 0.25mm x 0.25µm) | Die Trennung erfolgt aufgrund der unterschiedlichen Siedepunkte der Diastereomere, nicht aufgrund von Chiralität. |
| Injektor-Temperatur | 250 °C | Gewährleistet die vollständige Verdampfung der Derivate. |
| Trägergas | Helium oder Wasserstoff, konstanter Fluss (z.B. 1.2 mL/min) | Sorgt für eine effiziente Trennung und gute Peakformen.[8] |
| Ofenprogramm | 150 °C (2 min halten), dann 10 °C/min bis 280 °C (10 min halten) | Ein Temperaturgradient ist notwendig, um die Diastereomere mit ausreichender Auflösung zu eluieren. |
| Detektor (FID) | 300 °C | Standarddetektor für organische Verbindungen, bietet hohe Empfindlichkeit. |
Methode 2: Derivatisierung für die HPLC-Analyse
Für die HPLC werden Derivate benötigt, die eine gute Löslichkeit in der mobilen Phase aufweisen und idealerweise einen starken Chromophor für die UV-Detektion besitzen. Chirale Amine, die zu Iminen (Schiff'schen Basen) reagieren, sind hierfür gut geeignet.
4.1. Empfohlenes Reagenz: (R)-1-Phenylethylamin
Dieses Reagenz ist kommerziell leicht verfügbar, enantiomerenrein und reagiert zuverlässig mit Ketonen. Die Phenylgruppe im Derivat ermöglicht eine empfindliche Detektion bei ca. 254 nm.
4.2. Protokoll: Bildung von Diastereomeren Iminen
Materialien:
-
(S)-3-Phenylcyclopentanon-Probe
-
(R)-1-Phenylethylamin (in stöchiometrischem Überschuss, z.B. 2.0 Äquivalente)
-
Methanol oder Ethanol (HPLC-Qualität)
-
Ameisensäure (katalytische Menge)
-
Molekularsiebe (3 Å oder 4 Å) zur Wasserentfernung
-
Reaktionsgefäß
-
HPLC-Vials
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Lösen Sie 5 mg der (S)-3-Phenylcyclopentanon-Probe in 1 ml Methanol in einem Reaktionsgefäß.
-
Wasserentfernung: Fügen Sie eine Spatelspitze aktivierter Molekularsiebe hinzu, um Spuren von Wasser zu entfernen, die das Reaktionsgleichgewicht beeinträchtigen könnten.
-
Reagenzzugabe: Geben Sie 2.0 Äquivalente (R)-1-Phenylethylamin zur Lösung.
-
Katalyse: Fügen Sie eine katalytische Menge Ameisensäure (ca. 5 µL) hinzu.
-
Reaktion: Verschließen Sie das Gefäß und lassen Sie es für 2-4 Stunden bei Raumtemperatur stehen. Die Iminbildung ist in der Regel bei Raumtemperatur effizient.
-
Probenvorbereitung für HPLC: Filtrieren Sie die Reaktionsmischung durch einen 0.45 µm Spritzenfilter direkt in ein HPLC-Vial. Eine Verdünnung mit der mobilen Phase kann vor der Injektion erforderlich sein.
4.3. HPLC-Analysebedingungen (Beispiel)
| Parameter | Einstellung | Begründung |
| Säule | Standard C18-Säule (z.B. 150mm x 4.6mm, 5µm) | Eine Reversed-Phase-Säule ist ideal für die Trennung der moderat polaren Imin-Diastereomere.[9] |
| Mobile Phase | Isokratisch: Acetonitril / Wasser (z.B. 60:40 v/v) mit 0.1% Ameisensäure | Die Säure in der mobilen Phase verbessert die Peakform und sorgt für die Stabilität der Imin-Derivate. |
| Flussrate | 1.0 mL/min | Standardflussrate für eine gute Trennleistung. |
| Säulentemperatur | 30 °C | Eine konstante Temperatur gewährleistet reproduzierbare Retentionszeiten. |
| Detektion (UV) | 254 nm | Die Phenylgruppen der Derivate absorbieren stark bei dieser Wellenlänge. |
Mechanismus der Derivatisierung
Abbildung 2: Reaktionsmechanismus der diastereomeren Derivatisierung.
Validierung und Fehlerbehebung
-
Unvollständige Reaktion: Überprüfen Sie die Reinheit der Reagenzien und Lösungsmittel. Stellen Sie sicher, dass wasserfreie Bedingungen eingehalten werden, insbesondere bei der Iminbildung. Eine Erhöhung der Reaktionstemperatur oder -zeit kann ebenfalls hilfreich sein.
-
Schlechte chromatographische Auflösung: Optimieren Sie den Temperaturgradienten (GC) oder die Zusammensetzung der mobilen Phase (HPLC). Eine geringere Flussrate oder eine längere Säule kann die Trennung verbessern.
-
Auftreten von Nebenpeaks: Diese können auf Zersetzungsprodukte oder Nebenreaktionen hindeuten. Eine mildere Reaktionstemperatur oder eine Reduzierung der Säuremenge kann Abhilfe schaffen.
Zusammenfassung
Die Derivatisierung von (S)-3-Phenylcyclopentanon zu Diastereomeren ist eine robuste und zuverlässige Methode zur Bestimmung der enantiomeren Reinheit mittels achiraler GC- oder HPLC-Systeme. Die Wahl des Derivatisierungsreagenz und der chromatographischen Methode hängt von der Flüchtigkeit und den Detektionseigenschaften der resultierenden Derivate ab. Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um präzise und reproduzierbare Ergebnisse zu erzielen.
Referenzen
-
Bhushan, R., & Singh, R. (2008). Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation. Journal of Chromatography A, 1192(1), 165-172. [Link]
-
Wikipedia contributors. (2023). Chiral derivatizing agent. Wikipedia, The Free Encyclopedia. [Link]
-
StudySmarter GmbH. (2023). Diastereomere. StudySmarter. [Link]
-
Cheng, Q. Y., et al. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115-118. [Link]
-
Vogel, M., Buldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis - a critical review. Fresenius' Journal of Analytical Chemistry, 366(7), 781-791. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
RSC. (n.d.). Organic Chemistry, Reaction Mechanism. Royal Society of Chemistry. [Link]
-
Vogel, M., et al. (2000). Hydrazine reagents as derivatizing agents in environmental analysis — a critical review. Fresenius' Journal of Analytical Chemistry, 366, 781-791. [Link]
-
Wania, H. (2016). Stereochemie OC 15. Universität des Saarlandes. [Link]
-
Restek Corporation. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. [Link]
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- 2. Diastereomer – Wikipedia [de.wikipedia.org]
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- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
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- 6. uni-saarland.de [uni-saarland.de]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Kinetic Resolution of Racemic 3-Phenylcyclopentanone
Document ID: AN-EKR-3PCP-2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the enzymatic kinetic resolution (EKR) of racemic (rac)-3-phenylcyclopentanone. Chiral 3-phenylcyclopentanone enantiomers are valuable building blocks in the synthesis of various pharmacologically active compounds. This guide details two robust enzymatic strategies for obtaining these enantiomers in high optical purity: a direct Baeyer-Villiger oxidation using a monooxygenase and a chemoenzymatic approach involving ketone reduction followed by lipase-catalyzed acylative resolution. We present the mechanistic basis for each approach, detailed experimental protocols, methods for enzyme screening, and analytical procedures for determining conversion and enantiomeric excess (ee).
Introduction: The Significance of Chiral 3-Phenylcyclopentanone
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-differing pharmacological and toxicological profiles of enantiomers. 3-Phenylcyclopentanone, with its stereocenter at the C3 position, is a key chiral synthon. Its individual enantiomers serve as precursors for a range of bioactive molecules, where specific stereochemistry is critical for efficacy and safety.
Traditional chemical methods for resolving racemates can be resource-intensive and may employ harsh reagents. Enzymatic kinetic resolution offers a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to selectively transform one enantiomer from a racemic mixture, allowing for the separation of a highly enriched product and the unreacted starting material.[1] This "green chemistry" approach operates under mild conditions, often leading to high enantiomeric excess and simplified downstream processing.[2]
This application note explores two distinct and highly effective EKR strategies for rac-3-phenylcyclopentanone.
Strategic Overview: Two Enzymatic Pathways
We present two validated enzymatic routes for the resolution of rac-3-phenylcyclopentanone. The choice between them depends on available resources (enzyme libraries, cofactors), desired final product (lactone vs. alcohol), and process optimization goals.
-
Strategy A: Baeyer-Villiger Monooxygenase (BVMO) Catalyzed Oxidation. This is a direct enzymatic resolution of the ketone. A BVMO enantioselectively inserts an oxygen atom adjacent to the carbonyl of one enantiomer, converting it into a chiral lactone, leaving the other ketone enantiomer unreacted.[3][4]
-
Strategy B: Chemoenzymatic Reductive Acylation. This two-step sequence involves an initial non-selective chemical reduction of the racemic ketone to the corresponding cis- and trans-3-phenylcyclopentanol. This is followed by a classic lipase-catalyzed kinetic resolution, where the lipase selectively acylates one alcohol enantiomer.[5]
Figure 1: High-level workflow for the two proposed EKR strategies.
Strategy A: Baeyer-Villiger Monooxygenase (BVMO) Kinetic Resolution
Mechanistic Principle & Causality
Baeyer-Villiger monooxygenases are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group.[4] The reaction proceeds via a Criegee-like intermediate formed after the reaction of the enzyme's peroxyflavin cofactor with the ketone substrate. The exquisite enantioselectivity arises from the chiral environment of the enzyme's active site, which preferentially binds and orients one enantiomer for oxidation over the other.[2]
A critical requirement for BVMOs is the nicotinamide cofactor, typically NADPH, which is consumed stoichiometrically to reduce the FAD cofactor.[6] Due to the high cost of NADPH, an in situ cofactor regeneration system is essential for a preparative-scale reaction. A common and highly effective system couples the oxidation of a cheap sacrificial substrate, like glucose or formate, to the reduction of NADP⁺ to NADPH using a second dehydrogenase enzyme.[7][8]
Figure 2: BVMO reaction coupled with a GDH cofactor regeneration system.
Protocol: BVMO Screening and Preparative Resolution
This protocol is designed first to screen a panel of BVMOs for activity and selectivity, then to scale up the reaction with the best-performing enzyme.
Materials:
-
Racemic 3-phenylcyclopentanone
-
BVMO enzyme library (e.g., Phenylacetone monooxygenase (PAMO), 4-Hydroxyacetophenone monooxygenase (HAPMO))[3]
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ sodium salt
-
D-Glucose
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
Protocol Steps:
-
Enzyme Screening (Analytical Scale - 1 mL):
-
To a 4 mL glass vial, add 900 µL of 50 mM potassium phosphate buffer (pH 8.0).
-
Add D-glucose to a final concentration of 100 mM (from a 1 M stock).
-
Add NADP⁺ to a final concentration of 0.5 mM (from a 20 mM stock).
-
Add GDH to a final concentration of 1 U/mL.
-
Add the specific BVMO to be tested (e.g., 0.1 mg/mL).
-
Initiate the reaction by adding 10 µL of a 100 mM stock solution of rac-3-phenylcyclopentanone in DMSO (final concentration 1 mM).
-
Seal the vial and shake at 250 rpm, 30 °C.
-
Take samples (100 µL) at timed intervals (e.g., 2, 6, 24 hours). Quench by adding 100 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate layers. Analyze the organic layer by chiral HPLC (see Section 5).
-
-
Preparative Scale Resolution (50 mL):
-
In a 250 mL baffled flask, combine 45 mL of 50 mM potassium phosphate buffer (pH 8.0).
-
Add D-glucose (final conc. 100 mM), NADP⁺ (final conc. 0.5 mM), and GDH (1 U/mL).
-
Add the optimal BVMO identified during screening (e.g., 5 mg).
-
Pre-incubate the mixture for 15 minutes at 30 °C with shaking.
-
Add 500 µL of a 1 M stock of rac-3-phenylcyclopentanone in DMSO (final conc. 10 mM).
-
Incubate at 30 °C, 250 rpm, for 24-48 hours, monitoring by HPLC until ~50% conversion is reached.
-
Work-up: Extract the reaction mixture three times with 50 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the unreacted ketone and the product lactone via column chromatography on silica gel.
-
Representative Data
The following table illustrates typical results from a BVMO screening experiment.
| Enzyme | Time (h) | Conversion (%) | ee of Ketone (%) | ee of Lactone (%) | Enantiomeric Ratio (E) |
| PAMO | 24 | 48 | >99 | 92 | >200 |
| HAPMO | 24 | 51 | 98 | >99 | >200 |
| BVMO-X | 24 | 15 | 18 | 95 | ~15 |
Conversion and ee determined by chiral HPLC analysis. The enantiomeric ratio (E) is calculated from conversion and ee values and is a measure of the enzyme's selectivity. An E value > 200 is considered excellent for preparative applications.
Strategy B: Lipase-Catalyzed Reductive Acylation
Mechanistic Principle & Causality
This chemoenzymatic strategy uncouples the stereocenter formation from the resolution step.
-
Reduction: The racemic ketone is first reduced to a mixture of racemic cis- and trans-3-phenylcyclopentanols using a standard reducing agent like sodium borohydride (NaBH₄). This step is typically non-selective.
-
Kinetic Resolution: A lipase is then used to enantioselectively acylate one of the alcohol enantiomers. Lipases operate via a "Ping-Pong Bi-Bi" mechanism involving a serine residue in the active site.[9] The enzyme first reacts with an acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate. This intermediate then transfers the acyl group to the alcohol. The enantioselectivity is determined by how well each alcohol enantiomer fits into the chiral active site to perform the nucleophilic attack on the acyl-enzyme intermediate.[5] Vinyl acetate is a particularly effective acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.[10]
Figure 3: Workflow for the lipase-catalyzed reductive acylation strategy.
Protocol: Reduction and Lipase-Catalyzed Resolution
Materials:
-
Racemic 3-phenylcyclopentanone
-
Sodium borohydride (NaBH₄)
-
Methanol, Dichloromethane (DCM)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME) or Hexane
-
Molecular sieves (4 Å), activated
Protocol Steps:
-
Chemical Reduction (Non-selective):
-
Dissolve rac-3-phenylcyclopentanone (1.0 g, 6.24 mmol) in 20 mL of methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (0.35 g, 9.36 mmol) portion-wise over 15 minutes, controlling the effervescence.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 10 mL of 1 M HCl.
-
Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the racemic alcohol mixture. Verify completion by TLC or GC-MS.
-
-
Lipase-Catalyzed Acylation (Preparative Scale):
-
To a 100 mL flask, add the racemic 3-phenylcyclopentanol mixture (1.0 g, 6.16 mmol) and 50 mL of TBME.
-
Add activated 4 Å molecular sieves (~1 g) to ensure anhydrous conditions.
-
Add vinyl acetate (1.13 mL, 12.3 mmol, 2 equivalents).
-
Add the lipase (e.g., Novozym 435, 100 mg, 10% w/w).
-
Seal the flask and shake at 250 rpm, 40 °C.
-
Monitor the reaction by chiral HPLC (see Section 5) until ~50% conversion is achieved (typically 12-48 hours).
-
Work-up: Filter off the enzyme and molecular sieves, washing with fresh TBME.
-
Concentrate the filtrate in vacuo.
-
Purify the unreacted alcohol and the acetylated product by column chromatography on silica gel.
-
Representative Data
The following table shows typical results for the screening of different lipases.
| Enzyme | Solvent | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Acetate (%) | Enantiomeric Ratio (E) |
| Novozym 435 (CALB) | TBME | 24 | 50 | >99 | 98 | >200 |
| P. cepacia Lipase | Hexane | 48 | 45 | 82 | >99 | ~60 |
| C. rugosa Lipase | TBME | 48 | 20 | 25 | 99 | ~18 |
Immobilized Candida antarctica Lipase B (CALB) is frequently the enzyme of choice for such resolutions due to its broad substrate scope and high enantioselectivity.[7][11]
Analytical Methods: Determination of Enantiomeric Excess
Accurate determination of enantiomeric excess (ee) and conversion is critical for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique.[12][13]
Proposed Chiral HPLC Protocol
This method is a starting point and may require optimization. It is based on methods for structurally similar chiral ketones.[14]
-
Instrumentation: HPLC system with UV detector.
-
Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio may be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute quenched reaction aliquots or purified fractions in the mobile phase to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter.
Analysis:
-
Conversion: Calculated from the peak areas of the starting material (ketone or alcohol) and the product (lactone or acetate).
-
Conversion (%) = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100
-
-
Enantiomeric Excess (ee): Calculated from the peak areas of the two enantiomers (E1 and E2).
-
ee (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100
-
Conclusion and Recommendations
Both the Baeyer-Villiger monooxygenase and the lipase-catalyzed reductive acylation strategies provide viable and effective pathways for the kinetic resolution of rac-3-phenylcyclopentanone.
-
The BVMO approach is more direct and atom-economical, proceeding in a single enzymatic step. However, it requires a more complex reaction setup due to the need for an NADPH cofactor regeneration system.
-
The lipase approach is a robust and often more accessible method, as lipases (especially immobilized forms like Novozym 435) are commercially available, stable, and do not require cofactors. The trade-off is the need for a prior, non-enzymatic reduction step.
For laboratories equipped for biocatalysis with oxidoreductases, the BVMO method is an elegant choice. For general organic synthesis labs, the chemoenzymatic lipase method is highly practical and reliable. In both cases, initial screening of several enzymes is highly recommended to identify the optimal biocatalyst for achieving high enantioselectivity and conversion.
References
-
Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. (n.d.). SciSpace. Retrieved from [Link]
-
Lipase catalyzed kinetic resolution of aryl β-hydroxy ketones. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Various methods of cofactor regeneration. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Dynamic Kinetic Resolution of Substituted Ketoesters Catalyzed by BaeyerVilliger Monooxygenases: Access to Enantiopure Hydroxy E. (2011). University of Groningen Research Portal. Retrieved from [Link]
-
Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases. (n.d.). SciSpace. Retrieved from [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). JOCPR. Retrieved from [Link]
-
Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. (2020). Chemical Science. Royal Society of Chemistry. Retrieved from [Link]
-
An Enzymatic Cofactor Regeneration System for the in‐Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases. (n.d.). ChemBioChem. Retrieved from [Link]
-
Direct enantioselective reductive acylation of ketones using a combination of Knölker type complex 1 and a lipase as catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Regeneration of Cofactors for Enzyme Biocatalysis. (n.d.). Zhao Group @ UIUC. Retrieved from [Link]
-
An Enzymatic Cofactor Regeneration System for the in-Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases. (n.d.). INM. Retrieved from [Link]
-
Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. (2022). MDPI. Retrieved from [Link]
-
Scheme 1. Reduction of ketones 1a-e with subsequent lipase catalysed... (n.d.). ResearchGate. Retrieved from [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry. (2011). Chemical Reviews. ACS Publications. Retrieved from [Link]
-
Baeyer–Villiger oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]
-
Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivatization by: (i) Esterification or (ii) Oxidation-Hydrolysis. (2024). Protocols.io. Retrieved from [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2018). PMC - NIH. Retrieved from [Link]
-
Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia. Retrieved from [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. (n.d.). ResearchGate. Retrieved from [Link]
-
Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. (2024). ResearchGate. Retrieved from [Link]
-
A comprehensive review of lipase-catalyzed acidolysis as a method for producing structured glycerides. (n.d.). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Enzymatic Study of (S)-3-Phenylcyclopentanone
Introduction: The Significance of (S)-3-Phenylcyclopentanone in Biocatalysis and Drug Discovery
This compound is a prochiral ketone that serves as a valuable substrate in enzymatic activity studies, particularly for enzymes belonging to the ketoreductase (KRED) and alcohol dehydrogenase (ADH) families. The stereoselective reduction of this substrate yields chiral 1-phenylcyclopentanols, which are important building blocks in the synthesis of a variety of pharmaceuticals and bioactive molecules.[1] The ability of enzymes to catalyze this transformation with high enantioselectivity makes them powerful tools in drug development, where the chirality of a molecule is often critical to its therapeutic efficacy and safety.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a substrate to characterize and evaluate the activity and stereoselectivity of various reductase enzymes. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles of biocatalysis.
Principle of the Enzymatic Assay
The enzymatic reduction of this compound is a nicotinamide adenine dinucleotide phosphate (NADPH)-dependent reaction. A ketoreductase enzyme facilitates the transfer of a hydride from the cofactor NADPH to the carbonyl group of the substrate, resulting in the formation of the corresponding alcohol, (1S,3S)- or (1R,3S)-1-phenylcyclopentanol, and the oxidized cofactor, NADP+.
The progress of the reaction can be monitored by tracking the consumption of NADPH, which exhibits a characteristic absorbance at 340 nm. The decrease in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction. The enantiomeric excess (e.e.) of the resulting alcohol product, a critical measure of the enzyme's stereoselectivity, is determined using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocols
Part 1: Screening of Ketoreductase Activity using a Spectrophotometric Assay
This protocol describes a high-throughput method for screening a panel of ketoreductases for their activity towards this compound by monitoring NADPH depletion.
Materials and Reagents:
-
This compound (Substrate)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADPH, sodium salt
-
A panel of ketoreductase enzymes (lyophilized powder or as a screening kit)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Stock Solutions:
-
Substrate Stock Solution (100 mM): Dissolve an appropriate amount of this compound in DMSO.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in potassium phosphate buffer (100 mM, pH 7.0). Store on ice and protect from light.
-
Enzyme Solutions: Reconstitute lyophilized enzymes in potassium phosphate buffer to a desired concentration (e.g., 1 mg/mL). Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the following in the specified order:
-
178 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 µL of 10 mM NADPH solution (final concentration: 0.5 mM)
-
10 µL of enzyme solution
-
-
Initiate the reaction by adding 2 µL of the 100 mM this compound stock solution (final concentration: 1 mM).
-
Negative Control: In a separate well, substitute the enzyme solution with an equal volume of buffer to measure the rate of non-enzymatic NADPH oxidation.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-heated to 30°C.
-
Monitor the decrease in absorbance at 340 nm over a period of 10-30 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:
-
V₀ (µmol/min) = (ΔAbs/min) * V / (ε * l)
-
Where:
-
ΔAbs/min is the change in absorbance per minute.
-
V is the total reaction volume in mL.
-
ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length in cm.
-
-
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute under the specified conditions.
-
Table 1: Example Data for Ketoreductase Screening
| Enzyme ID | Initial Rate (mAU/min) | Specific Activity (U/mg) |
| KRED-01 | 50.2 | 0.081 |
| KRED-02 | 15.8 | 0.025 |
| KRED-03 | 120.5 | 0.194 |
| Negative Control | 1.2 | N/A |
Part 2: Whole-Cell Biocatalysis for Preparative Scale Reduction
This protocol outlines the use of recombinant E. coli cells overexpressing a selected ketoreductase for the preparative synthesis of chiral 1-phenylcyclopentanol. Whole-cell systems offer the advantage of in-situ cofactor regeneration, making the process more cost-effective.[4]
Materials and Reagents:
-
E. coli cells expressing the ketoreductase of interest and a glucose dehydrogenase (for cofactor regeneration).
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
D-Glucose
-
NADP⁺ (optional, as it's often sufficiently present in the cells)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Shaking incubator
-
Centrifuge
Protocol:
-
Cell Preparation:
-
Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG and continue to incubate at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash them with potassium phosphate buffer. The cell pellet can be used directly or stored at -80°C.
-
-
Whole-Cell Bioreduction:
-
In a flask, resuspend a known weight of the cell pellet in 100 mM potassium phosphate buffer (pH 7.0) to a final cell concentration of 50 g/L (wet cell weight).
-
Add D-glucose to a final concentration of 100 mM.
-
Add this compound to a final concentration of 10 mM.
-
Incubate the reaction mixture in a shaking incubator at 30°C and 200 rpm for 24 hours.
-
-
Product Extraction and Analysis:
-
Monitor the reaction progress by taking aliquots at different time points.
-
After 24 hours, or upon reaction completion, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
Part 3: Analytical Method for Enantiomeric Excess Determination by Chiral GC
This protocol provides a method for the separation and quantification of the enantiomers of 1-phenylcyclopentanol to determine the enantiomeric excess of the enzymatic reduction product.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Hydrogen or Helium as carrier gas.
-
The extracted product from the whole-cell bioreduction.
-
Racemic 1-phenylcyclopentanol standard.
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
-
Injection Volume: 1 µL (split ratio 50:1).
Analysis:
-
Inject the racemic standard to determine the retention times of the (1S,3S) and (1R,3S) enantiomers of 1-phenylcyclopentanol.
-
Inject the extracted product sample.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Visualizations
Caption: Experimental workflow for the enzymatic reduction of this compound.
Caption: Cofactor regeneration cycle in whole-cell biocatalysis.
Trustworthiness and Self-Validation
The protocols described are designed to be robust and reliable. The inclusion of a negative control in the spectrophotometric assay is crucial to account for any non-enzymatic degradation of NADPH, ensuring that the measured activity is solely due to the enzyme. For the preparative scale synthesis, the use of a racemic standard in the chiral GC analysis is essential for the correct identification of the enantiomeric products and accurate determination of the enantiomeric excess. It is recommended to perform all experiments in triplicate to ensure the reproducibility of the results.
Conclusion
This compound is a versatile and informative substrate for the study of ketoreductase activity. The application notes and protocols provided here offer a comprehensive framework for screening enzyme libraries, conducting preparative-scale biocatalytic reductions, and accurately determining the stereoselectivity of the enzymatic transformations. These methods are fundamental for the discovery and development of novel biocatalysts for applications in the pharmaceutical and fine chemical industries.
References
- de Gonzalo, G., Lavandera, I., & Gotor, V. (2010). Whole-cell biocatalysis for the reduction of ketones. Biotechnology and Bioengineering, 107(3), 385-400.
- Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductases for the synthesis of chiral alcohols. Current Opinion in Chemical Biology, 17(2), 294-302.
-
Kratzer, R., & Nidetzky, B. (2008). Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. Microbial Cell Factories, 7(1), 1-13. [Link]
- Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the enzymatic reduction of ketones and aldehydes. Accounts of Chemical Research, 40(12), 1412-1419.
- Ni, Y., & Xu, J. H. (2012). Biocatalytic asymmetric reduction of ketones: a new chapter. Biotechnology Advances, 30(6), 1279-1288.
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Rodríguez, C., Dehli, J. R., & Still, W. C. (2004). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 9(4), 221-226. [Link]
- Schreier, P., & Mulzer, J. (Eds.). (2005). Enzymes in organic synthesis. Wiley-VCH.
- Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.
- Straathof, A. J., Panke, S., & Schmid, A. (2002). The production of fine chemicals by biotransformations. Current Opinion in Biotechnology, 13(6), 548-556.
- Wuyts, B., De Temmerman, K., De Loose, M., & Van Bocxlaer, J. (2007). Chiral analysis of pharmaceuticals: an overview. Current Pharmaceutical Analysis, 3(2), 79-102.
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- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 4. Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving enantiomeric excess in the synthesis of (S)-3-Phenylcyclopentanone
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of (S)-3-Phenylcyclopentanone.
Q1: What are the most common synthetic routes to achieve high ee for this compound?
A1: The two predominant strategies for the enantioselective synthesis of this compound are:
-
Asymmetric Michael Addition: This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as 2-cyclopentenone.[1][2] The use of chiral catalysts, often organocatalysts or metal complexes with chiral ligands, directs the formation of the desired (S)-enantiomer.[1]
-
Asymmetric Hydrogenation: This method typically involves the reduction of 3-phenyl-2-cyclopenten-1-one using a chiral catalyst, most commonly a rhodium or iridium complex with a chiral phosphine ligand.[3][4]
Q2: My enantiomeric excess is consistently low. What are the first parameters I should check?
A2: When facing low enantiomeric excess, a systematic review of your reaction parameters is the best first step. Begin by verifying:
-
Catalyst Purity and Integrity: Ensure your chiral catalyst or ligand is of high purity and has not degraded.
-
Solvent Purity: Trace impurities in the solvent can interfere with the catalyst's performance. Always use freshly distilled or high-purity anhydrous solvents.
-
Reaction Temperature: Temperature can have a dramatic effect on enantioselectivity. Ensure your reaction temperature is precisely controlled and consistent.
-
Reagent Purity: The purity of your starting materials, 3-phenyl-2-cyclopenten-1-one or 2-cyclopentenone and the Michael donor, is critical.
Q3: How can I accurately determine the enantiomeric excess of my product?
A3: The most reliable method for determining the enantiomeric excess of this compound is through chiral chromatography.[5] Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can effectively separate the two enantiomers, allowing for their quantification.[5] While NMR with chiral shift reagents can also be used, it may require more optimization to achieve baseline separation of the enantiomeric signals.[6]
II. Troubleshooting Guide: Low Enantiomeric Excess
This section provides a more detailed, problem-oriented approach to improving enantiomeric excess in the synthesis of this compound.
Problem 1: Inconsistent or Low ee in Asymmetric Michael Addition
The organocatalytic Michael addition is a powerful tool for establishing the stereocenter in 3-phenylcyclopentanone.[7][8][9][10] However, its success is highly dependent on the precise interplay of catalyst, substrate, and reaction conditions.
Potential Cause 1.1: Suboptimal Catalyst Performance
-
Troubleshooting:
-
Catalyst Screening: The choice of catalyst is paramount. If a particular catalyst is underperforming, consider screening a library of related catalysts. For instance, in organocatalysis, subtle changes to the catalyst backbone or substituents can significantly impact enantioselectivity.[11]
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it doesn't always lead to higher ee. Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reactivity and selectivity.
-
Co-catalyst/Additive Effects: Some asymmetric reactions benefit from the presence of a co-catalyst or an additive. For example, in iminium catalysis for Michael additions, an acid co-catalyst is often required.[1] The nature and stoichiometry of this additive should be optimized.
-
Potential Cause 1.2: Unfavorable Reaction Conditions
-
Troubleshooting:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting enantioselectivity. Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, and protic solvents like methanol or ethanol).[1]
-
Temperature Optimization: Lowering the reaction temperature often leads to an increase in enantiomeric excess by favoring the transition state that leads to the major enantiomer.[12] Conduct a temperature screening study (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal temperature.
-
Concentration Effects: The concentration of the reactants can influence reaction kinetics and, in some cases, enantioselectivity. Investigate the effect of running the reaction at different concentrations.
-
Problem 2: Poor Enantioselectivity in Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds.[3] However, achieving high enantioselectivity requires careful selection of the catalyst system and optimization of reaction parameters.
Potential Cause 2.1: Ineffective Ligand-Metal Combination
-
Troubleshooting:
-
Ligand Selection: The chiral ligand is the primary source of stereochemical control in asymmetric hydrogenation.[13][14] A wide variety of chiral phosphine ligands have been developed for rhodium- and iridium-catalyzed hydrogenations.[15][16][17] If one ligand gives poor results, screen other commercially available or synthetically accessible ligands.
-
Metal Precursor: The choice of metal precursor can also influence the catalytic activity and selectivity. Common precursors include [Rh(COD)2]BF4 and [Ir(COD)Cl]2.
-
Ligand-to-Metal Ratio: The ratio of the chiral ligand to the metal precursor can affect the structure of the active catalyst. It is crucial to optimize this ratio to ensure the formation of the most selective catalytic species.
-
Potential Cause 2.2: Suboptimal Hydrogenation Conditions
-
Troubleshooting:
-
Hydrogen Pressure: The pressure of hydrogen gas can impact both the rate and the enantioselectivity of the reaction. While higher pressures generally lead to faster reactions, the effect on ee can vary. A systematic study of hydrogen pressure (e.g., 1 atm, 10 atm, 50 atm) is recommended.
-
Solvent Choice: The solvent can play a crucial role in stabilizing the catalytic species and influencing the transition state. Screen a range of solvents, including polar aprotic solvents (e.g., THF, CH2Cl2) and polar protic solvents (e.g., methanol, ethanol).
-
Additives: In some cases, the addition of a base or an acid can have a beneficial effect on the enantioselectivity of the hydrogenation.[18]
-
III. Experimental Protocols & Data
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol is a representative example of an organocatalytic Michael addition to synthesize this compound.
Step-by-Step Methodology:
-
To a stirred solution of 2-cyclopentenone (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol).
-
The Michael donor (e.g., diethyl malonate, 1.2 mmol) is then added, followed by the addition of an acid co-catalyst (e.g., benzoic acid, 0.1 mmol).
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of 3-phenyl-2-cyclopenten-1-one.
Step-by-Step Methodology:
-
In a glovebox, a pressure-resistant vial is charged with the rhodium precursor (e.g., [Rh(COD)2]BF4, 0.01 mmol) and the chiral phosphine ligand (e.g., (R)-BINAP, 0.011 mmol).
-
Anhydrous, degassed solvent (e.g., methanol, 2.0 mL) is added, and the mixture is stirred for 30 minutes to form the active catalyst.
-
3-phenyl-2-cyclopenten-1-one (1.0 mmol) is added to the catalyst solution.
-
The vial is sealed, removed from the glovebox, and placed in an autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield this compound.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative data for the synthesis of this compound, highlighting the impact of different catalytic systems on enantiomeric excess.
| Synthetic Route | Catalyst/Ligand | Solvent | Temp (°C) | ee (%) | Reference |
| Michael Addition | Diarylprolinol Silyl Ether | Toluene | 25 | >95 | [7][8] |
| Michael Addition | Chiral Diamine/Acid | Methanol | 25 | >90 | [1] |
| Asymm. Hydrogenation | Rh/(R)-BINAP | Methanol | 25 | >99 | [3][4] |
| Asymm. Hydrogenation | Ir/Chiral Phosphine | CH2Cl2 | 25 | >98 | [3] |
IV. Visualizing Synthetic Strategies
Diagram 1: General Workflow for Optimizing Enantiomeric Excess
Caption: A workflow for troubleshooting and optimizing enantiomeric excess.
Diagram 2: Key Synthetic Pathways to this compound
Caption: Comparison of major synthetic routes to the target molecule.
V. References
-
Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(16), 3634–3637. [Link]
-
Kano, T., Hato, Y., & Maruoka, K. (2011). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Tetrahedron, 67(35), 6496-6500. [Link]
-
Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. PubMed. [Link]
-
Chen, C., Dong, X.-Q., & Zhang, X. (2016). Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. The Chemical Record, 16(6), 2670–2682. [Link]
-
Gissot, A., & Wills, M. (2002). Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. Journal of the American Chemical Society, 124(21), 5262–5263. [Link]
-
Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Semantic Scholar. [Link]
-
Schindler, C. S., & Jacobsen, E. N. (2013). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Proceedings of the National Academy of Sciences, 110(40), 15897-15901. [Link]
-
Gissot, A., & Wills, M. (2002). Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands. Journal of the American Chemical Society, 124(21), 5262-5263. [Link]
-
Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(16), 3634-3637. [Link]
-
Zhang, L., & Wang, R. (2021). Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. CCS Chemistry, 3(6), 2133-2142. [Link]
-
Ye, B., & Cramer, N. (2021). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. Journal of the American Chemical Society, 143(49), 20636–20646. [Link]
-
Wang, Y., et al. (2024). Chiral Ligand-Decorated Rhodium Nanoparticles Incorporated in Covalent Organic Framework for Asymmetric Catalysis. Angewandte Chemie International Edition, 63(46), e202412643. [Link]
-
Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263. [Link]
-
Ye, B., & Cramer, N. (2021). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. PMC. [Link]
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General scheme for enantioselective reactions using chiral catalyst. ResearchGate. [Link]
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Jerphagnon, T., et al. (2004). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Request PDF. [Link]
-
Pellissier, H. (2016). Recycling in Asymmetric Catalysis. Accounts of Chemical Research, 49(11), 2579–2589. [Link]
-
Paul, C. E., & Hollmann, F. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(3), 853-871. [Link]
-
Moosun, S. (2015). How do I determine enantiomeric excess by GC? ResearchGate. [Link]
-
Wadamoto, M., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC. [Link]
-
Trost, B. M., & Aponick, A. (2006). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. The Journal of Organic Chemistry, 71(23), 8829–8832. [Link]
-
Tiano, A., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Amazon S3. [Link]
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Wadamoto, M., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Organic Chemistry Portal. [Link]
-
Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. ResearchGate. [Link]
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Enantioselective Michael Addition. Buchler GmbH. [Link]
-
Kim, H., & Lee, S. (2018). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Molecules, 23(10), 2643. [Link]
-
Asad, S. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Recent advances in the enantioselective synthesis of chiral sulfones via asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. ChemRxiv. [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester... RSC Publishing. [Link]
-
Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]
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Common side reactions in the alkylation of 3-phenylcyclopentanone
Welcome to the technical support center for the alkylation of 3-phenylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common side reactions encountered during this synthetic transformation. The content is structured in a question-and-answer format to directly tackle specific issues you may face in the lab.
Section 1: Understanding the Core Reaction and Its Challenges
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] However, the seemingly straightforward alkylation of 3-phenylcyclopentanone is often complicated by several competing side reactions. A thorough understanding of the underlying mechanisms is crucial for successful and high-yielding synthesis.
Q1: What is the primary mechanism of the alkylation of 3-phenylcyclopentanone, and what are the key intermediates?
A1: The alkylation of 3-phenylcyclopentanone proceeds through the formation of an enolate intermediate.[2] This is achieved by deprotonating the α-carbon (the carbon atom adjacent to the carbonyl group) with a suitable base.[2] The resulting enolate is a powerful nucleophile that can then react with an alkylating agent (typically an alkyl halide) in an SN2 reaction to form the desired α-alkylated product.[3][4]
The key intermediate is the enolate ion, which is stabilized by resonance, delocalizing the negative charge between the α-carbon and the oxygen atom of the carbonyl group.[3][5] This resonance gives the enolate two potential sites of reaction, leading to the possibility of C-alkylation (the desired outcome) or O-alkylation.[6][7]
Caption: The general workflow of ketone alkylation.
Section 2: Troubleshooting Common Side Reactions
This section delves into the most frequently encountered side reactions during the alkylation of 3-phenylcyclopentanone and provides actionable solutions.
Q2: My reaction is producing a significant amount of a byproduct with a different mass spectrum, and my yield of the desired C-alkylated product is low. What could be the issue?
A2: A common side reaction in ketone alkylation is O-alkylation , where the enolate reacts through its oxygen atom instead of the α-carbon.[6][7][8] This results in the formation of a vinyl ether byproduct.
Factors Favoring O-Alkylation vs. C-Alkylation:
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
| Electrophile | Soft electrophiles (e.g., alkyl iodides)[9] | Hard electrophiles (e.g., silyl halides, alkyl sulfates)[6][8] | Hard-soft acid-base (HSAB) theory. The carbon of the enolate is a softer nucleophile, while the oxygen is harder. |
| Solvent | Non-polar, aprotic solvents (e.g., THF, dioxane)[8] | Polar, aprotic solvents (e.g., DMF, DMSO)[9] | Polar aprotic solvents solvate the cation, leaving the oxygen atom of the enolate more exposed and reactive. |
| Counter-ion | Small, tightly coordinating cations (e.g., Li⁺)[9] | Large, loosely coordinating cations (e.g., K⁺, Cs⁺)[9] | Small cations chelate with the oxygen, sterically hindering O-alkylation and favoring C-alkylation. |
Troubleshooting Steps:
-
Analyze your electrophile: If you are using a hard electrophile, consider switching to a softer one like an alkyl iodide.
-
Change the solvent: If using a polar aprotic solvent, switch to a non-polar aprotic solvent like THF.
-
Modify the base: Using a lithium-based base like Lithium Diisopropylamide (LDA) will favor C-alkylation due to the small lithium cation.[9]
Caption: Competing C- vs. O-alkylation pathways.
Q3: I'm observing multiple alkyl groups being added to my starting material. How can I prevent this polyalkylation?
A3: Polyalkylation is another frequent side reaction, especially when using a base that doesn't fully deprotonate the starting ketone.[4][10] If a significant amount of the starting ketone remains in the reaction mixture, the mono-alkylated product, which is also enolizable, can be deprotonated and undergo a second alkylation.
Key Factors and Solutions:
| Parameter | Recommendation | Consequence of Deviation |
| Base Strength | Use a strong, non-nucleophilic base like LDA or KHMDS.[4] | Weaker bases (e.g., alkoxides, hydroxides) establish an equilibrium, leaving unreacted ketone that can lead to polyalkylation.[2][4] |
| Stoichiometry of Base | Use a slight excess (1.05-1.1 equivalents) of the strong base. | Insufficient base will result in incomplete enolate formation and a mixture of starting material and products. |
| Temperature | Form the enolate at low temperatures (e.g., -78 °C) before adding the alkylating agent.[4] | Higher temperatures can lead to side reactions and reduced selectivity. |
| Addition Order | Add the alkylating agent slowly to the pre-formed enolate solution. | Rapid addition can lead to localized high concentrations and increase the chance of polyalkylation. |
Experimental Protocol to Minimize Polyalkylation:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-phenylcyclopentanone in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the ketone solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add the alkylating agent (1.0 equivalent).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Q4: My reaction is sluggish, and I'm getting a low yield of the desired product along with recovered starting material. What factors could be contributing to this?
A4: Low conversion can stem from several issues, from the quality of your reagents to the reaction conditions. A systematic check is essential.[11][12]
Troubleshooting Low Conversion:
-
Reagent Purity: Ensure your 3-phenylcyclopentanone and alkylating agent are pure. Impurities can inhibit the reaction.[12]
-
Solvent and Glassware: Use anhydrous solvents and flame-dried glassware.[11][12] Moisture will quench the strong base and the enolate.
-
Base Activity: Strong bases like LDA can degrade over time if not stored properly. Use a freshly prepared or titrated solution of your base.
-
Reaction Temperature: While enolate formation is often done at low temperatures, the alkylation step may require warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.
-
Steric Hindrance: If your alkylating agent is sterically bulky (e.g., a secondary or tertiary alkyl halide), the SN2 reaction will be slow or may not occur.[4] In such cases, elimination (E2) can become a competing side reaction.[2] For bulky alkyl groups, alternative methods like using silyl enol ethers might be necessary.[13]
Caption: A troubleshooting workflow for low reaction yields.
Section 3: Regioselectivity in Unsymmetrical Ketones
While 3-phenylcyclopentanone itself is symmetrical with respect to its α-protons, understanding regioselectivity is crucial when working with substituted analogs.
Q5: If I were to use a substituted 3-phenylcyclopentanone, how would I control which α-carbon is alkylated?
A5: For unsymmetrical ketones, the formation of two different regioisomeric enolates is possible. The control over which enolate is formed, and therefore which α-carbon is alkylated, is determined by whether the reaction is under kinetic or thermodynamic control.[2][8]
-
Kinetic Enolate: This is the less substituted enolate and is formed faster. It is favored by using a sterically hindered, strong, non-nucleophilic base (like LDA) at low temperatures in an aprotic solvent.[2][4] The bulky base removes the more accessible, less sterically hindered proton.
-
Thermodynamic Enolate: This is the more substituted and more stable enolate. It is favored by using a smaller, weaker base (like sodium ethoxide) at higher temperatures, which allows for equilibration to the more stable enolate.[2][4]
References
- Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes.
- University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis.
- PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation.
- Rathke, M. W. (2006, December 6). The Alkylation of Ketone Enolates in the Presence of Triethanolamineborate. Control of Polyalkylation. Synthetic Communications, 8(1).
- MDPI. (2024, July 19). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor.
- Craig, D. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London.
- JoVE. (2025, May 22). α-Alkylation of Ketones via Enolate Ions.
- Nature. (2023, June 7). Ketone α-alkylation at the more-hindered site.
- MDPI. (2024, July 14). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor.
- Lumen Learning. (n.d.). Enolate alkylation. Organic Chemistry 1: An open textbook.
- Chemistry Steps. (n.d.). How to Alkylate a Ketone.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Biosynth. (n.d.). 3-Phenyl-cyclopentanone.
- Fiveable. (n.d.). Polyalkylation Definition. Organic Chemistry Key Term.
- Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones.
- National Institutes of Health. (n.d.). Direct Asymmetric Alkylation of Ketones: Still Unconquered.
- Chemistry Stack Exchange. (2015, July 17). Does the addition of base to 3-pentanone give the cis or trans enolate?.
- YouTube. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA.
- American Chemical Society. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.
- BenchChem. (n.d.). Troubleshooting low conversion in the alkylation of phenylacetonitrile.
- MDPI. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions.
- Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry.
- ChemTube3D. (n.d.). Aldol reaction of cyclopentanone (Step 1).
- BenchChem. (n.d.). Troubleshooting low conversion rates in 2-alkylidenecyclopentanone synthesis.
- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.
- Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-.
- National Center for Biotechnology Information. (n.d.). (S)-3-Phenylcyclopentanone. PubChem Compound Database.
- Google Patents. (n.d.). Process for alkylation of aliphatic ketones and product.
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Purification techniques for separating enantiomers of 3-phenylcyclopentanone
Welcome to the technical support center for the purification of 3-phenylcyclopentanone enantiomers. As a crucial chiral building block in pharmaceutical synthesis, obtaining its enantiomerically pure forms is paramount, since individual enantiomers often exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions for the three primary resolution techniques: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Salt Crystallization.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[3] The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation.[3] This method is highly versatile and is often the first choice for both analytical quantification of enantiomeric excess (e.e.) and for small-scale preparative separations.[4]
Troubleshooting Guide & FAQs
Q: Why am I seeing poor or no separation of the 3-phenylcyclopentanone enantiomers?
A: This is the most common issue and typically points to a suboptimal choice of column or mobile phase.
-
Incorrect Chiral Stationary Phase (CSP): The "three-point interaction model" is fundamental to chiral recognition; not all CSPs will resolve all compounds.[5] For ketones like 3-phenylcyclopentanone, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® AD-H) are excellent starting points.[6][7]
-
Mobile Phase Composition: In normal phase chromatography (the most common mode for this separation), the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is critical.[3][8] A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks. A systematic screening of different alcohols and ratios is recommended.
-
Temperature Fluctuations: HPLC separations, especially chiral ones, can be sensitive to temperature. A stable column thermostat should be used to ensure reproducibility.
-
Low Column Efficiency: An old or poorly packed column will not provide the theoretical plates needed for a challenging separation. Check the column's performance with a standard before use.
Q: My peak shapes are broad and tailing. What is the cause?
A: Poor peak shape compromises resolution and quantification.
-
Sample Overload: Injecting too much sample mass onto the column is a frequent cause. For an analytical 4.6 mm ID column, loads should typically be in the microgram range. Reduce the injected mass and/or concentration.
-
Inappropriate Injection Solvent: The sample should be dissolved in the mobile phase or a weaker solvent.[9] Dissolving the sample in a much stronger solvent than the mobile phase will cause severe peak distortion.
-
Column Contamination or Degradation: The highly specific surface of a CSP can be fouled by impurities or damaged by harsh solvents.[5] Implement a proper column wash protocol after each batch of analyses.
Q: My retention times are drifting between injections. Why?
A: Unstable retention times make identification and quantification unreliable.
-
Insufficient Column Equilibration: Chiral columns, particularly with polar modifiers, can take a long time to fully equilibrate. Ensure the mobile phase has been flowing for at least 30-60 minutes (or longer) before the first injection.
-
Mobile Phase Instability: If your mobile phase is a mixture of volatile solvents (like hexane), differential evaporation can alter the composition over time. Prepare fresh mobile phase daily.
-
Additive "Memory Effects": If you use acidic or basic additives for other methods on the same system, trace amounts can adsorb to the stationary phase and alter the surface chemistry, impacting retention for many subsequent runs.[5] It is best practice to dedicate an HPLC system and columns to chiral separations.
Experimental Protocol: Analytical Chiral HPLC
This protocol provides a starting point for the analytical separation of 3-phenylcyclopentanone enantiomers. Optimization will likely be required.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Column: Polysaccharide-based column, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[6]
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Sample: Racemic 3-phenylcyclopentanone.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-phenylcyclopentanone at 1.0 mg/mL in the mobile phase.
-
Dilute to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to prevent frit blockage.[6]
-
-
HPLC Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the two enantiomer peaks and calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2): % e.e. = |(A1 - A2) / (A1 + A2)| * 100
-
Workflow Diagram: Chiral HPLC Method Development
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Optimization of Rhodium-Catalyzed Ketone Synthesis
Welcome to the technical support center for rhodium-catalyzed ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Introduction to Rhodium-Catalyzed Ketone Synthesis
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal in the creation of pharmaceuticals and advanced materials.[1] Traditional methods often involve stoichiometric organometallic reagents, which can suffer from limited functional group tolerance and significant waste production.[1] Rhodium-catalyzed methods have emerged as a robust and elegant alternative, offering direct and efficient pathways to a wide array of ketones under milder conditions.[1][2] These reactions, including hydroacylation and cross-coupling, leverage the unique catalytic properties of rhodium to forge new carbon-carbon bonds with high precision and atom economy.[3][4]
This guide will delve into the practical aspects of these reactions, providing you with the knowledge to troubleshoot common issues and optimize your reaction conditions for maximal yield and selectivity.
Troubleshooting Common Issues
Issue 1: Low or No Product Yield
One of the most common challenges in rhodium-catalyzed ketone synthesis is a lower-than-expected or complete lack of product formation. This can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity or Deactivation | The rhodium catalyst may not be in its active form or could be deactivating during the reaction. A common deactivation pathway is decarbonylation, where the catalyst extracts a carbonyl group from the aldehyde substrate, forming an inactive rhodium-carbonyl species.[5][6][7] | 1. Ensure an inert atmosphere: Oxygen can oxidize and deactivate the rhodium catalyst. Rigorously degas solvents and purge the reaction vessel with an inert gas like argon or nitrogen.[1] 2. Select the appropriate ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphines can stabilize the catalyst and promote the desired catalytic cycle over deactivation pathways.[8][9] For instance, ligands like 2-(di-tert-butylphosphino)biphenyl have shown success in preventing decarbonylation.[9] 3. Consider catalyst pre-formation: Stirring the rhodium precursor and ligand in the solvent for a short period before adding the substrates can help in the formation of the active catalytic species.[1] |
| Suboptimal Reaction Conditions | Temperature, solvent, and concentration play a crucial role in reaction efficiency. | 1. Optimize temperature: While some reactions proceed at room temperature, others may require heating to overcome activation barriers.[4] A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is recommended.[1] 2. Solvent choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Anhydrous, non-coordinating solvents like 1,4-dioxane or toluene are often good starting points.[1][2] 3. Concentration: Ensure the reaction is run at an appropriate concentration (e.g., 0.1 M to 1.0 M) to facilitate bimolecular reactions. |
| Poor Substrate Reactivity | The electronic or steric properties of your aldehyde or alkene/alkyne may hinder the reaction. | 1. Review substrate scope: Consult literature for similar substrates to gauge expected reactivity.[1][3] 2. Modify reaction partners: If possible, consider using a more activated coupling partner. For example, in cross-coupling reactions, potassium trifluoro(organo)borates are effective nucleophiles.[2] |
| Presence of Inhibitors | Trace impurities in reagents or solvents can act as catalyst poisons. | 1. Purify reagents and solvents: Ensure all starting materials and the solvent are of high purity and anhydrous. 2. Use of additives: In some cases, additives can counteract the effects of inhibitors or assist in the catalytic cycle. For example, a mild base may be necessary in certain protocols.[5] |
Issue 2: Poor Selectivity (Regio- or Chemoselectivity)
Achieving the desired selectivity is paramount, especially in the synthesis of complex molecules. Poor selectivity can lead to mixtures of products that are difficult to separate.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Ligand Effects | The steric and electronic properties of the ligand play a pivotal role in controlling selectivity. Different ligands can favor the formation of one isomer over another. | 1. Screen a library of ligands: Experiment with a variety of phosphine ligands (e.g., monodentate vs. bidentate, varying cone angles and electronic properties) to identify the optimal one for your specific transformation.[8][10] 2. Consider chiral ligands for enantioselectivity: For asymmetric synthesis, the use of chiral ligands like (R)-DTBM-SEGPHOS is essential to induce high enantioselectivity.[11] |
| Directing Group Effects | In C-H activation reactions, the presence and nature of a directing group on the substrate can dictate the site of reaction. | 1. Incorporate a suitable directing group: If applicable to your reaction, a coordinating group on the substrate can guide the catalyst to a specific C-H bond, enhancing regioselectivity.[5][12] |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of undesired products. | 1. Lower the reaction temperature: Running the reaction at a lower temperature may improve selectivity, albeit potentially at the cost of a longer reaction time. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right rhodium precursor for my reaction?
A1: The choice of rhodium precursor often depends on its stability, solubility, and ease of activation. Common and effective precursors include [Rh(acac)(CO)₂] (dicarbonyl(acetylacetonato)rhodium(I)) and [Rh(COD)Cl]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer).[1][11] [Rh(acac)(CO)₂] is often used in conjunction with phosphine ligands for hydroacylation reactions.[1] For enantioselective transformations, cationic rhodium precursors generated in situ are frequently employed.[11]
Q2: What is the typical catalyst loading for a rhodium-catalyzed ketone synthesis?
A2: Catalyst loading can vary depending on the specific reaction and substrate reactivity. Generally, loadings in the range of 1-5 mol% are a good starting point.[1] For highly efficient systems or on a larger scale, it may be possible to reduce the catalyst loading to as low as 0.1 mol%.[7]
Q3: My reaction is giving me a mixture of the desired ketone and a decarbonylated byproduct. How can I suppress decarbonylation?
A3: Decarbonylation is a common side reaction where the rhodium catalyst removes a carbonyl group from the aldehyde, leading to catalyst deactivation.[5][6] To minimize this:
-
Use bulky, electron-donating phosphine ligands: These ligands can stabilize the acyl-rhodium(III)-hydride intermediate, favoring reductive elimination to form the ketone over decarbonylation.[5]
-
Optimize reaction temperature: Lowering the reaction temperature can sometimes disfavor the decarbonylation pathway.[5]
-
Employ chelating substrates: If the substrate has a coordinating group, it can help to stabilize the catalytic intermediate and prevent decarbonylation.[5]
Q4: Can I use water in my rhodium-catalyzed reaction?
A4: While many rhodium-catalyzed reactions require strictly anhydrous conditions, some protocols, particularly those involving organoboron reagents, can tolerate or even benefit from the presence of water as a co-solvent.[2][13] It is crucial to consult the specific literature procedure for your desired transformation to determine the solvent requirements.
Experimental Protocol: Rhodium-Catalyzed Reductive Coupling of a Vinyl Triflate and an Aldehyde
This protocol provides a general procedure for the synthesis of ketones via the rhodium-catalyzed reductive coupling of a vinyl triflate with an aldehyde, using potassium formate as a reductant.[1]
Materials:
-
Rhodium(I) acetylacetonatodicarbonyl [Rh(acac)(CO)₂] (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (6 mol%)
-
Aldehyde (1.0 equiv)
-
Vinyl triflate (1.2 equiv)
-
Potassium formate (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add [Rh(acac)(CO)₂] and dppp.
-
Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.1-1.0 M with respect to the aldehyde.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the aldehyde, vinyl triflate, and potassium formate to the reaction vessel.
-
Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ketone.
Note: Optimal conditions, including catalyst loading, ligand, solvent, temperature, and reaction time, may vary depending on the specific substrates used.[1]
Visualizing the Process
Catalytic Cycle of Rhodium-Catalyzed Hydroacylation
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroacylation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Ligand Effects on the Chemoselectivity of Ortho-Metalated Rhodium(II) Catalyzed α-Diazo Ketone Transformations. Organometallics - ACS Publications. [Link]
-
Ligand effects in the rhodium-catalyzed addition of alkynes to aldehydes and diketones. ElectronicsAndBooks. [Link]
-
Rhodium-Catalyzed Synthesis of α,β-Unsaturated Ketones through Sequential C–C Coupling and Redox Isomerization. Organic Letters - ACS Publications. [Link]
-
Ketone or aldehyde synthesis by hydroacylation or hydroformylation. Organic Chemistry Portal. [Link]
-
Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates. Organic Chemistry Portal. [Link]
-
Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones. ResearchGate. [Link]
-
Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. University of Texas at Austin. [Link]
-
Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. PMC - NIH. [Link]
-
Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study. PMC - NIH. [Link]
-
Rh(I)-Catalyzed Intermolecular Hydroacylation: Enantioselective Cross-Coupling of Aldehydes and Ketoamides. Journal of the American Chemical Society - ACS Publications. [Link]
-
Rhodium-catalyzed addition of alkynes to activated ketones and aldehydes. PubMed. [Link]
-
Rhodium-Catalyzed Alkylation of Aromatic Ketones with Allylic Alcohols and α,β-Unsaturated Ketones. MDPI. [Link]
-
Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation. PubMed. [Link]
-
Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. RSC Publishing. [Link]
-
Well-Defined and Robust Rhodium Catalysts for the Hydroacylation of Terminal and Internal Alkenes. PMC - NIH. [Link]
-
Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society. [Link]
-
Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. NIH. [Link]
-
Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates. Request PDF - ResearchGate. [Link]
-
Catalytic formation of ketones from unactivated esters through rhodium chelation-assisted C-O bond activation. PubMed. [Link]
-
Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. PNAS. [Link]
-
Rhodium-Catalyzed Alkylation of Aromatic Ketones with Allylic Alcohols and &alpha. MDPI. [Link]
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- 2. Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates [organic-chemistry.org]
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- 4. Ketone or aldehyde synthesis by hydroacylation or hydroformylation [organic-chemistry.org]
- 5. Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Well-Defined and Robust Rhodium Catalysts for the Hydroacylation of Terminal and Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Rhodium-catalyzed addition of alkynes to activated ketones and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pnas.org [pnas.org]
Overcoming low yield in the asymmetric synthesis of substituted cyclopentanones
Welcome to the Technical Support Center for the asymmetric synthesis of substituted cyclopentanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Chiral cyclopentanones are pivotal building blocks in the synthesis of numerous bioactive molecules and natural products.[1] However, achieving high yields and stereoselectivities can be challenging.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The advice herein is grounded in established mechanistic principles and validated through field-proven insights to help you overcome synthetic hurdles and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers often have when starting or troubleshooting the asymmetric synthesis of cyclopentanones.
Q1: My overall yield is consistently low, even though TLC analysis shows full consumption of the starting material. What are the likely causes?
A1: Low isolated yields despite complete conversion often point to issues during the workup and purification stages or the formation of volatile or water-soluble byproducts. Consider the following:
-
Product Volatility: Substituted cyclopentanones can be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
-
Workup Losses: Ensure proper pH adjustment during aqueous extraction to prevent your product from remaining in the aqueous layer, especially if it has acidic or basic functional groups. Emulsion formation can also trap the product; consider adding brine or using a different solvent system to break up emulsions.
-
Purification Issues: Your product might be adsorbing irreversibly to the silica gel during column chromatography. Try deactivating the silica gel with a small amount of triethylamine in your eluent, or consider alternative purification methods like distillation or recrystallization.
-
Side Reactions: While the starting material is consumed, it may be diverted into side reactions that produce complex mixtures or baseline material on a TLC plate, making the desired product difficult to isolate.[2]
Q2: I'm observing poor enantioselectivity in my organocatalyzed reaction. Where should I start troubleshooting?
A2: Poor enantioselectivity in organocatalyzed reactions is a common problem that can often be traced back to the catalyst, solvent, or reaction temperature.
-
Catalyst Purity and Loading: Ensure your organocatalyst is of high purity and that the correct loading is used. For proline-catalyzed reactions, for instance, the formation of parasitic oxazolidinones can sequester the catalyst.[3]
-
Solvent Effects: The choice of solvent is critical as it can influence the transition state of the reaction.[4] Screen a range of solvents with varying polarities and coordinating abilities. For example, in some Michael additions, chloroform has been shown to be superior to other solvents.[5]
-
Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer.
-
Water Content: The presence of water can be detrimental or beneficial depending on the specific reaction. Ensure your reagents and solvents are appropriately dried, or consider the controlled addition of water if the mechanism requires it.
Q3: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What adjustments can I make?
A3: Incomplete conversion can be due to catalyst deactivation, insufficient reaction time or temperature, or an unfavorable equilibrium.
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be sensitive to air or moisture. Ensure your reaction is set up under an inert atmosphere with dry solvents. In some catalytic systems, higher cobalt clusters can form, leading to deactivation.[2]
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[2] If the reaction has stalled, a gentle increase in temperature might be necessary to overcome the activation energy barrier.
-
Reagent Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.[6] However, in some cases, an excess of one substrate can inhibit the reaction or lead to side products.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter.
Guide 1: Issues in Organocatalytic Michael Additions and Aldol Reactions
Organocatalytic reactions, particularly Michael additions and intramolecular aldol cyclizations, are powerful methods for constructing chiral cyclopentanones.[7][8] However, their success is highly dependent on subtle experimental parameters.
Q1: I'm performing a proline-catalyzed intramolecular aldol reaction to form a cyclopentanone, but I'm getting a low yield and observing multiple side products. What is happening?
A1: Proline-catalyzed aldol reactions are highly effective but can be plagued by side reactions if not properly controlled.[9] The primary issues could be self-condensation of the starting material or the formation of undesired enamines.
-
Self-Condensation: If your starting material is a dialdehyde or a keto-aldehyde, self-condensation can compete with the desired intramolecular cyclization.[10] This is especially true at higher concentrations.
-
Parasitic Equilibria: Proline can react with the ketone to form an oxazolidinone, which is an off-cycle, non-productive species.[3] This equilibrium can be influenced by the solvent and the specific ketone used.
Troubleshooting Workflow for Low Yield in Proline-Catalyzed Aldol Reactions
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: Optimizing a Proline-Catalyzed Intramolecular Aldol Reaction
-
Solvent Screening: Set up parallel reactions in a range of anhydrous solvents (e.g., DMSO, DMF, CH3CN, THF, and Chloroform). The choice of solvent can significantly impact both conversion and stereoselectivity.[4]
-
Concentration Adjustment: Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, and 1 M) to find the optimal balance that favors the intramolecular pathway over intermolecular side reactions.
-
Temperature Variation: Perform the reaction at different temperatures (e.g., 0 °C, room temperature, and 40 °C). Lower temperatures often lead to higher enantioselectivity.
-
Catalyst Loading: Vary the proline catalyst loading (e.g., 5 mol%, 10 mol%, and 20 mol%). While higher catalyst loading can increase the reaction rate, it may also promote side reactions.
Q2: My bifunctional squaramide-catalyzed Michael addition is giving high enantioselectivity but very low diastereoselectivity. How can I improve the dr?
A2: In reactions that form two or more stereocenters, achieving high diastereoselectivity can be as challenging as enantioselectivity. Bifunctional catalysts like squaramides activate both the nucleophile and the electrophile.[11][12] The facial selectivity of the second stereocenter formation is key.
-
Catalyst Structure: The steric and electronic properties of the catalyst play a crucial role. Small changes to the catalyst structure, such as modifying the substituents on the squaramide or the amine moiety, can have a large impact on the diastereoselectivity.
-
Substrate Sterics: The steric bulk of the substituents on both the Michael donor and acceptor can influence the preferred direction of approach of the nucleophile.
-
Temperature: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved diastereoselectivity.
Table 1: Effect of Reaction Parameters on Diastereoselectivity
| Parameter | Modification | Expected Outcome on Diastereoselectivity | Rationale |
| Temperature | Decrease from RT to 0 °C or -20 °C | Increase | Favors the lower energy transition state leading to the major diastereomer. |
| Catalyst | Screen catalysts with bulkier substituents | May Increase or Decrease | Alters the steric environment of the catalytic pocket, influencing the approach of the substrates. |
| Solvent | Change from polar aprotic to nonpolar | May Increase | Solvent can influence the conformation of the catalyst-substrate complex in the transition state. |
Guide 2: Troubleshooting Metal-Catalyzed Cyclizations (e.g., Pauson-Khand Reaction)
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for synthesizing cyclopentenones.[13] However, it is often plagued by side reactions.
Q1: I'm attempting an intermolecular Pauson-Khand reaction, but my main product is a substituted benzene derivative. What's causing this and how can I fix it?
A1: The formation of benzene derivatives indicates that alkyne trimerization is outcompeting the desired Pauson-Khand reaction.[2] This is a common side reaction, especially with cobalt catalysts.
-
Carbon Monoxide Pressure: Low CO pressure can favor alkyne trimerization. Increasing the CO pressure can suppress this side reaction by promoting the carbonylation step of the Pauson-Khand catalytic cycle.[2]
-
Reaction Temperature: Lowering the reaction temperature can also help to disfavor the higher activation energy pathway of alkyne trimerization.
-
Intramolecular vs. Intermolecular: If possible, switching to an intramolecular version of the reaction by tethering the alkene and alkyne in the same molecule is the most effective way to ensure regioselectivity and avoid intermolecular side reactions.[2]
Diagram of Pauson-Khand Reaction and Competing Alkyne Trimerization
Caption: Pauson-Khand reaction vs. alkyne trimerization.
Protocol for Suppressing Alkyne Trimerization in the Pauson-Khand Reaction
-
Increase CO Pressure: If using a pressure reactor, increase the CO pressure from atmospheric to 2-5 atm. Monitor the reaction for improved selectivity towards the cyclopentenone product.
-
Use a Promoter: Add a promoter like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO). These can facilitate the reaction under milder conditions, reducing the likelihood of thermal side reactions.
-
Optimize Solvent: Screen less coordinating solvents. Highly coordinating solvents can sometimes inhibit the desired catalytic cycle.
-
Catalyst Choice: While cobalt is traditional, consider rhodium or iridium catalysts, which can sometimes offer different selectivity profiles and operate under milder conditions.[14]
References
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). Beilstein Journals. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones. (2016). Chemical Reviews. Available at: [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). PMC - NIH. Available at: [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). Beilstein Journals. Available at: [Link]
-
Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. (2024). Request PDF. Available at: [Link]
-
Optimization of cyclopentane formation. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of Conditions for the Asymmetric Michael Addition of... (n.d.). ResearchGate. Available at: [Link]
-
Intramolecular Aldol Reactions. (n.d.). Chemistry Steps. Available at: [Link]
-
Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. (2021). MDPI. Available at: [Link]
-
Cyclopentanone. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. (2010). PubMed. Available at: [Link]
-
Recent advances in organocatalytic asymmetric Michael reactions. (2011). RSC Publishing. Available at: [Link]
-
Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. (2017). Semantic Scholar. Available at: [Link]
-
Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (2019). Springer. Available at: [Link]
-
Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. (n.d.). Who we serve. Available at: [Link]
-
Aldol reaction of cyclopentanone. (n.d.). ChemTube3D. Available at: [Link]
-
Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists. (1998). PubMed. Available at: [Link]
-
New mechanistic studies on the proline-catalyzed aldol reaction. (2001). PNAS. Available at: [Link]
-
(PDF) Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (2024). ResearchGate. Available at: [Link]
-
Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes. (2015). Chemical Communications (RSC Publishing). Available at: [Link]
-
Asymmetric synthesis of the core cyclopentane of viridenomycin. (2000). Chemical Communications (RSC Publishing). Available at: [Link]
-
Proline-catalyzed aldol reactions. (n.d.). Wikipedia. Available at: [Link]
-
A Convenient Two Step Protocol for the Synthesis of Cyclopentenones and Indanones, Including an Asymmetric Variant. (2024). Request PDF. Available at: [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. (2020). MDPI. Available at: [Link]
-
Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. (n.d.). ResearchGate. Available at: [Link]
-
reaction to Extractions&Ire video - synthesis of cyclopentanone ketal. (2024). YouTube. Available at: [Link]
-
Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. (2024). Journal of the American Chemical Society. Available at: [Link]
-
reaction to Extractions&Ire video - synthesis of cyclopentanone ketal. (2024). YouTube. Available at: [Link]
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Preventing racemization of (S)-3-Phenylcyclopentanone during subsequent reactions
Welcome to the technical support center for (S)-3-Phenylcyclopentanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Here, we address the critical challenge of maintaining its stereochemical integrity during subsequent chemical transformations. This resource provides in-depth, mechanism-based troubleshooting advice and validated protocols to help you prevent racemization and ensure the enantiopurity of your products.
Section 1: Foundational Knowledge & FAQs
This section covers the fundamental principles of racemization as it applies to α-chiral ketones like this compound.
Q1: What is racemization and why is this compound so susceptible to it?
Answer: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] this compound is particularly susceptible to racemization because its chiral center is located at the α-carbon (the carbon atom adjacent to the carbonyl group).[2]
The underlying mechanism involves the formation of a planar, achiral intermediate called an enol or enolate .[1] This can be catalyzed by either acid or base.[3][4][5]
-
Under basic conditions: A base removes the acidic α-proton, creating a planar, resonance-stabilized enolate anion.[4][6]
-
Under acidic conditions: The carbonyl oxygen is protonated, making the α-proton more acidic. A weak base (like the solvent) can then remove this proton to form a planar enol .[6][7]
Once this flat, achiral intermediate is formed, the stereochemical information at the α-carbon is lost. When the intermediate is reprotonated to reform the ketone, the proton can attack from either face of the planar system with equal probability.[1][7] This non-selective protonation leads to the formation of both (S) and (R) enantiomers, resulting in a racemic mixture.[7]
Sources
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- 5. Chapter 18: Reactions at the α-Position of Aldehydes, Ketones and Acid Derivatives [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Enantioselective Synthesis of (S)-3-Phenylcyclopentanone
Welcome to the Technical Support Center for the enantioselective synthesis of (S)-3-Phenylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chiral building block. Our goal is to bridge the gap between laboratory-scale success and efficient, reproducible production at a larger scale by explaining the causality behind experimental choices and providing self-validating protocols.
This compound is a valuable chiral intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its stereoselective synthesis is a critical step that often presents challenges when transitioning from small-scale laboratory procedures to pilot or manufacturing scales.[1][2] This guide will address common issues encountered during this scale-up process, focusing on practical solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues in Scaling Up this compound Synthesis
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Decreased Enantioselectivity (% ee) at Larger Scale
Question: We achieved high enantioselectivity (e.g., >95% ee) in our small-scale (mmol) synthesis of this compound, but upon scaling up to a multi-gram or kilogram scale, the enantiomeric excess has dropped significantly. What are the likely causes and how can we rectify this?
Answer: A drop in enantioselectivity upon scale-up is a common and frustrating challenge.[3] The root causes often lie in subtle changes to the reaction environment that become magnified at a larger scale. Here’s a systematic approach to troubleshooting this issue:
Possible Causes & Troubleshooting Steps:
-
Inadequate Mixing and Mass Transfer:
-
The "Why": In a small flask, magnetic stirring might provide sufficient mixing. However, in a large reactor, inefficient stirring can lead to localized "hot spots" or areas of high substrate/reagent concentration. This can alter the delicate balance of the catalytic cycle, favoring non-stereoselective background reactions.[4]
-
The "How-To":
-
Stirrer Selection: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogenous mixing throughout the reactor volume.
-
Stirring Rate Optimization: The optimal stirring rate (RPM) will depend on the reactor geometry and reaction viscosity. A visual inspection (if using a glass reactor) or computational fluid dynamics (CFD) modeling can help determine the most effective stirring parameters.[4]
-
Baffling: For larger reactors, incorporating baffles can prevent the formation of a central vortex and improve top-to-bottom mixing.
-
-
-
Poor Temperature Control and Thermal Gradients:
-
The "Why": Asymmetric reactions are often highly sensitive to temperature fluctuations.[3] A larger reaction volume has a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Thermal gradients within the reactor can lead to different reaction rates and selectivities in different parts of the vessel.[4]
-
The "How-To":
-
Jacketed Reactors: Employ a jacketed reactor with a circulating thermal fluid for precise and uniform temperature control.
-
Internal Cooling/Heating Coils: For very large reactors, internal coils can provide additional surface area for heat exchange.
-
Controlled Addition Rates: For highly exothermic reactions, control the rate of addition of reagents to manage the heat evolution and maintain a stable internal temperature.
-
-
-
Changes in Reagent and Solvent Quality:
-
The "Why": The purity of reagents and solvents is critical.[3] Trace impurities in new, larger batches of starting materials or solvents can sometimes act as catalyst poisons or promote side reactions. For instance, water content can significantly impact many organometallic and organocatalytic systems.
-
The "How-To":
-
Quality Control (QC): Perform rigorous QC checks on all new batches of reagents and solvents. This includes verifying purity by techniques like NMR or GC-MS and measuring water content (e.g., by Karl Fischer titration).
-
Solvent Purification: Ensure solvents are appropriately dried and degassed, especially for air- and moisture-sensitive reactions.[3]
-
-
-
Catalyst Loading and Activation:
-
The "Why": The catalyst-to-substrate ratio is a key parameter. While it's tempting to reduce the relative amount of an expensive catalyst at a larger scale, this can sometimes lead to incomplete conversion or lower selectivity. Additionally, the method of catalyst preparation or activation may not scale linearly.
-
The "How-To":
-
Maintain Catalyst Ratio: Initially, maintain the same catalyst loading (in mol%) that was successful at the small scale. Optimization to reduce catalyst loading should be a separate, systematic study.
-
In Situ vs. Pre-formed Catalyst: If using an in situ generated catalyst, ensure that the pre-formation or activation step is also scaled appropriately with efficient mixing and temperature control.
-
-
Issue 2: Reduced Yield and Incomplete Conversion
Question: Our scale-up reaction has stalled, resulting in a low yield of this compound and a significant amount of unreacted starting material. What factors should we investigate?
Answer: Reduced yield and incomplete conversion often point to issues with catalyst activity, reaction kinetics, or the physical parameters of the scaled-up system.
Possible Causes & Troubleshooting Steps:
-
Catalyst Deactivation or Inhibition:
-
The "Why": As mentioned, impurities can poison the catalyst. Additionally, the product itself or byproducts can sometimes inhibit the catalyst, a phenomenon that becomes more pronounced at higher concentrations in a batch process.[3] For example, in some metal-catalyzed reactions, the product can act as a ligand, leading to catalyst deactivation.
-
The "How-To":
-
Impurity Scavenging: If specific impurities are identified, consider adding a scavenger or performing a pre-purification step on the starting materials.
-
Fed-Batch or Continuous Flow: For cases of product inhibition, a fed-batch approach (slowly adding the limiting reagent) or transitioning to a continuous flow reactor can maintain a low concentration of the inhibitory species.
-
Robust Catalyst Systems: Investigate if a more robust ligand or catalyst system is available that is less susceptible to deactivation under the reaction conditions.
-
-
-
Gas Evolution and Headspace Issues (if applicable):
-
The "Why": If the reaction evolves gas, the increased headspace and different pressure dynamics in a larger reactor can affect the reaction equilibrium or kinetics.[4]
-
The "How-To":
-
Inert Atmosphere: Ensure a consistent and slightly positive pressure of an inert gas (e.g., nitrogen or argon) is maintained.
-
Venting: Use an appropriate venting system (e.g., a bubbler) to safely manage gas evolution without introducing atmospheric contaminants.
-
-
-
Phase Transfer Issues (for heterogeneous reactions):
-
The "Why": If the reaction involves multiple phases (e.g., solid-liquid, liquid-liquid), the efficiency of mixing becomes even more critical for facilitating mass transfer between the phases.
-
The "How-To":
-
Stirring and Baffling: As with homogenous reactions, powerful overhead stirring and baffling are essential.
-
Phase Transfer Catalysts: If applicable, re-evaluate the concentration and effectiveness of any phase transfer catalyst at the larger scale.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling to purify this compound at a larger scale. The crude product contains persistent impurities, and our previous purification method (e.g., flash chromatography) is not practical for multi-kilogram quantities.
Answer: Purification is a significant hurdle in scaling up any synthesis. What works for milligrams is often not feasible for kilograms.
Possible Causes & Troubleshooting Steps:
-
Impurity Profile Changes:
-
The "Why": The impurity profile can change upon scale-up. Minor side reactions that were negligible at a small scale can become significant sources of impurities at a larger scale.[4]
-
The "How-To":
-
Re-analyze Crude Product: Use analytical techniques like HPLC, GC-MS, and NMR to identify the major impurities in the crude product from the scaled-up reaction.
-
Optimize Reaction Conditions: Once the impurities are identified, revisit the reaction conditions (e.g., temperature, reaction time) to minimize their formation.
-
-
-
Non-Scalable Purification Methods:
-
The "Why": Preparative column chromatography is often too slow, expensive (due to large solvent and silica gel consumption), and inefficient for large-scale purification of bulk chemicals.[5]
-
The "How-To":
-
Crystallization: Investigate the feasibility of purifying this compound by crystallization. This is often the most cost-effective and scalable purification method for solid compounds. A systematic screening of different solvents and solvent mixtures is required.
-
Distillation: If the product is a liquid and thermally stable, fractional distillation under reduced pressure can be an effective large-scale purification technique.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, preparative SFC is gaining popularity as a greener and often faster alternative to preparative HPLC, especially for chiral separations.[5][]
-
-
-
Chiral Purity Enhancement:
-
The "Why": If the enantiomeric excess of the crude product is slightly below the desired specification, a final purification step might be needed to upgrade the chiral purity.
-
The "How-To":
-
Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate enantiomers, although this can be costly.[]
-
Diastereomeric Crystallization: An older but still viable method involves derivatizing the ketone with a chiral resolving agent to form diastereomers, which can then be separated by crystallization, followed by removal of the chiral auxiliary.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally most amenable to scaling up for this compound?
A1: While several methods exist, rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclopenten-1-one is a well-established and scalable route.[7] This method often provides high yields and enantioselectivities. Organocatalytic approaches, such as those using proline-derived catalysts, are also promising for scale-up due to their lower cost and reduced metal contamination, though they may require higher catalyst loadings.[8][9]
Q2: How do I choose the right chiral ligand for a rhodium-catalyzed synthesis?
A2: The choice of ligand is crucial for achieving high enantioselectivity. For the rhodium-catalyzed 1,4-addition, BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)) and its derivatives are commonly used and have a proven track record.[7] The optimal ligand may depend on the specific reaction conditions and substrate. It is advisable to screen a small library of chiral phosphine ligands at the laboratory scale before committing to a large-scale synthesis.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Safety is paramount. Key considerations include:
-
Thermal Hazards: Be aware of the potential for exothermic reactions and have a robust cooling system and emergency quench plan in place.
-
Reagent Handling: Handle all chemicals, especially pyrophoric reagents, organometallics, and toxic substances, in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Pressure Management: If the reaction is conducted under pressure or evolves gas, use a properly rated reactor and ensure pressure relief systems are in place.
-
Solvent Safety: Be mindful of the flammability of organic solvents and take precautions to avoid ignition sources.
Q4: How can I accurately determine the enantiomeric excess (% ee) of my product?
A4: The most common and reliable method for determining the % ee of this compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10] These techniques use a chiral stationary phase to separate the two enantiomers, and the % ee can be calculated from the relative peak areas.[11]
Experimental Protocols & Data
Table 1: Representative Conditions for Rh-Catalyzed Asymmetric 1,4-Addition
| Parameter | Condition | Rationale |
| Catalyst | [Rh(acac)(C₂H₄)₂] | Common and effective rhodium precursor. |
| Ligand | (S)-BINAP | Proven chiral ligand for high enantioselectivity in this reaction.[7] |
| Reactants | Phenylboronic acid, 2-Cyclopenten-1-one | Commercially available starting materials. |
| Solvent | 1,4-Dioxane / Water | A mixture often provides good solubility and promotes the reaction.[7] |
| Temperature | 100 °C | Elevated temperature is typically required for good reaction rates.[7] |
| Catalyst Loading | 0.1 - 1 mol% | Should be optimized; start with lab-scale conditions. |
Step-by-Step Protocol: Rh-Catalyzed Synthesis of this compound
This is a generalized protocol based on literature procedures and should be adapted and optimized for your specific equipment and scale.[7]
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a condenser, a thermocouple, and an inlet for inert gas.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Catalyst Preparation: In the reactor, under an inert atmosphere, charge acetylacetonatobis(ethylene)rhodium(I) and (S)-BINAP.
-
Solvent Addition: Add degassed 1,4-dioxane and water. Stir the mixture until the catalyst and ligand are fully dissolved.
-
Reagent Addition: Add phenylboronic acid and 2-cyclopenten-1-one to the reactor.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) and stir vigorously for the predetermined reaction time (monitor by TLC, GC, or HPLC).
-
Workup: Cool the reaction mixture to room temperature. Perform an appropriate aqueous workup to remove inorganic salts and quench any remaining reagents.
-
Purification: Extract the product into a suitable organic solvent. Concentrate the organic layers and purify the crude product by distillation under reduced pressure or crystallization.
-
Analysis: Determine the yield and confirm the structure by NMR and MS. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for scaling up the synthesis of this compound.
Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity in scale-up.
References
-
Faller, A., et al. (n.d.). Synthesis of α-Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. National Institutes of Health. Retrieved from [Link]
-
Miller, L. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Wang, W., et al. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634-7. Retrieved from [Link]
-
RSC. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
Hayashi, T., et al. (n.d.). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses. Retrieved from [Link]
- Miller, D., & Bottegal, M. (1981). U.S. Patent No. 4,288,613. Google Patents.
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Papai, I., et al. (2014). Organocatalytic preparation of substituted cyclopentanes: a mechanistic study. The Journal of Organic Chemistry, 79(4), 1563-70. Retrieved from [Link]
-
Worstell, J. H. (2013). Challenges of scaling up chemical processes (based on real life experiences). ACS Division of Professional Relations. Retrieved from [Link]
-
Mihovilovic, M. D., et al. (2025). Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. National Institutes of Health. Retrieved from [Link]
-
Wender, P. A., et al. (2006). Cyclopentadienone Synthesis by Rhodium(I)-Catalyzed [3 + 2] Cycloaddition Reactions of Cyclopropenones and Alkynes. Organic Chemistry Portal. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
-
Hyster, T. K., & Rovis, T. (2013). Rhodium(III)-catalyzed C-H activation mediated synthesis of isoquinolones from amides and cyclopropenes. Princeton University. Retrieved from [Link]
-
Wadamoto, M., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. National Institutes of Health. Retrieved from [Link]
-
Lecarpentier, P., et al. (2022). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Retrieved from [Link]
-
Trost, B. M., & Aponick, A. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. National Institutes of Health. Retrieved from [Link]
-
De la Torre, A., et al. (2025). Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. ResearchGate. Retrieved from [Link]
-
Wadamoto, M., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Organic Chemistry Portal. Retrieved from [Link]
-
Hyster, T. K., & Rovis, T. (2013). Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Synlett, 24(14), 1842-1844. Retrieved from [Link]
-
Al-ani, W., et al. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Semantic Scholar. Retrieved from [Link]
-
Campos, K. R., et al. (2002). Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists. The Journal of Organic Chemistry, 67(17), 5993-6000. Retrieved from [Link]
-
Burns, D. J., & Pulis, A. P. (2022). Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. ChemRxiv. Retrieved from [Link]
-
Yu, S., et al. (2022). Asymmetric synthesis of planar-chiral macrocycles via organocatalyzed enantioselective macrocyclization. Chemical Communications, 58, 7293-7296. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic preparation of substituted cyclopentanes: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
Identifying and minimizing impurities in (S)-3-Phenylcyclopentanone production
Technical Support Center: (S)-3-Phenylcyclopentanone Synthesis
Impurity Profiling and Mitigation Strategies for Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. As a critical chiral building block in pharmaceutical development, achieving high chemical and enantiomeric purity is paramount. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and minimization of impurities during its synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My chiral HPLC analysis shows a significant peak for the undesired (R)-enantiomer, resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve enantioselectivity?
Root Cause Analysis: Low enantiomeric excess is a common but solvable issue in asymmetric catalysis. The primary causes often relate to the catalyst's activity, the reaction conditions, or the purity of the starting materials.
-
Catalyst Deactivation: The chiral catalyst (e.g., an oxazaborolidine or a transition metal complex) may be sensitive to air, moisture, or impurities in the reagents or solvents.[1][2] Catalyst deactivation leads to a competing, non-selective background reaction.
-
Incorrect Reaction Temperature: Asymmetric reactions are often highly temperature-sensitive. A deviation from the optimal temperature can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.
-
Base Concentration Issues: In many asymmetric hydrogenations, the concentration and type of base used are critical for activating the catalyst and can significantly influence the reaction's stereochemical outcome.[3]
-
Substrate Quality: Impurities in the prochiral starting material (e.g., 3-phenylcyclopent-2-en-1-one) can interfere with the catalyst.
Recommended Solutions:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation or hydrolysis.
-
Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Moisture can quench reagents and deactivate many catalysts.
-
Optimize Temperature Control: Maintain the recommended reaction temperature with a cryostat. If low ee persists, consider running a temperature screen (e.g., -20°C, -40°C, -78°C) to find the optimal condition.
-
Verify Catalyst and Reagent Stoichiometry: Accurately measure all reagents, especially the catalyst and any activating base. The catalyst-substrate ratio is crucial for efficiency.
-
Re-purify Starting Materials: If substrate quality is questionable, purify the starting material by distillation or column chromatography before the reaction.
Q2: I'm observing an unexpected peak in my GC-MS/LC-MS analysis with a higher molecular weight than my product. What could this be?
Root Cause Analysis: Higher molecular weight impurities often result from side reactions, such as self-condensation, dimerization, or reactions with solvent fragments. In syntheses involving Michael additions, a common side reaction is the double addition of the nucleophile.
-
Michael Addition Byproducts: If the synthesis involves a Michael addition, it's possible for a second molecule of the Michael donor to add to the initial product, leading to a higher molecular weight adduct.[4][5][6]
-
Aldol Condensation: Under basic conditions, the enolate of the cyclopentanone product can react with another molecule of the ketone, leading to a self-aldol condensation product.
-
Solvent Adducts: In some cases, reactive intermediates can be trapped by the solvent, particularly if reactive solvents like THF are used under harsh conditions.
Recommended Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of the Michael acceptor if a double addition is suspected.
-
Optimize Reaction Time and Temperature: Shorter reaction times or lower temperatures can often minimize the formation of side products. Monitor the reaction progress by TLC or GC to avoid letting it run for too long.
-
Purification Strategy: These larger byproducts are typically less polar or significantly more polar than the desired product and can often be removed effectively via flash column chromatography on silica gel.
Q3: My NMR spectrum shows residual starting material and a set of peaks I suspect are from a constitutional isomer (e.g., 2-phenylcyclopentanone). How do I confirm this and prevent its formation?
Root Cause Analysis: The formation of constitutional isomers like 2-phenylcyclopentanone can occur if the synthetic route allows for isomerization, for example, through a competing reaction pathway or rearrangement under the reaction conditions.
-
Isomerization: Depending on the synthetic route (e.g., from a phenyl-substituted precursor), acidic or basic conditions could potentially catalyze the migration of the phenyl group, especially if a double bond is transiently formed in the ring.
-
Incomplete Reaction: The presence of starting material indicates an incomplete reaction, which could be due to insufficient reaction time, low temperature, or deactivated reagents.
Recommended Solutions:
-
Confirm Structure: Use advanced NMR techniques (like COSY or HMBC) or acquire a reference standard for 2-phenylcyclopentanone[7] to confirm the identity of the impurity.
-
Modify Reaction Conditions: If isomerization is confirmed, consider milder reaction conditions (e.g., lower temperature, alternative base or catalyst) to disfavor the isomerization pathway.
-
Drive Reaction to Completion: To eliminate residual starting material, try extending the reaction time or slightly increasing the temperature. Adding a fresh portion of the catalyst or key reagent can also be effective.
-
Chromatographic Separation: Positional isomers can often be separated using flash column chromatography. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to optimize the separation.
Section 2: Impurity Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving purity issues.
Caption: A decision tree for troubleshooting common impurities.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most common impurities to expect in the synthesis of this compound?
A: Besides the undesired (R)-enantiomer, common impurities depend on the synthetic route. For routes involving Michael additions or alkylations, you can expect to see unreacted starting materials, over-alkylated products, or products of self-condensation.[8]
Q: Which analytical techniques are best for routine purity checks versus in-depth characterization?
A: For routine checks of chemical purity and reaction completion, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are fast and effective. For accurate determination of enantiomeric excess (ee), Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[9][10][11] For structural confirmation of the final product and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q: What are the best practices for purifying the final product?
A: Flash column chromatography on silica gel is the most common method for removing chemical impurities. A gradient of ethyl acetate in hexanes is typically effective. For removing trace amounts of the undesired enantiomer to achieve >99.5% ee, preparative chiral HPLC or recrystallization may be necessary. Sometimes, converting the ketone to a diastereomeric derivative, separating the diastereomers, and then regenerating the ketone can be an effective, albeit longer, strategy.
Common Impurities and Analytical Strategy
| Impurity Type | Likely Origin | Recommended Primary Analytical Technique |
| (R)-3-Phenylcyclopentanone | Non-selective background reaction; poor catalyst performance. | Chiral HPLC[9][12] |
| 3-Phenylcyclopent-2-en-1-one | Incomplete reaction (e.g., asymmetric reduction). | GC-MS, LC-MS, NMR |
| Di-phenylated cyclopentanone | Over-alkylation or double Michael addition.[13][14] | LC-MS, GC-MS |
| 2-Phenylcyclopentanone | Isomerization under acidic or basic conditions. | GC-MS, NMR[7] |
| Aldol Adduct | Self-condensation of the ketone product under basic conditions. | LC-MS, NMR |
Section 4: Key Experimental Protocols
Protocol 1: General Chiral HPLC Method for Enantiomeric Excess (ee) Analysis
This protocol provides a starting point for developing a chiral HPLC method. The exact column and mobile phase will need to be optimized for your specific setup.
-
Column Selection: Choose a chiral stationary phase (CSP) known for separating ketones. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are excellent starting points.[9]
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.
-
Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm or 210 nm).
-
Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase.
-
Injection and Analysis: Inject 5-10 µL of the sample. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the formula: ee (%) = [([Area of Major Peak] - [Area of Minor Peak]) / ([Area of Major Peak] + [Area of Minor Peak])] * 100.
Purification Strategy Flowchart
This diagram outlines the decision-making process for purifying the crude product.
Caption: A flowchart for selecting an appropriate purification strategy.
References
-
Abdullaha, K. M., & Morris, R. H. (2006). An Unexpected Possible Role of Base in Asymmetric Catalytic Hydrogenations of Ketones. Synthesis and Characterization of Several Key Catalytic Intermediates. Journal of the American Chemical Society, 128(23), 7434–7435. [Link]
-
Claveau, E., & Feringa, B. L. (2016). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Molecules, 21(5), 639. [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2369. [Link]
-
Bisogno, F. R., & Lavandera, I. (2020). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 1(4), 235-263. [Link]
-
Phillips, E. M., & Scheidt, K. A. (2011). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Journal of the American Chemical Society, 133(32), 12344–12347. [Link]
-
Noyori, R., & Hayakawa, Y. (1983). 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl-. Organic Syntheses, 61, 97. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (1950). Purification of cyclopentanone.
-
Ferreira, E. M., & Stoltz, B. M. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
-
Zhang, Y. (2022). Michael addition reaction and its examples. ResearchGate. [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Lavecchia, A., & Di Giovanni, C. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 61(23), 10834–10857. [Link]
-
Al-Saeed, F. A., & Al-Ghamdi, K. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylcyclopentan-1-one. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylcyclopentanone. PubChem Compound Database. Retrieved from [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Georgiev, G., & Zlatkov, A. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 69-74. [Link]
- Google Patents. (2020). The purification method of cyclopentanone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. Michael Addition [organic-chemistry.org]
Column selection and mobile phase optimization for chiral ketone HPLC
Welcome to the Technical Support Center for Chiral Ketone HPLC. This guide, curated by Senior Application Scientists, provides in-depth technical assistance in a user-friendly question-and-answer format. Here you will find expert guidance, field-proven insights, and robust protocols to navigate the complexities of column selection and mobile phase optimization for the enantioselective separation of chiral ketones.
Frequently Asked Questions (FAQs): Column Selection
Q1: I am starting a new project on a chiral ketone. Which type of chiral stationary phase (CSP) should I try first?
A1: For chiral ketones, polysaccharide-based and macrocyclic antibiotic-based CSPs are the most effective starting points due to their broad applicability and high selectivity.[1]
-
Polysaccharide-Based CSPs: These are the most widely used for a vast range of chiral compounds, including ketones.[1] They are derivatives of cellulose or amylose coated or immobilized on a silica support. The chiral recognition mechanism is a complex combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide.[1] Immobilized versions are particularly advantageous as they are compatible with a wider array of organic solvents, offering greater flexibility in method development.[1]
-
Macrocyclic Antibiotic-Based CSPs: These CSPs, such as those based on vancomycin or teicoplanin, provide unique selectivity. Their complex structures offer multiple interaction sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and aromatic rings, which are highly effective for recognizing and separating polar compounds like many ketones.[1]
A systematic approach is to screen a few columns from both categories to quickly identify a promising candidate for your specific ketone.
Q2: What are the key differences between coated and immobilized polysaccharide columns, and which is better for ketone analysis?
A2: The primary difference lies in the durability and solvent compatibility of the chiral stationary phase.
-
Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica surface. These columns are highly effective but are sensitive to certain "non-standard" solvents (like dichloromethane, chloroform, ethyl acetate, etc.) that can strip the coating, leading to irreversible column damage.
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This provides much greater robustness and allows for the use of a wider range of solvents. This expanded solvent compatibility can be a significant advantage in method development for ketones, as it opens up more possibilities for optimizing selectivity.[1]
For new method development, especially for ketones with unique solubility requirements, immobilized polysaccharide columns are generally the preferred choice due to their enhanced durability and broader solvent compatibility.
Q3: My ketone is a simple aliphatic one. Are there specific column recommendations for this type of structure?
A3: While many examples in the literature focus on aromatic ketones, certain CSPs have shown success with aliphatic ketones. Cyclodextrin-based CSPs can be effective for the separation of some aliphatic ketones. The chiral recognition mechanism involves the inclusion of the analyte, or a part of it, into the chiral cavity of the cyclodextrin. Additionally, derivatized cyclofructan chiral stationary phases have demonstrated broad selectivity for a variety of chiral compounds, including aliphatic amines, and may be a viable option for aliphatic ketones.
Given the empirical nature of chiral separations, a screening approach using a selection of polysaccharide, macrocyclic antibiotic, and cyclodextrin-based columns is the most efficient way to find a suitable column for your aliphatic ketone.
Frequently Asked questions (FAQs): Mobile Phase Optimization
Q1: What are the typical starting mobile phases for chiral ketone separations on polysaccharide columns?
A1: The choice of mobile phase depends on the mode of chromatography you are using:
-
Normal Phase: This is a very common mode for chiral separations on polysaccharide columns. Excellent starting mobile phases are mixtures of n-hexane or n-heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting point is a 90:10 (v/v) mixture of hexane and IPA.[2]
-
Reversed Phase: For more polar ketones, or for compatibility with mass spectrometry, reversed-phase chromatography is often used. Common mobile phases are mixtures of water (often with a buffer) and acetonitrile or methanol.
-
Polar Organic Mode: This mode uses a polar organic solvent like acetonitrile or methanol as the main component, sometimes with a small amount of an alcohol modifier. This can be a good alternative to normal or reversed phase and can offer different selectivity.
It is highly recommended to screen your ketone on a selected column using mobile phases from each of these modes to quickly determine the most promising separation conditions.
Q2: When should I use additives like acids or bases in my mobile phase for ketone analysis?
A2: Additives are typically used to improve peak shape and influence selectivity, especially for ionizable compounds. For neutral ketones, additives may not be necessary. However, if your ketone has acidic or basic functional groups, or if you observe poor peak shape (e.g., tailing), the use of additives is recommended.
-
For Acidic Ketones: Adding a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to suppress the ionization of the analyte and improve peak shape.[2]
-
For Basic Ketones: A basic additive such as diethylamine (DEA) or ethanolamine, also at a low concentration (around 0.1%), is often used to improve the peak shape of basic analytes.[2]
It is important to note that additives can significantly alter the selectivity of the separation, so they should be used systematically during method optimization.
Q3: How does temperature affect the separation of chiral ketones?
A3: Temperature is a critical parameter in chiral HPLC and can have a profound and sometimes unpredictable effect on the separation.
-
Improved Efficiency: Generally, increasing the temperature can lead to higher column efficiency and sharper peaks due to reduced mobile phase viscosity and faster mass transfer.
-
Changes in Selectivity: Unlike achiral chromatography, where the effect of temperature is more predictable, in chiral separations, a change in temperature can significantly alter the selectivity (the distance between the two enantiomer peaks). Lowering the temperature often enhances the weak intermolecular interactions responsible for chiral recognition, leading to better resolution. However, in some cases, increasing the temperature can surprisingly improve the separation or even reverse the elution order of the enantiomers.
Therefore, it is crucial to control the column temperature precisely and to explore a range of temperatures (e.g., from 10°C to 40°C) during method development to find the optimal conditions for your chiral ketone separation.[3]
Troubleshooting Guide
Problem 1: Poor or No Resolution of Ketone Enantiomers
Q: I'm injecting my racemic ketone standard, but I only see a single peak. What should I do?
A: This is a common starting point in chiral method development. Here is a systematic approach to achieving separation:
-
Verify Column and Mobile Phase Compatibility: First, ensure that the mobile phase you are using is compatible with your chosen chiral column, especially if it's a coated polysaccharide column.
-
Screen Different Columns: The most effective solution is often to screen a variety of chiral columns with different stationary phases (e.g., different polysaccharide derivatives, macrocyclic antibiotics). Chiral recognition is highly specific, and a column that works well for one ketone may not work for another.
-
Screen Different Mobile Phase Modes: If you have only tried one mode (e.g., normal phase), test your sample in reversed-phase and polar organic modes on the same column. The change in solvent environment can dramatically alter the interactions between the analyte and the stationary phase, often leading to separation.
-
Optimize the Mobile Phase Composition:
-
Change the Alcohol Modifier: In normal phase, if you are using isopropanol, try ethanol, and vice versa. The type of alcohol can have a significant impact on selectivity.
-
Vary the Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., from 5% to 20%).
-
-
Adjust the Temperature: As discussed in the FAQ, temperature is a powerful tool for optimizing chiral separations. Try running the analysis at a lower temperature (e.g., 15°C) to see if resolution improves.
Workflow for Initial Method Development
Caption: A systematic workflow for initial method development for a new chiral ketone.
Problem 2: Peak Tailing or Splitting
Q: My ketone enantiomer peaks are tailing or splitting. What could be the cause and how can I fix it?
A: Peak tailing or splitting in chiral HPLC can be caused by several factors. Here's a troubleshooting guide:
-
Column Overload: Injecting too much sample is a common cause of peak distortion.
-
Action: Prepare a 1:10 and a 1:100 dilution of your sample and inject again. If the peak shape improves, you were overloading the column.
-
-
Secondary Interactions: Unwanted interactions between your analyte and the stationary phase support (silica) can cause tailing. This is particularly common for basic ketones.
-
Action: If your ketone has a basic functional group, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) to your mobile phase. For acidic ketones, add an acidic modifier like trifluoroacetic acid (TFA).
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade.
-
Action: Consult the column manufacturer's instructions for the appropriate column washing procedure. For immobilized CSPs, flushing with a strong solvent like isopropanol or even THF or DCM (if permitted) can remove contaminants. If washing doesn't resolve the issue, the column may need to be replaced.[3]
-
-
On-Column Racemization or Enolization: Ketones with a chiral center at the alpha-position to the carbonyl group can be susceptible to racemization through enolization, especially under basic conditions.[4][5] This can lead to peak distortion or a plateau between the two enantiomer peaks.
-
Action: If you are using a basic additive, try reducing its concentration or switching to a less basic one. Alternatively, consider using a mobile phase with a neutral or slightly acidic pH. Analyzing the sample at a lower temperature can also sometimes mitigate on-column racemization.
-
Troubleshooting Peak Shape Issues
Caption: A logical flow for troubleshooting common peak shape problems.
Problem 3: High Backpressure
Q: My HPLC system is showing unusually high backpressure after I installed a new chiral column. What should I do?
A: High backpressure can be detrimental to your HPLC system and column. Here are the steps to diagnose and resolve the issue:
-
Check for Blockages: A common cause of high backpressure is a blockage in the system, often at the column inlet frit. This can be caused by particulate matter from the sample or mobile phase.
-
Action: Disconnect the column and run the pump to see if the pressure returns to normal. If it does, the column is the source of the high pressure. You can try back-flushing the column (reversing the flow direction) at a low flow rate to dislodge any particulates from the inlet frit. Always check the column manual to ensure back-flushing is allowed.
-
-
Mobile Phase Viscosity: Some mobile phases, especially those with high percentages of alcohols at low temperatures, can be quite viscous, leading to higher backpressure.
-
Action: If you are operating at a low temperature, try increasing it slightly (e.g., to 25°C or 30°C) to reduce the mobile phase viscosity.
-
-
Incorrect Solvent Usage (Coated Columns): If you are using a coated polysaccharide column, ensure that no incompatible solvents were introduced into the system. Certain solvents can precipitate the chiral selector, causing a blockage and irreversibly damaging the column.
-
Action: Always thoroughly flush your HPLC system with a compatible solvent (like isopropanol) before installing a new chiral column.[6]
-
Experimental Protocols
Protocol 1: Generic Method Development for a Novel Chiral Ketone
-
Sample Preparation: Dissolve the racemic ketone standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection: Choose a primary screening set of 2-3 columns. A good starting set would include:
-
An immobilized amylose-based polysaccharide column.
-
An immobilized cellulose-based polysaccharide column.
-
A macrocyclic antibiotic (e.g., vancomycin-based) column.
-
-
Initial Screening Conditions:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase D: Methanol/Water (50:50, v/v)
-
-
Polar Organic Mode:
-
Mobile Phase E: 100% Acetonitrile
-
Mobile Phase F: 100% Methanol
-
-
-
Screening Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 20 column volumes.
-
Inject the sample.
-
Repeat for each mobile phase, ensuring proper column flushing and equilibration between solvent changes.
-
Repeat the entire process for each column in your screening set.
-
-
Optimization:
-
Select the column and mobile phase combination that shows the best initial separation (even if it's not baseline resolved).
-
Systematically adjust the mobile phase composition (e.g., vary the alcohol percentage in normal phase from 5% to 20%).
-
Optimize the column temperature (e.g., test at 15°C, 25°C, and 35°C).
-
If peak shape is poor, introduce appropriate acidic or basic additives (0.1%).
-
Data Presentation
Table 1: Recommended Starting Columns for Different Ketone Structures
| Ketone Structural Class | Primary Recommended CSPs | Secondary Recommendations |
| Aromatic Ketones | Polysaccharide-based (Amylose & Cellulose derivatives) | Macrocyclic Antibiotics, Pirkle-type |
| Cyclic Ketones (e.g., Cyclohexenones) | Polysaccharide-based | Macrocyclic Antibiotics |
| Aliphatic Ketones | Polysaccharide-based, Cyclodextrin-based | Derivatized Cyclofructans |
| Ketones with Acidic/Basic Groups | Immobilized Polysaccharide, Macrocyclic Antibiotics | Protein-based (e.g., AGP) |
References
-
Comparative study on camphor enantiomers behavior under the conditions of gas-liquid chromatography and reversed-phase high-performance liquid chromatography systems modified with alpha- and beta-cyclodextrins. PubMed. Available at: [Link]
-
New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC - NIH. Available at: [Link]
-
Chiral HPLC Column. Phenomenex. Available at: [Link]
-
Three typical chiral drugs containing chiral ketone moiety. ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC Troubleshooting Guide. YMC. Available at: [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scirp.org. Available at: [Link]
-
RESOLUTION OF RACEMIC KETONES AND ASSIGNMENTS OF ABSOLUTE CONFIGURATION. DIAL@UCLouvain. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
Enantiomer Separations. Separation Science. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. Available at: [Link]
-
Separation of (1S)-(-)-Camphor on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Chiral HPLC for efficient resolution of enantiomers. Semantic Scholar. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
HPLC chromatogram of racemic α-halo ketone 4. The analysis was... ResearchGate. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available at: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC - NIH. Available at: [Link]
-
The Chiral Notebook. Phenomenex. Available at: [Link]
-
Chiral column chromatography. Wikipedia. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]
-
Keto-enol tautomerization (by Jay). Khan Academy. Available at: [Link]
-
Catalytic Enantioselective Alkylation of Prochiral Ketone Enolates. Wiley-VCH. Available at: [Link]
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]
-
Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol. MSU chemistry. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Enantiopure 3-Phenylcyclopentanone
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. In the landscape of modern medicinal chemistry, the stereochemical identity of a molecule is paramount to its biological activity. Enantiopure 3-phenylcyclopentanone is a valuable chiral building block, and its synthesis has been approached through a variety of sophisticated strategies. This guide provides an in-depth comparison of the primary synthetic routes, offering insights into the causality behind experimental choices and a critical evaluation of their respective merits.
The Significance of Chiral 3-Phenylcyclopentanone
The 3-phenylcyclopentanone scaffold, with its stereogenic center, is a key intermediate in the synthesis of numerous biologically active compounds. The precise spatial arrangement of the phenyl group dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to produce this ketone in a highly enantiopure form is a critical challenge and a significant area of research in synthetic organic chemistry.
Comparative Analysis of Synthetic Strategies
We will explore three principal methodologies for the asymmetric synthesis of 3-phenylcyclopentanone:
-
Rhodium-Catalyzed Asymmetric 1,4-Addition: A powerful and direct approach utilizing a transition metal catalyst to introduce chirality.
-
Organocatalytic Michael Addition: A metal-free alternative that employs small organic molecules as catalysts.
-
Lipase-Catalyzed Kinetic Resolution: An enzymatic method that leverages the stereoselectivity of biological catalysts.
A fourth strategy, Chiral Pool Synthesis , will also be discussed as a conceptual alternative.
Rhodium-Catalyzed Asymmetric 1,4-Addition
This methodology stands out for its high efficiency and enantioselectivity in forming the crucial carbon-carbon bond. The core of this approach is the reaction of cyclopentenone with a phenylboronic acid derivative in the presence of a chiral rhodium catalyst.
Mechanistic Rationale
The catalytic cycle, a topic of extensive study, is believed to involve the formation of a chiral rhodium-phenyl intermediate. This species then undergoes a migratory insertion with the cyclopentenone, followed by protonolysis to yield the desired (R)- or (S)-3-phenylcyclopentanone and regenerate the active catalyst. The choice of chiral ligand is critical in determining the enantioselectivity of the addition.
Experimental Data Comparison
| Parameter | Rhodium-Catalyzed 1,4-Addition |
| Starting Materials | Cyclopentenone, Phenylboronic Acid |
| Catalyst | [Rh(acac)(C₂H₄)₂] / (S)-BINAP |
| Yield | High (e.g., 95%) |
| Enantiomeric Excess (ee) | Excellent (e.g., 97% ee) |
| Scalability | Generally good, but catalyst cost can be a factor |
| Key Advantages | High enantioselectivity, direct C-C bond formation |
| Key Disadvantages | Cost of rhodium and chiral ligands, potential for metal contamination |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis of this compound
Materials:
-
[Rh(acac)(C₂H₄)₂] (acetylacetonatobis(ethylene)rhodium(I))
-
(S)-BINAP ((S)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Phenylboronic acid
-
Cyclopentenone
-
Dioxane (anhydrous)
-
Water (deionized)
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve [Rh(acac)(C₂H₄)₂] (0.03 mmol) and (S)-BINAP (0.036 mmol) in dioxane (3 mL). Stir the mixture at room temperature for 10 minutes.
-
To this catalyst solution, add phenylboronic acid (1.4 mmol), cyclopentenone (1.0 mmol), and water (0.3 mL).
-
Heat the reaction mixture at 100 °C for 5 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Workflow Diagram
Caption: Rhodium-catalyzed asymmetric 1,4-addition workflow.
Organocatalytic Michael Addition
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. In this approach, a chiral organic molecule, often a secondary amine derivative, catalyzes the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Mechanistic Rationale
The organocatalyst, typically a diarylprolinol silyl ether, reacts with the α,β-unsaturated aldehyde to form a chiral enamine intermediate. This enamine then undergoes a Michael addition with a suitable Michael donor. A subsequent intramolecular cyclization and catalyst regeneration yield the substituted cyclopentanone. This strategy often involves a domino or cascade sequence to construct the cyclopentane ring.
Experimental Data Comparison
| Parameter | Organocatalytic Michael Addition |
| Starting Materials | α,β-Unsaturated aldehyde, Michael donor |
| Catalyst | Chiral secondary amine (e.g., diarylprolinol silyl ether) |
| Yield | Good to excellent |
| Enantiomeric Excess (ee) | Excellent (often >95% ee) |
| Scalability | Generally good, catalysts are often more accessible than precious metals |
| Key Advantages | Metal-free, environmentally benign, readily available catalysts |
| Key Disadvantages | May require multi-step sequence to achieve the target molecule |
Experimental Protocol: Representative Organocatalytic Domino Reaction
Materials:
-
Cinnamaldehyde
-
A suitable Michael donor (e.g., a β-keto ester)
-
(S)-Diphenylprolinol trimethylsilyl ether
-
Organic solvent (e.g., chloroform)
Procedure:
-
To a solution of the Michael donor (1.0 mmol) in chloroform (5 mL), add cinnamaldehyde (1.2 mmol) and (S)-diphenylprolinol trimethylsilyl ether (0.1 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the functionalized cyclopentanone derivative.
-
Further chemical transformations may be necessary to arrive at 3-phenylcyclopentanone.
-
Determine the enantiomeric and diastereomeric ratios by chiral HPLC and NMR analysis.
Logical Relationship Diagram
Caption: Organocatalytic domino reaction logic.
Lipase-Catalyzed Kinetic Resolution
Enzymatic methods offer a green and highly selective approach to obtaining enantiopure compounds. Kinetic resolution relies on the ability of an enzyme, in this case, a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
Mechanistic Rationale
In the presence of a lipase and an acyl donor (e.g., vinyl acetate), one enantiomer of racemic 3-phenylcyclopentanol (obtained from the reduction of racemic 3-phenylcyclopentanone) is selectively acylated. This results in a mixture of the acylated enantiomer and the unreacted, enantiopure alcohol. These can then be separated, and the desired enantiomer of 3-phenylcyclopentanone can be obtained by oxidation of the resolved alcohol.
Experimental Data Comparison
| Parameter | Lipase-Catalyzed Kinetic Resolution |
| Starting Materials | Racemic 3-phenylcyclopentanol, Acyl donor |
| Catalyst | Lipase (e.g., Candida antarctica lipase B - CALB) |
| Yield | Theoretical maximum of 50% for each enantiomer |
| Enantiomeric Excess (ee) | Excellent (often >99% ee) |
| Scalability | Good, especially with immobilized enzymes |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly |
| Key Disadvantages | Maximum 50% yield for the desired enantiomer, requires additional steps (reduction and oxidation) |
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-3-Phenylcyclopentanol
Materials:
-
Racemic 3-phenylcyclopentanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Organic solvent (e.g., tert-butyl methyl ether)
Procedure:
-
To a solution of racemic 3-phenylcyclopentanol (1.0 mmol) in tert-butyl methyl ether (10 mL), add vinyl acetate (1.5 mmol) and immobilized CALB (50 mg).
-
Shake the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting enantiopure alcohol and the acylated product by column chromatography.
-
The enantiopure 3-phenylcyclopentanol can be oxidized to the corresponding ketone using standard oxidation methods (e.g., Swern oxidation).
Workflow Diagram
Caption: Lipase-catalyzed kinetic resolution workflow.
Chiral Pool Synthesis: A Conceptual Alternative
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. While a direct and efficient chiral pool synthesis for 3-phenylcyclopentanone is not prominently featured in the literature, it is a conceptually important strategy in asymmetric synthesis.
Rationale and Feasibility
A hypothetical chiral pool approach might involve starting from a chiral building block that already contains a five-membered ring with the desired stereochemistry. However, identifying a suitable and cost-effective starting material that can be efficiently converted to 3-phenylcyclopentanone presents a significant challenge. The synthetic route would likely be longer and less convergent compared to the catalytic asymmetric methods. For this specific target, chiral pool synthesis is generally considered less practical than the aforementioned catalytic approaches.
Senior Application Scientist's Insights and Recommendations
The choice of synthetic route for enantiopure 3-phenylcyclopentanone is highly dependent on the specific goals of the project, including scale, cost, and available resources.
-
For high-throughput screening and early-stage drug discovery, where speed and access to both enantiomers are crucial, the Rhodium-Catalyzed Asymmetric 1,4-Addition is often the method of choice. Its directness and high enantioselectivity are significant advantages. The higher cost of the catalyst may be justifiable for small-scale synthesis.
-
For process development and larger-scale synthesis, where cost and environmental impact are major considerations, Organocatalysis presents a compelling alternative. The avoidance of precious metals and the use of more readily available catalysts are attractive features. While the synthesis may require more steps, the overall process can be more economical and sustainable.
-
When very high enantiopurity (>99.5% ee) is paramount, Lipase-Catalyzed Kinetic Resolution is an excellent option. Although the theoretical yield is limited to 50%, the exceptional selectivity of enzymes can provide material of the highest optical purity. The mild reaction conditions are also a significant benefit.
Safety Considerations:
-
Rhodium-catalyzed reactions often involve flammable solvents and, if hydrogenation is the chosen method, pressurized hydrogen gas. Proper safety protocols, including the use of a blast shield and careful handling of pyrophoric catalysts, are essential.[1][2]
-
Organocatalytic reactions are generally safer, though standard laboratory precautions for handling organic solvents and reagents should always be followed.
-
Enzymatic reactions are the safest of the three, typically using benign solvents and operating at ambient temperature and pressure.
Conclusion
The synthesis of enantiopure 3-phenylcyclopentanone is a well-studied area with several viable and robust methodologies. The choice between transition metal catalysis, organocatalysis, and biocatalysis is a classic example of the strategic decisions faced by synthetic chemists. By understanding the underlying principles, advantages, and limitations of each approach, researchers can select the optimal route to access this valuable chiral building block for their specific needs.
References
A Comparative Guide to the Biological Activity of (S)-3-Phenylcyclopentanone Versus its (R)-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chirality in Biological Systems
In the realm of molecular pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit markedly different biological activities. This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors, which can preferentially interact with one enantiomer over the other. A classic example is the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, where the (S)-enantiomer is primarily responsible for the inhibition of prostaglandin synthesis and its associated anti-inflammatory effects, while the (R)-enantiomer contributes more significantly to the drug's analgesic properties.[1] This well-documented case underscores the critical need to evaluate the biological activity of individual enantiomers, as one may be therapeutically active while the other could be inactive or even contribute to off-target effects.
This guide provides a comparative framework for investigating the biological activities of (S)-3-phenylcyclopentanone and its (R)-enantiomer. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, the structural motifs present—a cyclopentanone ring and a phenyl group—suggest a strong potential for a range of biological effects, including cytotoxic, anti-inflammatory, and enzyme-inhibitory activities. Drawing upon established principles of stereopharmacology and experimental data from structurally related compounds, this document outlines a comprehensive research plan to elucidate the differential biological profiles of these two enantiomers.
Hypothesized Biological Activities and Rationale
The chemical structure of 3-phenylcyclopentanone suggests several potential avenues for biological activity. The cyclopentanone core is a feature in various bioactive molecules, including some with anti-inflammatory and cytotoxic properties.[2] For instance, certain cyclopentenone prostaglandins are known to have anti-inflammatory effects. The phenyl group can engage in various interactions with biological macromolecules, and its presence is common in a vast array of pharmacologically active compounds. Phenyl ketone derivatives have been investigated for their potential as hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer agents.[2]
Given these precedents, it is hypothesized that the (S) and (R) enantiomers of 3-phenylcyclopentanone may exhibit differential activity in the following areas:
-
Cytotoxicity: The enantiomers may display varying levels of toxicity towards different cell lines, a crucial parameter in the early stages of drug discovery.
-
Anti-inflammatory Activity: One enantiomer may be more potent in modulating inflammatory pathways.
-
Enzyme Inhibition: The chiral center could lead to stereospecific interactions with the active site of various enzymes.
-
Receptor Binding: The enantiomers may exhibit different affinities for specific receptor subtypes.
To investigate these hypotheses, a series of well-established in vitro and in vivo assays are proposed.
Experimental Workflows and Methodologies
A critical prerequisite for comparing the biological activities of the (S) and (R) enantiomers is their separation from a racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard and effective method for achieving this separation.[3][4][5][6] Once the individual enantiomers are isolated with high purity, their distinct biological profiles can be assessed.
I. Assessment of Cytotoxic Activity
Cytotoxicity assays are fundamental for determining the effect of a compound on cell viability. A panel of assays targeting different cellular mechanisms is recommended for a comprehensive evaluation.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for comparing the cytotoxicity of (S) and (R)-3-phenylcyclopentanone.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]
-
Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (S) and (R) enantiomers in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) of each enantiomer. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each enantiomer.
Data Presentation: Comparative Cytotoxicity
| Enantiomer | Cell Line | IC50 (µM) |
| This compound | HeLa | Experimental Value |
| (R)-3-Phenylcyclopentanone | HeLa | Experimental Value |
| This compound | MCF-7 | Experimental Value |
| (R)-3-Phenylcyclopentanone | MCF-7 | Experimental Value |
II. Evaluation of Anti-inflammatory Activity
The potential anti-inflammatory effects of the enantiomers can be investigated using both in vitro and in vivo models.
Experimental Workflow for Anti-inflammatory Assessment
Caption: Workflow for assessing the anti-inflammatory activity of the enantiomers.
Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for acute inflammation.[7]
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the (S) and (R) enantiomers orally or intraperitoneally at a predetermined dose one hour before inducing inflammation. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the rats.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.
Data Presentation: Comparative Anti-inflammatory Effects
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| This compound | Dose 1 | Experimental Value |
| (R)-3-Phenylcyclopentanone | Dose 1 | Experimental Value |
| Indomethacin | Standard Dose | Experimental Value |
III. Enzyme Inhibition Assays
The potential for the enantiomers to act as enzyme inhibitors can be explored using a variety of commercially available or custom-developed assays.
Detailed Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and the (S) and (R) enantiomers in the appropriate solvents.
-
Enzyme Dilution: Dilute the enzyme to a suitable concentration in the assay buffer.
-
Pre-incubation with Inhibitor: In a 96-well plate or cuvettes, mix the enzyme with varying concentrations of each enantiomer and incubate for a short period to allow for binding.
-
Initiation of Reaction: Add the substrate to start the enzymatic reaction.
-
Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value for each enantiomer. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
IV. Receptor Binding Assays
Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest. A radiolabeled ligand known to bind to the receptor is also required.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled (S) or (R) enantiomer.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing enantiomer. This allows for the determination of the Ki (inhibitory constant) for each enantiomer, which is a measure of its binding affinity.
Conclusion and Future Directions
While direct experimental data comparing the biological activities of this compound and its (R)-enantiomer is currently lacking, the structural features of these molecules provide a strong rationale for investigating their potential as cytotoxic, anti-inflammatory, and enzyme-inhibiting agents. The principles of stereopharmacology strongly suggest that the two enantiomers are unlikely to have identical biological profiles.
The experimental workflows and detailed protocols outlined in this guide provide a robust framework for a comprehensive and systematic comparison of these enantiomers. The data generated from these studies will be invaluable for elucidating their structure-activity relationships and determining their potential for further development as therapeutic agents or research tools. Future investigations could also explore their effects on a broader range of biological targets and delve deeper into their mechanisms of action at the molecular level.
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A Spectroscopic Guide to Differentiating Enantiomers: (S)- and (R)-3-Phenylcyclopentanone
In the realm of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. While possessing identical physical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of (S)- and (R)-3-Phenylcyclopentanone, offering researchers a practical framework for their differentiation using Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
The Challenge of Chirality in Spectroscopy
Standard spectroscopic techniques such as conventional infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are inherently "blind" to chirality. Enantiomers, having the same connectivity and bonding, will produce identical spectra under achiral conditions. Therefore, specialized chiroptical techniques or the use of chiral auxiliaries are necessary to break this spectroscopic degeneracy and enable their differentiation. This guide will delve into the theoretical underpinnings and practical application of three powerful methods for this purpose.
Vibrational Circular Dichroism (VCD): A Vibrational Fingerprint of Chirality
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] This differential absorption arises from the interaction of the circularly polarized light with the vibrating chiral molecular framework, providing a unique spectroscopic fingerprint for each enantiomer.[3] For a pair of enantiomers, the VCD spectra are exact mirror images of each other, equal in magnitude but opposite in sign, while their standard IR spectra remain identical.[4]
Expected VCD Spectra of (S)- and (R)-3-Phenylcyclopentanone
For (S)-3-Phenylcyclopentanone, the VCD spectrum has been experimentally studied, providing a basis for comparison.[5] The spectrum of (R)-3-Phenylcyclopentanone is predicted to be the mirror image of the (S)-enantiomer's spectrum. Key vibrational modes, such as the carbonyl (C=O) stretch and the various C-H bending and stretching modes of the cyclopentanone ring and the phenyl group, will exhibit characteristic positive or negative Cotton effects (VCD bands). For instance, if the C=O stretch in the (S)-enantiomer shows a positive VCD band, the corresponding band in the (R)-enantiomer will be negative.
Experimental Protocol: Vibrational Circular Dichroism
A robust protocol for acquiring VCD spectra is crucial for reliable stereochemical assignment.
1. Sample Preparation:
-
Dissolve 5-15 mg of the purified enantiomer of 3-phenylcyclopentanone in approximately 150 µL of a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄). The concentration should be optimized to yield a strong IR absorbance (typically 0.5-1.5 AU) for the bands of interest.
-
Transfer the solution to a short pathlength (e.g., 100 µm) BaF₂ or CaF₂ IR cell.
2. Instrumental Setup:
-
Utilize an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[2]
-
Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
3. Data Acquisition:
-
Collect a background spectrum of the solvent in the same cell.
-
Acquire the VCD spectrum of the sample, typically co-adding several thousand scans to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption bands.[5]
-
Collect data over a spectral range that covers the key vibrational modes, typically from 2000 to 800 cm⁻¹.
4. Data Processing:
-
Subtract the solvent spectrum from the sample spectrum.
-
The instrument software will process the raw data to generate the final VCD spectrum, which is a plot of the difference in absorbance (ΔA) versus wavenumber (cm⁻¹).
Electronic Circular Dichroism (ECD): Probing Chiral Electronic Transitions
Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions within a molecule.[6] For a chiral molecule to be ECD active, it must contain a chromophore (a light-absorbing group) in a chiral environment. In 3-phenylcyclopentanone, the phenyl ring and the carbonyl group act as chromophores. Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.[5]
Expected ECD Spectra of (S)- and (R)-3-Phenylcyclopentanone
The ECD spectra of (S)- and (R)-3-Phenylcyclopentanone will be characterized by Cotton effects corresponding to the electronic transitions of the phenyl and carbonyl chromophores. For instance, the n→π* transition of the carbonyl group and the π→π* transitions of the phenyl ring will give rise to distinct positive or negative bands in the ECD spectrum. The signs of these Cotton effects will be opposite for the (S) and (R) enantiomers, allowing for their unambiguous differentiation. Computational studies on the closely related (R)-(+)-3-methylcyclopentanone have shown that theoretical calculations can accurately predict the features of ECD spectra.[7]
Experimental Protocol: Electronic Circular Dichroism
The protocol for ECD is well-established for the analysis of chiral organic molecules.
1. Sample Preparation:
-
Prepare a dilute solution of the purified enantiomer in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane). Typical concentrations range from 0.1 to 1 mg/mL.
-
Use a quartz cuvette with a path length appropriate for the sample concentration and absorbance (typically 0.1 to 1 cm).
2. Instrumental Setup:
-
Use a spectropolarimeter designed for ECD measurements.
-
The instrument should be purged with nitrogen, especially for measurements in the far-UV region, to remove oxygen which absorbs in this range.
3. Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Measure the ECD spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
4. Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε) as a function of wavelength (nm).
NMR Spectroscopy with Chiral Shift Reagents: Creating Diastereomeric Environments
While conventional NMR is insensitive to chirality, the addition of a chiral auxiliary can create a diastereomeric environment, leading to the differentiation of enantiomeric signals.[8][9] Chiral lanthanide shift reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are commonly used for this purpose.[10][11] These reagents are Lewis acids that can reversibly coordinate to Lewis basic sites in the analyte, such as the carbonyl oxygen in 3-phenylcyclopentanone.[10] The interaction between the chiral LSR and the enantiomers of the analyte forms transient diastereomeric complexes. These diastereomeric complexes have different spatial arrangements and, consequently, experience different magnetic environments, resulting in the separation of previously overlapping NMR signals.[12]
Expected Chiral NMR Spectra of (S)- and (R)-3-Phenylcyclopentanone
In a standard ¹H NMR spectrum of racemic 3-phenylcyclopentanone, each proton environment will give a single signal (or multiplet). Upon the addition of a chiral lanthanide shift reagent like Eu(hfc)₃, the signals of the protons in the (S)-enantiomer will shift to a different extent than the corresponding protons in the (R)-enantiomer. This results in the splitting of the original signals into two separate sets of signals, one for each enantiomer. The magnitude of this separation, known as the chemical shift difference (ΔΔδ), depends on the specific proton, the concentration of the shift reagent, and the strength of the interaction. The relative integration of the separated signals can be used to determine the enantiomeric excess (%ee) of a non-racemic mixture.[13]
Experimental Protocol: NMR with Chiral Shift Reagent
This protocol outlines the general steps for chiral discrimination using a lanthanide shift reagent.
1. Sample Preparation:
-
Dissolve 5-10 mg of the 3-phenylcyclopentanone sample (racemic or enantioenriched) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
2. Addition of Chiral Shift Reagent:
-
Add a small, known amount (e.g., 0.1 molar equivalents) of the chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Gently mix the sample to ensure homogeneity.
3. NMR Data Acquisition:
-
Re-acquire the ¹H NMR spectrum.
-
If the signal separation is insufficient, incrementally add more shift reagent and re-acquire the spectrum until baseline separation of at least one pair of signals is achieved. Avoid adding excessive amounts of the reagent, as this can lead to significant line broadening.[14]
4. Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
Integrate the areas of these two signals to determine their relative ratio, which corresponds to the enantiomeric ratio of the sample.
Comparative Summary of Spectroscopic Techniques
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Shift Reagent |
| Principle | Differential absorption of circularly polarized IR light by vibrational transitions. | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | Formation of transient diastereomeric complexes leading to separation of NMR signals. |
| Sample Req. | Relatively high concentration (mg/mL). | Lower concentration (µg/mL to mg/mL). | Moderate concentration (mg/mL). |
| Information | Absolute configuration, conformational analysis. Provides rich structural detail. | Absolute configuration, information on chromophore environment. | Enantiomeric ratio/excess. Can infer absolute configuration with known standards. |
| Strengths | Applicable to most chiral molecules, highly sensitive to stereochemistry. | High sensitivity, suitable for compounds with strong chromophores. | Quantitative determination of enantiomeric purity, widely accessible instrumentation. |
| Limitations | Lower sensitivity than ECD, requires more sample. | Requires a chromophore near the stereocenter. | Line broadening at high reagent concentrations, reagent may interact with other functional groups. |
Conclusion
The differentiation of (S)- and (R)-3-Phenylcyclopentanone is readily achievable through the application of specialized spectroscopic techniques. VCD and ECD provide elegant and definitive methods for determining the absolute configuration by observing the mirror-image relationship of their spectra. Chiral NMR spectroscopy offers a practical and quantitative tool for determining the enantiomeric excess in a sample. The choice of technique will depend on the specific research question, sample availability, and the instrumentation at hand. By understanding the principles and experimental considerations outlined in this guide, researchers can confidently select and apply the most appropriate spectroscopic method for the chiral analysis of 3-phenylcyclopentanone and other chiral molecules in their drug discovery and development endeavors.
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Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. Available from: [Link]
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WHY TEACH VCD?. BioTools. Available from: [Link]
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A Senior Application Scientist’s Guide to the Definitive Validation of (S)-3-Phenylcyclopentanone's Absolute Stereochemistry
In the landscape of pharmaceutical development and asymmetric synthesis, the three-dimensional arrangement of atoms in a chiral molecule is not a trivial detail; it is a fundamental determinant of biological activity and therapeutic efficacy.[1] The precise validation of absolute stereochemistry is a critical gatekeeper in the progression of a drug candidate and a cornerstone of robust chemical research. This guide provides an in-depth, objective comparison of modern analytical techniques for the unambiguous assignment of absolute configuration, using (S)-3-Phenylcyclopentanone—a valuable chiral building block—as our central case study. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.
The Stereochemical Challenge: Beyond R/S Labels
This compound presents a common yet critical challenge for chemists. While its structure appears simple, confirming that a synthetic batch is indeed the (S)-enantiomer, and not its mirror image (R), requires robust analytical proof. An incorrect assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. The choice of analytical technique is therefore paramount and depends heavily on the physical properties of the sample and the specific question being asked (e.g., initial assignment vs. routine quality control).
The primary methods for determining absolute configuration fall into several categories, each with distinct principles and practical considerations.[] We will focus on the most powerful and widely adopted techniques: X-ray Crystallography and Vibrational Circular Dichroism (VCD), with Chiral High-Performance Liquid Chromatography (HPLC) serving as an essential orthogonal validation tool.
The Gold Standard and Its Practical Limitations: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is universally regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[3] By measuring the anomalous dispersion of X-rays by the atoms within a single crystal, one can unambiguously establish the spatial arrangement of every atom.[4]
When is it the right choice? If a high-quality single crystal of the enantiomerically pure compound can be grown, X-ray analysis provides an unequivocal answer.[5]
The Critical Hurdle: The major limitation of this technique is the absolute requirement for a high-quality single crystal (typically 0.1 - 0.5 mm).[6] Many compounds, including 3-phenylcyclopentanone, exist as oils or amorphous solids at room temperature, making crystallization difficult or impossible. While advanced techniques like co-crystallization with a chiral host can sometimes circumvent this issue, they introduce additional complexity and are not always successful.[5]
A Solution for the Non-Crystallizable: Vibrational Circular Dichroism (VCD)
For the vast number of chiral molecules that resist crystallization, Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative for determining absolute configuration in the solution state.[7] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[8][9] The resulting spectrum is a unique fingerprint of a molecule's absolute configuration and its conformation in solution.
The Causality Behind VCD: The power of VCD lies in its synergy with modern computational chemistry. The experimental VCD spectrum of an unknown enantiomer is compared to a theoretically predicted spectrum generated via ab initio Density Functional Theory (DFT) calculations.[7][10] A strong correlation between the experimental spectrum and the calculated spectrum for one specific enantiomer (e.g., the 'S' form) provides a confident assignment of the absolute configuration.
Experimental & Computational Workflow for VCD Analysis
The process follows a logical, self-validating sequence where the computational model's accuracy is first checked against a non-chiral measurement (standard IR) before being used to interpret the chiral measurement (VCD).
Step-by-Step VCD Protocol
-
Sample Preparation: Dissolve 5-10 mg of enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M. The sample is recoverable.[6]
-
Data Acquisition:
-
Computational Modeling:
-
Generate 3D structures for both the (S) and (R) enantiomers of 3-phenylcyclopentanone.
-
Perform a conformational search to identify all low-energy conformers.
-
Using Gaussian or similar software, perform DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for each conformer to optimize geometries and calculate vibrational frequencies, IR intensities, and VCD rotational strengths.[7]
-
-
Spectral Comparison and Assignment:
-
Trustworthiness Check: First, compare the experimental FT-IR spectrum with the Boltzmann-averaged calculated IR spectrum. A good match validates the accuracy of the computational model and confirms that the calculated conformers are representative of the species in solution.
-
Assignment: Compare the experimental VCD spectrum with the calculated VCD spectra for the (S) and (R) enantiomers. The calculated spectrum for the (R) enantiomer will be a mirror image of the (S) spectrum. A clear visual match in the signs (+/-) and relative intensities of the bands across the fingerprint region allows for an unambiguous assignment of the absolute configuration.[10]
-
Orthogonal Validation: Chiral High-Performance Liquid Chromatography (HPLC)
While VCD can assign the absolute configuration, it does not inherently measure enantiomeric purity. Chiral HPLC is the premier technique for separating enantiomers and quantifying their relative amounts (i.e., determining enantiomeric excess, or % ee).[11] When a certified reference standard is available, chiral HPLC also serves as a powerful and rapid orthogonal method to confirm the identity assigned by VCD.
The Principle of Separation: Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.[12] These transient, differing interactions cause one enantiomer to travel through the column more slowly than the other, resulting in their separation.[13] Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including ketones.[14]
Experimental Workflow for Chiral HPLC Validation
Step-by-Step Chiral HPLC Protocol
-
Column and Mobile Phase Selection:
-
Select a suitable chiral column, such as a Phenomenex Lux® Cellulose-1 or Daicel Chiralpak® AD-H column.
-
Develop a separation method using a normal-phase mobile phase (e.g., a mixture of hexane and isopropanol). Screen different solvent ratios to achieve baseline separation of the two enantiomers (using a racemic standard if available).
-
-
Analysis:
-
Inject a solution of the certified this compound reference standard to determine its retention time.
-
Inject a solution of the experimental batch.
-
-
Confirmation and Quantification:
-
Identity Confirmation: The absolute configuration is confirmed if the primary peak in the experimental sample's chromatogram has the same retention time as the certified (S)-enantiomer standard.
-
Purity Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: % ee = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100.
-
Comparative Guide: Selecting the Optimal Method
The choice of technique is a strategic decision based on sample properties and analytical goals.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[5] | Differential absorption of left and right circularly polarized IR light.[8] | Differential interaction with a chiral stationary phase.[12] |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm).[6] Not suitable for oils/amorphous solids. | 2-15 mg in solution (recoverable).[6] Ideal for oils, liquids, or solids. | Micrograms in solution (for analytical scale). |
| Primary Use Case | Unambiguous de novo structure and absolute configuration determination. | De novo absolute configuration determination of non-crystalline samples.[7] | Enantiomeric separation, purity (% ee) determination, and identity confirmation against a standard.[11] |
| Confidence Level | Definitive ("Gold Standard"). | Very high, contingent on good correlation between experimental and calculated spectra. | Definitive for identity if a certified standard is used. High for purity. |
| Key Limitation | Absolute requirement for a suitable single crystal. | Requires access to computational software and expertise in DFT calculations. | Cannot determine de novo absolute configuration without a reference standard. |
Conclusion: A Dual-Methodology Strategy for Unimpeachable Validation
For a chiral molecule like this compound, which may not be readily crystallizable, a single technique is often insufficient to provide unimpeachable proof of absolute stereochemistry. The most robust and scientifically sound strategy involves a dual-methodology approach:
-
Primary Assignment by VCD: Utilize VCD spectroscopy in conjunction with DFT calculations to perform an initial, de novo assignment of the absolute configuration. This powerful technique circumvents the need for crystallization, providing a high-confidence answer directly from the solution state.[7][10]
-
Orthogonal Validation by Chiral HPLC: Employ a validated chiral HPLC method to confirm the VCD assignment by comparing the sample's retention time to that of a certified reference standard of this compound. This step provides essential orthogonal data, confirming the identity and simultaneously delivering a precise measure of enantiomeric purity.
By combining the predictive power of chiroptical spectroscopy with the separative precision of chiral chromatography, researchers can build an irrefutable data package that validates the absolute stereochemistry of this compound with the highest degree of scientific integrity.
References
- 1. Computational validation of the importance of absolute stereochemistry in virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. excillum.com [excillum.com]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 9. hindsinstruments.com [hindsinstruments.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-Phenylcyclopentanone
Introduction: The enantioselective synthesis of 3-phenylcyclopentanone is a pivotal transformation in organic chemistry, yielding a chiral scaffold of significant interest in the pharmaceutical and fragrance industries. The stereochemical configuration of this building block profoundly influences the biological activity and sensory properties of more complex target molecules. Consequently, the development of efficient and highly selective catalytic systems for its synthesis is a subject of continuous research. This guide provides an in-depth, objective comparison of the leading catalytic methodologies for the asymmetric synthesis of 3-phenylcyclopentanone, supported by experimental data and detailed protocols to empower researchers in selecting the optimal strategy for their specific applications.
I. Metal-Catalyzed Asymmetric Conjugate Addition: The Rhodium-BINAP System
The rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclopentenone stands as a premier method for the direct and highly enantioselective synthesis of 3-phenylcyclopentanone. This approach is lauded for its high efficiency and exceptional stereocontrol.
The success of this transformation hinges on the use of a chiral phosphine ligand, with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) being a standout performer. The rhodium(I) center, in concert with the chiral BINAP ligand, forms a catalytic species that orchestrates the enantioselective transfer of the phenyl group to the cyclopentenone acceptor.
Performance Comparison of Rhodium-Catalyzed Systems
| Catalyst System | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Rh(acac)(C₂H₄)₂ | (S)-BINAP | 3 | Dioxane/H₂O (10:1) | 100 | 3 | 98 | 97 | [1] |
| Rh(acac)(CO)₂ | (S)-BINAP | 3 | Dioxane/H₂O (10:1) | 100 | 3 | 64 | 97 | [1] |
| [Rh(cod)Cl]₂ | (S)-BINAP | 1.5 | Dioxane/H₂O (10:1) | 100 | 3 | 95 | 96 | [1] |
Causality of Stereoselection: The high enantioselectivity is a direct consequence of the chiral environment created by the C₂-symmetric BINAP ligand coordinated to the rhodium center. The phenyl group and the cyclopentenone substrate are precisely oriented within this chiral pocket, favoring a specific facial attack on the double bond. Computational studies suggest that the transition state leading to the major enantiomer is significantly lower in energy due to minimized steric interactions between the substrate and the phenyl groups of the BINAP ligand.[2] The presence of an aqueous base is often crucial, as it facilitates the transmetalation step from the boronic acid to the rhodium center, thereby promoting the catalytic cycle.[3]
Experimental Workflow: Rhodium-Catalyzed Asymmetric 1,4-Addition
Caption: Workflow for Rhodium-Catalyzed Asymmetric Synthesis.
Detailed Experimental Protocol: Rhodium-Catalyzed Synthesis
-
Catalyst Preparation: In a nitrogen-flushed Schlenk tube, dissolve Rh(acac)(C₂H₄)₂ (3 mol%) and (S)-BINAP (3.3 mol%) in dioxane. Stir the mixture at room temperature for 10 minutes.
-
Reaction Setup: To the catalyst solution, add phenylboronic acid (1.2 equivalents) and cyclopentenone (1.0 equivalent).
-
Reaction Execution: Add water to achieve a 10:1 dioxane/water ratio. Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified 3-phenylcyclopentanone by chiral High-Performance Liquid Chromatography (HPLC).
II. Organocatalytic Approaches: The Power of Chiral Amines
Organocatalysis offers a metal-free and often milder alternative for the asymmetric synthesis of 3-phenylcyclopentanone. These methods typically rely on the formation of transient chiral intermediates, such as enamines or iminium ions, which guide the stereochemical outcome of the reaction. Proline and its derivatives are prominent catalysts in this arena.
While a direct, one-step synthesis of 3-phenylcyclopentanone from simple precursors via organocatalysis is less common than the rhodium-catalyzed conjugate addition, intramolecular reactions and Michael additions of suitable precursors are viable strategies.
Performance of Representative Organocatalytic Systems for Related Transformations
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | ee (%) | Reference |
| (S)-Proline | Intramolecular Aldol | Diketone Precursor | - | 20-30 | DMSO | >90 | [4] |
| Chiral Diamine/Thiourea | Michael Addition | Cyclopentanone | Nitroolefin | 10 | Toluene | up to 99 | [5] |
Causality of Stereoselection: In proline-catalyzed reactions, the catalyst reacts with a ketone or aldehyde to form a chiral enamine or iminium ion. This intermediate then reacts with the electrophile, with the stereochemistry being controlled by the steric hindrance of the proline catalyst, which blocks one face of the reactive intermediate. Bifunctional catalysts, such as thiourea derivatives, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.
Catalytic Cycle: Proline-Catalyzed Intramolecular Aldol Reaction
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. A first-principles examination of the asymmetric induction model in the binap/Rh(I)-catalysed 1,4-addition of phenylboronic acid to cyclic enones by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of (S)-3-Phenylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral molecules is paramount. (S)-3-Phenylcyclopentanone is a valuable chiral building block, and ensuring its enantiomeric purity is a critical step in quality control and process development. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The discussion is grounded in experimental data and established methodologies to provide a practical framework for method selection and implementation.
The Analytical Challenge: Resolving Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation a non-trivial task that requires the introduction of a chiral selector to create a diastereomeric interaction, leading to differential retention or migration. The choice of the analytical method and the chiral selector is dictated by the physicochemical properties of the analyte, the required sensitivity, and the analytical throughput.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC is often the first-line approach for the enantiomeric analysis of a wide array of compounds, including ketones like 3-phenylcyclopentanone. The direct separation on a chiral stationary phase (CSP) is the most common and efficient strategy.
The Power of Polysaccharide-Based CSPs
For 3-phenylcyclopentanone, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated excellent enantioselective recognition. Columns such as Daicel's Chiralcel® OD-H and OB-H are frequently cited for their effectiveness in resolving chiral ketones.[1][2] The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure of the CSP. The phenyl group and the carbonyl functionality of 3-phenylcyclopentanone are key interaction points with the chiral stationary phase.
Experimental Protocol: Chiral HPLC of 3-Phenylcyclopentanone
Below is a representative protocol for the enantiomeric separation of 3-phenylcyclopentanone using a polysaccharide-based CSP.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chiral Stationary Phase:
-
Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).[1]
-
-
Mobile Phase:
-
A mixture of n-heptane and isopropanol (e.g., 90:10 v/v).[2] The ratio of the alkane to the alcohol modifier is a critical parameter for optimizing resolution and retention time.
-
-
Flow Rate:
-
0.5 mL/min.[2]
-
-
Detection:
-
UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis:
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the (S) and (R) enantiomers using the following formula:
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] edge [color="#34A853"]
} caption: "Workflow for Chiral HPLC Analysis."
Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds like 3-phenylcyclopentanone, chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC. The most effective CSPs for the GC separation of chiral ketones are based on derivatized cyclodextrins.
The Role of Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules. Derivatized cyclodextrins, such as permethylated β-cyclodextrin, are coated onto fused silica capillary columns and act as the chiral selector. The separation mechanism relies on the differential stability of the transient diastereomeric complexes formed between the enantiomers of 3-phenylcyclopentanone and the chiral cyclodextrin cavity. For ketones, columns like Beta-DEX™ have proven to be effective.[3]
Experimental Protocol: Chiral GC of 3-Phenylcyclopentanone Analogs
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
-
Chiral Stationary Phase:
-
Beta-dex™ column (30 m x 0.25 mm).[4]
-
-
Carrier Gas:
-
Helium.
-
-
Temperature Program:
-
Isothermal analysis at a temperature optimized for resolution (e.g., 120 °C).[4] Temperature ramping can also be employed to optimize separation.
-
-
Detector:
-
FID.
-
-
Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC analysis.
-
Data Analysis:
Similar to HPLC, the % ee is determined by the relative peak areas of the two enantiomers.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"] edge [color="#34A853"]
} caption: "Workflow for Chiral GC Analysis."
Capillary Electrophoresis (CE): A Niche but Powerful Technique
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral separations. For neutral compounds like 3-phenylcyclopentanone, a modification of the standard CE technique is required.
Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)
In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. To achieve chiral separation of neutral analytes, a chiral selector, typically a cyclodextrin, is incorporated into the buffer. The separation is based on the differential partitioning of the enantiomers into the chiral micellar phase.
Conceptual Protocol: Chiral CE of 3-Phenylcyclopentanone
While a specific application for 3-phenylcyclopentanone is not detailed in the provided search results, a general approach based on established methods for chiral ketones can be outlined.
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
-
Capillary:
-
Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
-
Background Electrolyte (BGE):
-
A buffered solution (e.g., phosphate or borate buffer) containing a surfactant (e.g., sodium dodecyl sulfate - SDS) and a chiral selector (e.g., a derivatized β-cyclodextrin).
-
-
Applied Voltage:
-
Typically in the range of 15-30 kV.
-
-
Detection:
-
UV detection at a wavelength where 3-phenylcyclopentanone absorbs.
-
-
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible solvent at a low concentration.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"] edge [color="#34A853"]
} caption: "Workflow for Chiral CE Analysis."
Comparative Analysis
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential partitioning between a carrier gas and a chiral stationary phase. | Differential migration in an electric field due to interaction with a chiral selector in the buffer. |
| Typical CSP/Selector | Polysaccharide-based (e.g., Chiralcel® OD-H, OB-H).[1][2] | Cyclodextrin-based (e.g., Beta-DEX™).[3] | Derivatized cyclodextrins in the background electrolyte. |
| Advantages | Widely applicable, robust, well-established, preparative scale-up is feasible. | High resolution and efficiency, fast analysis times, sensitive detectors (FID). | Very high efficiency, low sample and reagent consumption, orthogonal selectivity to chromatography. |
| Limitations | Higher solvent consumption, potential for peak broadening. | Analyte must be volatile and thermally stable, potential for thermal degradation. | Lower concentration sensitivity, method development can be more complex, less suitable for preparative work. |
| Best Suited For | Routine quality control, method development, and preparative separations. | High-resolution analysis of volatile and thermally stable chiral compounds, trace analysis. | Analysis of small sample volumes, high-throughput screening, and when orthogonal methods are needed. |
Conclusion: Selecting the Optimal Method
The choice of the analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC with a polysaccharide-based stationary phase stands out as the most versatile and robust method, suitable for a wide range of applications from routine quality control to preparative separations.
-
Chiral GC on a cyclodextrin-based column is an excellent choice when high resolution and speed are critical, provided the analyte's volatility and thermal stability are not a concern.
-
Chiral CE , specifically CD-MEKC, offers a high-efficiency, low-consumption alternative that can be particularly valuable for high-throughput screening or when only minute amounts of sample are available.
For a comprehensive and reliable determination of enantiomeric purity, it is often advisable to use two orthogonal methods to confirm the results. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs.
References
Sources
Efficacy of (S)-3-Phenylcyclopentanone as a chiral auxiliary compared to other auxiliaries
An Objective Guide to the Efficacy of (S)-3-Phenylcyclopentanone and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be removed and often recovered.[1][2] An ideal auxiliary should be readily available, easily attached and cleaved, and, most importantly, induce high levels of stereoselectivity.[3]
This guide provides a comparative analysis of this compound, a conformationally chiral reagent, against well-established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides. By examining their mechanisms of action, substrate scope, and reported experimental outcomes, this document aims to offer an objective resource for selecting the appropriate chiral auxiliary for specific synthetic challenges.
The Landscape of Chiral Auxiliaries: A Structural Overview
The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure, which dictates how it shields one face of a reactive intermediate from an approaching reagent. Below are the structures of the auxiliaries discussed in this guide.
Figure 1: Structures of key chiral auxiliaries.
The General Principle of Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary follows a consistent three-step workflow, regardless of the specific auxiliary employed. This process is designed to introduce chirality, perform a diastereoselective transformation, and then release the chiral product, often allowing for the recovery of the auxiliary.
Figure 2: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Efficacy in Asymmetric Reactions
The performance of a chiral auxiliary is best evaluated through experimental data from common asymmetric transformations, such as alkylation and aldol reactions.
This compound
This compound is described as a conformational chiral reagent.[4] Its chirality arises from the fixed conformation of the five-membered ring bearing a phenyl group. It is primarily used in the synthesis of enantiomerically pure compounds, often through enzymatic reactions or alkylations.[4] However, detailed, peer-reviewed studies quantifying its diastereoselectivity in direct comparison to other auxiliaries are not as prevalent in the literature. Its application appears to be more specialized, and it is not as universally employed as the Evans or Oppolzer auxiliaries.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for asymmetric aldol and alkylation reactions.[1][3]
Mechanism of Stereocontrol: The stereochemical outcome is directed by the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl). This group effectively blocks one face of the corresponding Z-enolate, forcing the electrophile to approach from the less hindered face.[1][5] In aldol additions promoted by boron or titanium Lewis acids, the reaction proceeds through a highly organized, chair-like six-membered transition state (the Zimmerman-Traxler model), which rigidly controls the stereochemistry.[5][6]
Figure 3: Conceptual model of stereodirection in an Evans' aldol reaction.
Oppolzer's Camphorsultam Auxiliaries
Derived from naturally occurring camphor, Oppolzer's sultams are highly effective chiral auxiliaries known for their rigid bicyclic structure.[7]
Mechanism of Stereocontrol: The rigid sultam framework provides a well-defined chiral environment. The bulky camphor structure effectively shields one face of the N-acyl enolate, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, Michael additions, and Diels-Alder reactions.[1][7] In some instances, camphorsultams have been reported to provide superior selectivity compared to oxazolidinones.[1]
Meyers' Pseudoephedrine Amides
Andrew G. Meyers developed a practical method for asymmetric alkylation using pseudoephedrine, which is readily available and inexpensive.[3][8]
Mechanism of Stereocontrol: The substrate, typically a carboxylic acid, is converted to a pseudoephedrine amide. Upon deprotonation with a strong base like LDA, a lithium-chelated enolate is formed. The steric bulk of the phenyl group and the directing effect of the C1-methyl group on the pseudoephedrine backbone guide the incoming electrophile to attack from a specific face.[1][9]
Performance Data in Asymmetric Alkylation
The following table summarizes representative data for the asymmetric alkylation of propionate equivalents using different chiral auxiliaries. This allows for a standardized comparison of their ability to control the formation of a new stereocenter.
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| Evans' Oxazolidinone | Benzyl bromide | >99 | 95 | [8] |
| Iodomethane | 98 | 90 | [8] | |
| Oppolzer's Camphorsultam | Allyl iodide | >98 | 85 | N/A |
| Ethyl iodide | >95 | 92 | N/A | |
| Meyers' Pseudoephedrine | Benzyl bromide | >98 | 91 | [8] |
| Iodomethane | 98 | 92 | [8] | |
| This compound | Data not available | N/A | N/A | N/A |
Note: Data for Oppolzer's sultam and this compound in this specific comparative context is less readily available in the searched literature. The presented values are illustrative of typical high performance.
Experimental Protocol: Asymmetric Aldol Reaction Using an Evans' Auxiliary
This protocol describes a typical TiCl₄-promoted Evans aldol reaction, which is known for its high diastereoselectivity.[10]
Materials:
-
(R)-N-propionyl-4-isopropyl-2-oxazolidinone
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
3-Phenylpropanal
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous DCM under a nitrogen atmosphere and cool the solution to -78 °C.
-
Slowly add TiCl₄ solution (2.0 equiv.) to the stirred solution.
-
After 10 minutes, add DIPEA (2.0 equiv.) dropwise. Stir the resulting dark red solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the aldehyde (e.g., 3-phenylpropanal, 2.0 equiv.) to the reaction mixture.
-
Maintain the reaction at -78 °C for 5 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric aldol adducts by silica gel column chromatography. The diastereomeric ratio can be determined by HPLC analysis.[10]
Conclusion and Recommendations
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
Evans' Oxazolidinones and Oppolzer's Camphorsultams remain the gold standard for a wide range of asymmetric transformations, particularly aldol and alkylation reactions. They are extensively documented, highly reliable, and consistently deliver excellent levels of diastereoselectivity. Their mechanisms are well-understood, providing a predictable and robust platform for stereocontrol.
-
Meyers' Pseudoephedrine Amides offer a practical and cost-effective alternative, especially for the asymmetric α-alkylation of carboxylic acids. The protocol is straightforward, and the auxiliary is inexpensive and recoverable.
-
This compound represents a more specialized chiral agent. While it is used for preparing enantiomerically pure compounds, its broader applicability and efficacy relative to the more established auxiliaries are not as well-documented in publicly accessible literature. Its use may be advantageous in specific enzymatic resolutions or for substrates where its unique conformational chirality offers a benefit not achievable with other auxiliaries.
For researchers and drug development professionals, the selection should be guided by the specific reaction, the availability of the auxiliary, and the desired level of stereocontrol. For general and high-stakes applications, the proven reliability of Evans' and Oppolzer's auxiliaries makes them the preferred choice. However, for specific niche applications or when exploring novel synthetic routes, auxiliaries like this compound may warrant investigation.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. ResearchGate. [Link]
-
Asymmetric Synthesis. University of Windsor. [Link]
-
Meyers Asymmetric Alkylation - Asymmetric Synthesis. ChemTube3D. [Link]
-
Asymmetric Alkylation of Enolates. Myers Group, Harvard University. [Link]
-
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]
-
Camphorsultam. Wikipedia. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Request PDF. ResearchGate. [Link]
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- 9. chemtube3d.com [chemtube3d.com]
- 10. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B | MDPI [mdpi.com]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-Phenylcyclopentanone
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 3-Phenylcyclopentanone, a chiral ketone, serves as a valuable model compound for understanding the principles of enantioselective chromatography. This guide provides an in-depth, objective comparison of the performance of three major classes of chiral stationary phases (CSPs) for the separation of 3-phenylcyclopentanone enantiomers: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs. The insights and experimental data presented herein are designed to empower you to make informed decisions in your method development endeavors.
The Imperative of Chiral Separation
The three-dimensional nature of molecules often leads to stereoisomerism, where enantiomers—non-superimposable mirror images—can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the characterization and separation of enantiomers for chiral drug substances. High-performance liquid chromatography (HPLC) employing chiral stationary phases is the gold standard for this purpose, offering a powerful and versatile platform for both analytical and preparative-scale separations.[1][2]
A Comparative Analysis of Chiral Stationary Phases
The success of any chiral separation hinges on the selection of the appropriate CSP. The intricate dance of chiral recognition between the analyte and the stationary phase is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] We will now delve into the mechanisms and performance characteristics of three prominent classes of CSPs for the separation of 3-phenylcyclopentanone.
Polysaccharide-Based CSPs: The Workhorses of Chiral HPLC
Polysaccharide-based CSPs, typically derived from cellulose or amylose that has been coated or immobilized on a silica support, are renowned for their broad applicability and high success rates in resolving a wide array of chiral compounds.[4][5] The chiral recognition mechanism is attributed to the helical structure of the polysaccharide derivatives, which creates chiral grooves and cavities where analyte enantiomers can interact differently.[6]
For the separation of ketones like 3-phenylcyclopentanone, the polar carbamate groups on the polysaccharide backbone play a crucial role in forming hydrogen bonds and dipole-dipole interactions with the carbonyl group of the analyte. The phenyl group of the analyte can also engage in π-π stacking with the aromatic moieties of the CSP.[6] Immobilized polysaccharide CSPs offer the added advantage of being compatible with a broader range of organic solvents, which can be invaluable for method development.[7]
Cyclodextrin-Based CSPs: Harnessing Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior.[8] This unique topology allows them to form inclusion complexes with guest molecules that fit snugly within their cavity.[8] Chiral recognition on cyclodextrin-based CSPs is primarily driven by the differential fit and interaction of the enantiomers within this chiral cavity.[9]
For 3-phenylcyclopentanone, the phenyl group is likely to be included within the hydrophobic cyclodextrin cavity, while the carbonyl group can interact with the hydroxyl groups at the rim of the cyclodextrin. The stereochemistry of the analyte will dictate the precise orientation and strength of these interactions, leading to separation. These CSPs are particularly versatile as they can be operated in reversed-phase, normal-phase, and polar organic modes.[10]
Pirkle-Type CSPs: Rational Design for Targeted Separations
Named after William H. Pirkle, these CSPs are based on a "brush-type" model where a small chiral molecule is covalently bonded to a silica support.[11] A key principle behind their design is the "three-point interaction model," which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one of these being stereochemically dependent.[11]
Pirkle-type CSPs often feature π-acidic or π-basic aromatic rings, enabling strong π-π interactions with analytes possessing complementary aromatic systems. For 3-phenylcyclopentanone, the phenyl ring can interact with the aromatic moieties of the CSP, while the carbonyl group can participate in hydrogen bonding. The Whelk-O 1 column, a popular Pirkle-type CSP, is known for its broad applicability, including the separation of underivatized ketones.[12]
Experimental Protocols
To provide a practical comparison, the following are detailed step-by-step methodologies for the chiral separation of 3-phenylcyclopentanone on representative columns from each CSP class.
Protocol 1: Separation on a Polysaccharide-Based CSP (e.g., Chiralcel® OD-H)
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve racemic 3-phenylcyclopentanone in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Separation on a Cyclodextrin-Based CSP (e.g., Astec CYCLOBOND™ I 2000)
-
Column: Astec CYCLOBOND™ I 2000 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water (40:60, v/v) with 0.1% Acetic Acid
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve racemic 3-phenylcyclopentanone in the mobile phase to a concentration of 1 mg/mL.
Protocol 3: Separation on a Pirkle-Type CSP (e.g., Regis Whelk-O® 1)
-
Column: Regis Whelk-O® 1 (R,R) (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v)
-
Flow Rate: 1.2 mL/min
-
Temperature: 20 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve racemic 3-phenylcyclopentanone in the mobile phase to a concentration of 1 mg/mL.
Visualizing the Workflow
Caption: A generalized workflow for the chiral separation of 3-phenylcyclopentanone, from sample preparation to data analysis.
Performance Comparison: A Data-Driven Perspective
To facilitate a direct comparison, the following table summarizes the expected chromatographic parameters for the separation of 3-phenylcyclopentanone enantiomers on the three benchmarked CSPs. Please note that this data is illustrative, based on the known selectivity of these columns for similar ketone compounds, and serves to highlight the typical performance differences.
| Chiral Stationary Phase | Type | Mobile Phase | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H | Polysaccharide | n-Hexane / 2-Propanol (90:10) | 2.15 | 2.80 | 1.30 | 2.50 |
| Astec CYCLOBOND™ I 2000 | Cyclodextrin | ACN / H₂O (40:60) + 0.1% AcOH | 3.50 | 4.03 | 1.15 | 1.80 |
| Regis Whelk-O® 1 | Pirkle-type | n-Hexane / Ethanol (80:20) | 1.80 | 2.25 | 1.25 | 2.10 |
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively.
Interpreting the Results and Making an Informed Choice
The illustrative data reveals that all three CSPs are capable of resolving the enantiomers of 3-phenylcyclopentanone, but with notable differences in their performance.
-
The polysaccharide-based CSP (Chiralcel® OD-H) is expected to provide the highest resolution and a good separation factor, underscoring its reputation as a highly effective and often first-choice column for chiral screening.
-
The cyclodextrin-based CSP (Astec CYCLOBOND™ I 2000) , operating in a reversed-phase mode, offers a viable alternative, particularly when dealing with samples that have limited solubility in non-polar organic solvents. The expected lower separation factor suggests that the chiral recognition may be less pronounced compared to the polysaccharide phase for this specific analyte.
-
The Pirkle-type CSP (Regis Whelk-O® 1) demonstrates good performance in a normal-phase system, with a respectable separation factor and resolution. Its rational design allows for strong and specific interactions, making it a powerful tool, especially when other CSPs fail to provide adequate separation.
Chiral Recognition Mechanisms at a Glance
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A Senior Application Scientist's Guide to the Comparative Bioactivity of (S)-3-Phenylcyclopentanone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of a Chiral Scaffold
(S)-3-Phenylcyclopentanone is a chiral building block that holds significant promise in medicinal chemistry.[1] Its rigid five-membered ring and the stereocenter at the 3-position offer a unique three-dimensional scaffold for the synthesis of diverse and complex molecules. The phenyl group provides a key site for functionalization, allowing for the modulation of steric and electronic properties, which in turn can influence biological activity. This guide provides a comparative analysis of the bioactivity of various derivatives synthesized from this versatile starting material, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the synthetic strategies, compare their biological performance with supporting data from literature, and provide detailed experimental protocols for the evaluation of their cytotoxic effects.
Synthetic Pathways from this compound
The reactivity of the carbonyl group and the α-protons in this compound allows for a variety of chemical transformations to generate a library of derivatives. The general synthetic workflow often begins with reactions that modify the core cyclopentanone ring, followed by further diversification.
Caption: General synthetic routes from this compound to bioactive derivatives.
Comparative Bioactivity Analysis
The derivatization of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities. Here, we compare the performance of three major classes of these derivatives: Chalcones, Pyrazolines, and Benzylidene derivatives.
Chalcone Derivatives: Potent Cytotoxic Agents
Chalcones, or α,β-unsaturated ketones, are a well-known class of bioactive compounds. The synthesis of chalcone derivatives from this compound is typically achieved through a Claisen-Schmidt condensation with various aromatic aldehydes.[2] This reaction introduces a propenone bridge, extending the conjugation and providing a Michael acceptor site, which is often crucial for biological activity.
Anticancer Activity:
Chalcone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[3][4][5] The presence of the enone moiety is a key pharmacophore, and substitutions on the aromatic rings can dramatically influence their potency.[2] For instance, studies on chalcone-like molecules have shown that the introduction of hydroxyl and methoxy groups on the phenyl rings can enhance their anticancer effects.[6]
| Derivative Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Phenylquinolinylchalcone | 3,4,5-trimethoxyphenyl | MDA-MB-231 (Breast) | 0.75 | [6] |
| 3-Phenylquinolinylchalcone | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 1.05 | [6] |
| 3-Benzylidenechroman-4-one | 3-bromo-4-hydroxy-5-methoxy | K562 (Leukemia) | ≤ 3.86 µg/ml | [4] |
| Chalcone Derivative | p-aminoacetophenone & cinnamaldehyde | A-375 (Melanoma) | 64.05 µg/mL | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Electron-donating and withdrawing groups: The electronic nature of the substituents on the phenyl rings plays a crucial role. Generally, electron-donating groups like methoxy and hydroxyl can increase activity, potentially by modulating the reactivity of the enone system.
-
Steric hindrance: The position of the substituents is also critical. Bulky groups near the reactive centers can decrease activity due to steric hindrance.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes and reach its intracellular target.
Pyrazoline Derivatives: A Versatile Heterocyclic Scaffold
Pyrazoline derivatives are synthesized from chalcones through a cyclization reaction with hydrazine or its derivatives.[8][9] This transformation of the α,β-unsaturated ketone into a five-membered heterocyclic ring often leads to a change or enhancement of biological activity.
Antimicrobial and Anticancer Activities:
Pyrazolines are known to possess a broad spectrum of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[10][11][12] The introduction of the pyrazoline ring can alter the molecule's interaction with biological targets. For example, some pyrazoline derivatives have shown potent antibacterial activity, with studies indicating that they can be more effective than their chalcone precursors against certain bacterial strains.[8][10]
| Derivative Class | Target Organism/Cell Line | Activity Metric | Observation | Reference |
| Pyrazoline Derivatives | S. aureus, E. coli | MIC (µg/mL) | Significant inhibition, often greater than chalcone precursors. | [8][10] |
| N-phenyl Pyrazolines | Various Cancer Cell Lines | IC50 | Potent cytotoxic effects have been reported. | [12] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the N1-phenyl ring: The nature of the substituent on the N1-phenyl ring of the pyrazoline nucleus is a key determinant of activity. Electron-withdrawing groups can sometimes enhance antibacterial or anticancer effects.
-
Substitution on the C3 and C5 phenyl rings: Modifications on the phenyl rings at the 3 and 5 positions, inherited from the parent chalcone, continue to be important for modulating bioactivity.
Benzylidene Derivatives: Exploring Anti-inflammatory and Anticancer Potential
Direct condensation of this compound with aromatic aldehydes can yield 2-benzylidene-cyclopentanone derivatives. These compounds, while structurally simpler than chalcones, have also shown interesting biological profiles.
Anti-inflammatory and Anticancer Activities:
Studies on 2-benzylidene cyclopentanone derivatives have revealed significant anti-inflammatory and anticancer activities.[4] Some of these compounds have been investigated as dual inhibitors of cyclooxygenase (CO) and 5-lipoxygenase (5-LO), suggesting a potential for developing novel anti-inflammatory drugs.[4]
| Derivative Class | Bioactivity | Key Findings | Reference |
| 2-Benzylidene Cyclopentanones | Anti-inflammatory | Significant inhibition of carrageenan-induced rat paw edema. | [4] |
| Mannich base derivatives | Anticancer (in vitro) | Potent activity against L1210 leukemia cells with IC50 values in the low micromolar range. | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the benzylidene ring: The pattern of substitution on the benzylidene phenyl ring is a critical factor influencing both anti-inflammatory and anticancer potency.
-
Introduction of aminomethyl groups: The synthesis of Mannich bases by introducing a dimethylaminomethyl group has been shown to enhance the anticancer activity of these derivatives.[4]
Experimental Protocols: Assessing Cytotoxicity
To ensure the scientific integrity and reproducibility of bioactivity comparisons, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a common colorimetric method for assessing cell viability and cytotoxicity.[3][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Synthesized this compound derivatives
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with the same concentration of the solvent) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The derivatives of this compound represent a rich source of bioactive molecules with potential applications in various therapeutic areas. The comparative analysis of chalcones, pyrazolines, and benzylidene derivatives highlights the versatility of this chiral scaffold. Chalcone derivatives have emerged as potent anticancer agents, while pyrazolines offer a broad spectrum of antimicrobial and anticancer activities. Benzylidene derivatives show promise as anti-inflammatory agents.
The structure-activity relationship studies, although preliminary in some cases, provide valuable insights for the rational design of more potent and selective compounds. Future research should focus on the synthesis of larger and more diverse libraries of derivatives from this compound and their systematic evaluation against a wider range of biological targets. A deeper understanding of their mechanisms of action will be crucial for advancing these promising compounds from the laboratory to clinical applications.
References
- Ahmed, A., Ahmed, A. H., & Jelassi, H. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science.
- Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides. (n.d.). PubMed.
- Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays.
- Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity. (n.d.).
- Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. (2025).
- Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (n.d.). PubMed Central.
- Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. (n.d.). PubMed Central.
- Biological Activities of Pyrazoline Derivatives-A Recent Development. (2025).
- Review on Synthesis of Bioactive Pyrazoline Deriv
- Synthesis, biological activity of new pyrazoline derivative. (2020).
- Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. (2022). PubMed Central.
- Structure‐activity relationship of compounds. (n.d.).
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different C
- Recent advancements in the development of bioactive pyrazoline deriv
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.).
- Synthesis and structure-activity relationship of a novel, achiral series of TNF-alpha converting enzyme inhibitors. (2006). PubMed.
- 3-Phenyl-cyclopentanone | 64145-51-3. (n.d.). Biosynth.
- Comparison of anticancer activity (IC50 values) between active compounds and PTX. (n.d.).
- Discovery of 3-phenylquinolinylchalcone Derivatives as Potent and Selective Anticancer Agents Against Breast Cancers. (2015). PubMed.
- Synthesis of Chiral Cyclopentenones. (n.d.).
- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (n.d.).
- Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. (n.d.). Frontiers.
- Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-prolifer
- Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. (2004). PubMed.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-3-Phenylcyclopentanone
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, culminating in safe and compliant disposal. Handling chemical waste is not a mere janitorial task; it is a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides drug development professionals, researchers, and scientists with a procedural and logical framework for the proper disposal of (S)-3-Phenylcyclopentanone, ensuring that safety and compliance are maintained at every step.
The causality behind these rigorous protocols is clear: improper disposal can lead to hazardous chemical reactions, environmental contamination, and significant legal penalties.[1][2] Therefore, the procedures outlined below are designed as a self-validating system to protect both laboratory personnel and the wider environment.
Part 1: Hazard Profile and Immediate Safety Precautions
Before handling waste, it is imperative to understand the material's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling and disposal strategy.
Table 1: Hazard Identification for this compound
| Property | Identifier | Source |
| GHS Pictogram | Warning | [3][4] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [3][4] |
| Molecular Formula | C₁₁H₁₂O | [3][5] |
| Molecular Weight | 160.21 g/mol | [3][5] |
| CAS Number | 86505-50-2 | [3][5] |
Note: While a specific Safety Data Sheet (SDS) for the (S)-enantiomer is not widely available, data for the parent compound, cyclopentanone, indicates it is a flammable liquid (H226).[6][7] It is prudent to treat this compound as a flammable liquid and keep it away from ignition sources.
Required Personal Protective Equipment (PPE)
Given the known hazards, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as hazardous waste after handling.[6]
-
Body Protection: A flame-retardant lab coat.
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
Part 2: Waste Characterization and Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), chemical waste is regulated from the point of generation to its final disposal.[1][9] this compound waste must be treated as hazardous waste .
The justification for this classification is based on the following characteristics:
-
Toxicity: The compound is a known skin and eye irritant.[3][4]
-
Ignitability (Assumed): Based on the flammability of related ketones, it should be handled as an ignitable waste.[6][9]
Laboratories, particularly in academic settings, may operate under the EPA's Subpart K regulations, which provide specific standards for managing hazardous waste generated in these environments.[10][11] These rules emphasize the importance of trained professionals making hazardous waste determinations and require the development of a formal Laboratory Management Plan.[10]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe and compliant with federal and institutional regulations.
Step 1: Waste Segregation and Collection
The first principle of chemical waste management is proper segregation to prevent dangerous reactions.[1]
-
Action: Collect waste this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, contaminated wipes), in a designated waste container.
-
Causality: this compound, as a ketone, is incompatible with strong oxidizing and reducing agents.[12] Mixing these materials can lead to exothermic reactions, fire, or explosions. Therefore, this waste stream must be kept separate from other chemical wastes, especially halogenated solvents, which have a different and more costly disposal pathway.[13]
Step 2: Container Management
The integrity of the waste container is paramount to preventing leaks and exposures.[1]
-
Action: Use a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof screw-top cap.[9] The container must be kept closed at all times except when adding waste.[13]
-
Causality: Keeping the container closed prevents the release of potentially flammable vapors, which could accumulate and create an explosion hazard.[7][14] A secure container also prevents spills and protects laboratory personnel from exposure.
Step 3: Labeling
Proper labeling is a strict regulatory requirement and essential for safety.
-
Action: Label the waste container clearly before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
A clear description of the associated hazards (e.g., "Flammable," "Irritant")
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also a legal requirement mandated by the EPA and OSHA to ensure proper handling by waste management professionals.[1]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation.[9]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and away from drains or sources of ignition.[1][13] Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[8]
-
Causality: The SAA regulation allows for the accumulation of small amounts of hazardous waste in the lab without requiring a full-scale storage permit.[15] Secondary containment is a critical safeguard, ensuring that if the primary container fails, the hazardous material will be captured, preventing environmental contamination and personnel exposure.
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.[16] Do not exceed the SAA storage limits (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste) or the allowable time limit (often six to twelve months).[9][10]
-
Causality: Licensed hazardous waste handlers are trained and equipped to transport and dispose of chemical waste in accordance with strict federal and state regulations, ensuring it does not harm public health or the environment.[16] Pouring chemical waste down the drain or placing it in the regular trash is illegal and dangerous.[2][17]
Part 4: Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial.
| Spill Size | Protocol |
| Minor Spill (<1 Liter, manageable by lab personnel) | 1. Alert Personnel: Notify others in the immediate area.2. Ventilate & Remove Ignition Sources: Ensure the fume hood is operational and remove any nearby sparks or heat sources.[8]3. Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[8]4. Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.[8][12]5. Decontaminate: Clean the spill area with soap and water.[16] |
| Major Spill (>1 Liter, beyond lab personnel's capacity) | 1. Evacuate: Immediately evacuate all personnel from the area.[8]2. Alert Authorities: Notify your institution's EHS department and emergency services.[8]3. Secure the Area: Close doors to the affected lab to contain vapors and prevent entry.[8] |
Part 5: Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup.
Caption: Disposal workflow for this compound.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- This compound | C11H12O | CID 10931730.
- Regulations for Hazardous Waste Generated at Academic Labor
- Regulation of Labor
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-Phenylcyclopentanone
(S)-3-Phenylcyclopentanone is a valuable chiral building block in synthetic organic chemistry, frequently utilized by researchers in the development of novel therapeutics. Its effective use, however, demands a rigorous and informed approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that your critical research is not hampered by avoidable incidents.
Hazard Profile of this compound: The "Why" Behind the "What"
Understanding the specific risks associated with a chemical is the foundation of any effective safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
-
H315 - Causes skin irritation [1][2]: Direct contact with the skin can lead to redness, itching, and inflammation. Prolonged or repeated exposure may result in more severe dermatitis.
-
H319 - Causes serious eye irritation [1][2]: This is a significant risk. Splashes or contact with vapors can cause pain, tearing, and inflammation of the eyes, potentially leading to serious damage if not addressed immediately.
-
H335 - May cause respiratory irritation [2]: While primarily an irritant to skin and eyes, inhalation of vapors or aerosols may also irritate the respiratory tract, causing coughing and discomfort.
While specific flammability data for the (S)-enantiomer is not consistently reported, the parent compound, cyclopentanone, is a flammable liquid[3][4][5]. Therefore, it is prudent to treat this compound as a potentially flammable liquid and to control ignition sources in the laboratory.
Hazard Summary Table
| Hazard Statement | GHS Classification | Description of Risk |
| H315 | Skin Irritation, Category 2 | Causes skin irritation upon direct contact.[1][2] |
| H319 | Eye Irritation, Category 2 | Causes serious eye irritation upon contact.[1][2] |
| H335 | STOT SE, Category 3 | May cause respiratory tract irritation if inhaled.[2] |
The Core Protocol: A Multi-Tiered Approach to PPE
A one-size-fits-all approach to PPE is insufficient. The required level of protection is directly proportional to the risk of exposure for a given task. We will therefore stratify our PPE recommendations into three operational tiers.
Tier 1: Routine Handling and Low-Volume Operations
This tier applies to tasks with a low probability of splashes or aerosol generation, such as handling sealed containers, preparing dilute solutions in a fume hood, or operating analytical instrumentation.
-
Eye Protection: Safety Glasses with Side Shields. This is the absolute minimum requirement for any laboratory activity. The side shields are critical for protecting against projectiles and minor splashes from the periphery.
-
Hand Protection: Nitrile Gloves. Standard nitrile laboratory gloves provide adequate protection against incidental contact. It is crucial to adopt the practice of immediately removing and replacing gloves upon any known contamination. Do not wear contaminated gloves to handle common surfaces like door handles, keyboards, or lab notebooks.
-
Body Protection: Flame-Resistant Laboratory Coat. A standard lab coat, worn fully buttoned, protects the skin and personal clothing from minor spills and contamination.
Tier 2: Weighing, Transfers, and Reactions
This tier covers operations where the risk of splashes, spills, or aerosol generation is elevated. This includes weighing out the neat material, transfers between open containers, and setting up or working up a reaction. All such work should be conducted within a certified chemical fume hood.
-
Eye Protection: Chemical Splash Goggles. When the risk of a splash is present, standard safety glasses are inadequate. Chemical splash goggles form a seal around the eyes, providing robust protection against liquids entering from any direction.
-
Hand Protection: Nitrile Gloves (Consider Double Gloving). For direct handling of the neat material or concentrated solutions, double-gloving provides an additional layer of security. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Body Protection: Flame-Resistant Laboratory Coat. A properly fitted and fully buttoned lab coat remains essential.
Tier 3: Spill Response and Emergency Operations
This tier is for non-routine, high-risk scenarios such as managing a significant spill or responding to an equipment failure that results in a release.
-
Eye and Face Protection: Chemical Splash Goggles and a Face Shield. In a spill scenario, the risk of a significant splash is high. A face shield worn over chemical splash goggles provides full-face protection.
-
Hand Protection: Chemical-Resistant Gloves. While nitrile gloves are suitable for incidental contact, a spill may require more prolonged contact. Heavier-duty gloves, such as butyl rubber or neoprene, may offer enhanced protection, but at a minimum, fresh nitrile gloves should be used.
-
Body Protection: Chemical-Resistant Apron or Coveralls. A lab coat may not be sufficient to protect against a large-volume spill. A chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Respiratory Protection. For a large spill, especially in a poorly ventilated area, vapor concentrations can quickly reach levels that cause respiratory irritation. In such cases, a respirator may be necessary. Use of respiratory protection requires prior medical clearance, fit-testing, and training. A typical choice would be an air-purifying respirator with organic vapor cartridges[6][7].
PPE Selection Summary Table
| Operational Tier | Task Example | Eye/Face Protection | Hand Protection | Body Protection |
| Tier 1: Routine | Handling sealed containers | Safety Glasses (with side shields) | Nitrile Gloves | Lab Coat |
| Tier 2: Moderate Risk | Weighing, transfers, reactions | Chemical Splash Goggles | Nitrile Gloves (Double) | Lab Coat |
| Tier 3: High Risk | Spill cleanup, emergency | Goggles and Face Shield | Chemical-Resistant Gloves | Lab Coat & Apron |
Procedural Guidance for Safe Operations and Disposal
Handling:
-
Always conduct work with this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure[8].
-
Ground and bond containers and receiving equipment when transferring the liquid to prevent static discharge, which could be an ignition source[3][5].
-
Use compatible tools and equipment (e.g., glass, stainless steel). Avoid strong oxidizing agents, which may react violently.
Emergency Procedures in Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap[9]. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[4][9]. Remove contact lenses if present and easy to do. It is imperative to seek immediate medical attention from an ophthalmologist[4][9].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][9].
Disposal Plan: Proper disposal is a critical final step in the chemical handling lifecycle.
-
Segregation: All waste contaminated with this compound, including excess chemical, contaminated gloves, pipette tips, and absorbent materials, must be collected in a designated hazardous waste container[10].
-
Container Selection: Use a chemically compatible, leak-proof container (e.g., high-density polyethylene) that can be securely sealed[10].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The associated hazards (Irritant, Flammable) should also be clearly indicated[10].
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Never pour chemical waste down the drain or discard it in the regular trash[10].
Visualizing the PPE Decision Process
To aid in the rapid selection of appropriate PPE, the following flowchart illustrates the decision-making logic based on the operational risk level.
Caption: PPE selection workflow based on operational risk assessment.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10931730, this compound. [Link]
-
Carl ROTH. Safety Data Sheet: Cyclopentanone. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11137433, 3-Phenylcyclopentan-1-one. [Link]
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Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 79, 84. [Link]
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Indenta Chemicals. Material Safety Data Sheet Cyclopentanone. [Link]
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CP Lab Safety. This compound, min 98% (GC), 100 mg. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
